Product packaging for 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol(Cat. No.:CAS No. 221352-10-9)

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1461738
CAS No.: 221352-10-9
M. Wt: 162 g/mol
InChI Key: XPHBVPSNNPMQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHBVPSNNPMQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657963
Record name 3,3-Dimethyl-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221352-10-9
Record name 3,3-Dimethyl-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental properties of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, a member of the versatile benzoxaborole class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical characteristics, and potential biological significance.

Introduction: The Benzoxaborole Scaffold

Benzoxaboroles have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and even anticancer properties.[1][2] Their unique structure, featuring a boron atom integrated into a bicyclic ring system, confers distinct chemical properties that enable novel interactions with biological targets.[3] The boron atom in benzoxaboroles acts as a Lewis acid, allowing for the formation of stable, reversible covalent bonds with nucleophilic residues in enzymes, a key aspect of their mechanism of action.[3] 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol represents a specific analog within this class, and understanding its core properties is essential for exploring its potential applications.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is not extensively available in the public domain, we can infer some of its characteristics based on the properties of the parent compound, benzo[c]oxaborol-1(3H)-ol, and the structural contribution of the gem-dimethyl group.

PropertyValue (for Benzo[c]oxaborol-1(3H)-ol)Expected Influence of 3,3-dimethyl substitution
Molecular Formula C₇H₇BO₂C₉H₁₁BO₂
Molecular Weight 133.94 g/mol [4]161.99 g/mol [5]
Melting Point 95-100 °C[6]Likely altered
Boiling Point 237.2 °C at 760 mmHg[6]Likely increased
Density 1.18 g/cm³[6]Likely altered
LogP (calculated) -0.0957[4]Increased lipophilicity
Topological Polar Surface Area (TPSA) 29.46 Ų[4]Unchanged
Acidity (pKa) Benzoxaboroles are Lewis acids, not Brønsted acids.[3]The dimethyl groups may slightly influence the Lewis acidity of the boron center.

Causality Behind Physicochemical Properties:

  • Lipophilicity (LogP): The introduction of the two methyl groups at the 3-position is expected to increase the lipophilicity of the molecule compared to the unsubstituted parent compound. This is a critical parameter for membrane permeability and can significantly impact the compound's pharmacokinetic profile.

  • Lewis Acidity: Benzoxaboroles function as Lewis acids due to the electron-deficient boron atom.[3] This property is central to their biological activity, enabling them to interact with biological nucleophiles. The electronic effect of the gem-dimethyl group on the Lewis acidity of the boron atom is likely to be minimal but could subtly modulate its reactivity.

Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

The synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol can be achieved through a multi-step process starting from 2-(2-bromo-phenyl)-propane-2-ol.[7] This procedure involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent cyclization.

Experimental Protocol:

Materials:

  • 2-(2-bromo-phenyl)-propane-2-ol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyl lithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropylborate

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes

Procedure:

  • Lithiation: Dissolve 2-(2-bromo-phenyl)-propane-2-ol (e.g., 4.0 g, 18.6 mmol) in anhydrous THF (60 mL) in a flame-dried flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyl lithium (15 mL of a 2.5 M solution, 37.5 mmol) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 2 hours.

  • Borylation: To the reaction mixture, add triisopropylborate (e.g., 5.5 mL, 24.2 mmol) dropwise at -78 °C.

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Acidification and Cyclization: Cool the mixture to 0 °C in an ice bath. Carefully add 1N hydrochloric acid (10 mL) until the pH of the aqueous layer is less than 5. Stir the mixture at room temperature for 1 hour to facilitate the cyclization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:3 v/v) as the eluent to afford 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a white solid.[7]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Borylation cluster_2 Workup and Purification A Dissolve Starting Material in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi B->C D Add Triisopropylborate at -78 °C C->D E Warm to RT and Stir for 12h D->E F Acidify with 1N HCl E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Final Product: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol I->J

Caption: A stepwise workflow for the synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Mechanism of Action and Biological Activity

The primary mechanism of action for many biologically active benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][8] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of the genetic code.

Inhibition of Leucyl-tRNA Synthetase:
Biological Activity Spectrum:

The benzoxaborole scaffold has been associated with a wide range of biological activities.[1] These include:

  • Antifungal Activity: As exemplified by the FDA-approved drug Tavaborole (AN2690).[3]

  • Antibacterial Activity: With some derivatives showing potency against both Gram-positive and Gram-negative bacteria.[2]

  • Anti-inflammatory Activity: Through mechanisms that can involve the inhibition of phosphodiesterase 4 (PDE4).

  • Antiparasitic and Antiviral Activities: Expanding the therapeutic potential of this chemical class.

It is plausible that 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents within these areas.

Signaling Pathway Diagram:

MOA_Diagram cluster_protein_synthesis Protein Synthesis Pathway cluster_inhibition Inhibition by Benzoxaborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Aminoacylation Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Benzoxaborole 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Benzoxaborole->Inhibition

Caption: Inhibition of leucyl-tRNA synthetase by 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Experimental Protocol: Leucyl-tRNA Synthetase Inhibition Assay

To evaluate the potential biological activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, a leucyl-tRNA synthetase (LeuRS) inhibition assay can be performed. This assay measures the extent to which the compound inhibits the aminoacylation of tRNA with leucine. A common method involves the use of a radiolabeled amino acid.

Principle:

The assay quantifies the incorporation of a radiolabeled amino acid (e.g., [¹⁴C]-L-leucine) into its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radioactivity incorporated into the tRNA is inversely proportional to the inhibitory activity of the test compound.

Materials:
  • Purified leucyl-tRNA synthetase (from the organism of interest)

  • Total tRNA (from the organism of interest)

  • [¹⁴C]-L-leucine

  • ATP (adenosine triphosphate)

  • HEPES buffer (or other suitable buffer)

  • MgCl₂

  • DTT (dithiothreitol)

  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:
  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and [¹⁴C]-L-leucine.

  • Inhibitor Addition: Add varying concentrations of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol or a vehicle control (e.g., DMSO) to the reaction tubes.

  • Enzyme and tRNA Addition: Initiate the reaction by adding the purified LeuRS enzyme and total tRNA to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a specific period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any incorporated radiolabeled leucine.

  • Filtration: Filter the precipitated material through glass fiber filters. Wash the filters with cold 10% TCA to remove any unincorporated [¹⁴C]-L-leucine.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Assay Workflow Diagram:

Assay_Workflow A Prepare Reaction Mixture B Add Test Compound/Control A->B C Add LeuRS and tRNA B->C D Incubate at 37 °C C->D E Quench with Cold TCA D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate % Inhibition and IC50 G->H

Caption: A workflow for the leucyl-tRNA synthetase inhibition assay.

Conclusion

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a member of the promising benzoxaborole class of compounds. While detailed biological and physicochemical data for this specific molecule are not yet widely published, its synthesis is well-defined, and its mechanism of action can be inferred from its structural class. This guide provides a foundational understanding of its core properties, offering a starting point for researchers interested in exploring its potential in drug discovery and development. Further investigation into its specific biological activities and ADME properties is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxaborole Scaffold

The benzoxaborole moiety has emerged as a privileged structure in medicinal chemistry and drug development, demonstrating a remarkable range of biological activities.[1][2] These boron-containing heterocycles have garnered significant attention for their potential as antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][3] The unique chemical properties of the oxaborole ring, particularly the Lewis acidity of the boron atom, allow for unique interactions with biological targets, often leading to potent and selective inhibition of enzymes.[4][5]

This guide focuses on a specific, yet important, member of this class: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. The gem-dimethyl substitution at the 3-position provides steric stability and influences the compound's pharmacokinetic properties.[6] This compound serves as a key intermediate in the synthesis of more complex benzoxaborole derivatives, making a thorough understanding of its structure and synthesis crucial for researchers in the field.[6]

Chemical Structure and Properties

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is characterized by a fused ring system consisting of a benzene ring and an oxaborole ring. The boron atom is incorporated into the five-membered heterocyclic ring and is bonded to two oxygen atoms.

Key Structural Features:

  • IUPAC Name: 3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

  • CAS Number: 221352-10-9

  • Molecular Formula: C₉H₁₁BO₂

  • Molecular Weight: 161.99 g/mol

The presence of the hydroxyl group on the boron atom is central to its reactivity and biological activity. The boron atom in benzoxaboroles is trigonal planar, but can readily form a tetrahedral intermediate upon interaction with nucleophiles, a key aspect of its mechanism of action in biological systems.[6]

Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol: A Detailed Protocol

The most common and well-documented method for the synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol proceeds via a lithium-halogen exchange followed by reaction with a borate ester. This method is reliable and provides a good yield of the desired product.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product R1 2-(2-bromophenyl)propan-2-ol Intermediate Aryllithium Intermediate R1->Intermediate n-BuLi, THF, -78 °C R2 n-Butyllithium R3 Triisopropyl borate Borate Complex Borate 'ate' Complex P1 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Intermediate->Borate Complex Triisopropyl borate Borate Complex->P1 Acidic Workup (HCl) G A 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol B Further Functionalization (e.g., Nitration, Halogenation) A->B C Novel Benzoxaborole Derivatives B->C D Drug Discovery & Development (e.g., Antifungal, Antibacterial, Anticancer Agents) C->D

References

Spectroscopic data of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzoxaborole scaffold has rapidly emerged as a privileged structure in medicinal chemistry and biotechnology, valued for its unique chemical properties and biological activity.[1][2] These compounds, which are cyclic hemiesters of 2-(hydroxymethyl)phenylboronic acid, exhibit significantly different properties compared to their acyclic boronic acid counterparts, including enhanced Lewis acidity and stability.[3][4] This makes them attractive as enzyme inhibitors and biosensors.[2][5]

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a fundamental member of this class, incorporating a gem-dimethyl group that enhances steric stability. Accurate and comprehensive structural characterization is the bedrock of any research or development program involving this molecule. This guide provides a detailed framework for the spectroscopic analysis of this compound, moving beyond mere data presentation to explain the underlying principles and experimental rationale. It is designed to equip researchers, scientists, and drug development professionals with a robust, field-proven methodology for unequivocal structural confirmation and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. By probing the ¹H, ¹³C, and ¹¹B nuclei, we can assemble a complete picture of the molecule's connectivity and chemical environment.

Expertise & Rationale: Why These Nuclei?
  • ¹H NMR provides the most sensitive and immediate information, revealing the number of distinct proton environments, their relative ratios (via integration), and their proximity to neighboring protons (via spin-spin coupling).

  • ¹³C NMR maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is critical for confirming the number and type of carbon atoms (methyl, methylene, methine, quaternary).

  • ¹¹B NMR is indispensable for organoboron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and electronic environment, directly confirming the state of the key boron atom in the oxaborole ring.[6][7]

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a common choice for general characterization. DMSO-d₆ is an excellent alternative if higher polarity is needed and is useful for ensuring the observation of exchangeable protons like the B-OH.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not already contain it. TMS is defined as 0.00 ppm and is used to reference the spectrum.[8]

  • Spectrometer Setup (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. An automated shimming routine is typically sufficient.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of ~15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[9] Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (~128 to 1024). A standard spectral width is ~220 ppm.

    • ¹¹B Spectrum: Acquire a proton-decoupled ¹¹B spectrum. The ¹¹B nucleus is highly receptive, so fewer scans are needed. A reference compound like BF₃·OEt₂ is used to calibrate the chemical shift scale to 0.0 ppm.[6][9] Trustworthiness Check: The quadrupolar nature of boron often leads to broad signals; observing a single, albeit broad, resonance in the expected region is a key validation point.[6]

Predicted Data and Interpretation

The following tables summarize the expected spectroscopic data based on the known behavior of the benzoxaborole scaffold and related structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.2Multiplet4HAr-H Aromatic protons on the benzene ring will appear in this region as a complex multiplet.
~ 5.0 - 6.0Broad Singlet1HB-OH The hydroxyl proton on boron is typically broad due to chemical exchange and quadrupolar effects from boron.
~ 1.6Singlet6HC-(CH ₃)₂The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a sharp singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted δ (ppm)AssignmentRationale
~ 155 - 140Ar-C -OThe aromatic carbon directly attached to the ring oxygen will be significantly downfield.
~ 135 - 120Ar-C HAromatic carbons bearing a proton will appear in this standard region.
Not ObservedAr-C -BThe carbon atom directly bonded to the boron is often not observed or is extremely broad due to quadrupolar relaxation caused by the ¹¹B and ¹⁰B nuclei.[10][11]
~ 90 - 85C -(CH₃)₂The quaternary carbon of the oxaborole ring, bonded to two methyl groups and an oxygen, will appear in this characteristic downfield region.
~ 30 - 25C-(C H₃)₂The two equivalent methyl carbons will appear as a single strong resonance in the typical aliphatic region.

Table 3: Predicted ¹¹B NMR Data (160 MHz, CDCl₃)

Predicted δ (ppm)MultiplicityRationale
~ 33 - 27Broad SingletThis region is characteristic of tricoordinate boronic acids and esters in a neutral, non-coordinating solvent.[11][12] The signal is broad due to the quadrupolar nature of the boron nucleus.[6]

Visualization: NMR Structural Assignment

Caption: Predicted NMR assignments for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups that define the molecule's identity.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Predicted Spectral Features

Table 4: Predicted Characteristic IR Absorption Bands

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
3400 - 3200 (broad)MediumO-H stretch (B-OH)The hydroxyl group will exhibit a characteristic broad absorption due to hydrogen bonding.
3100 - 3000MediumC-H stretch (Aromatic)Vibrations from C-H bonds on the benzene ring.
2980 - 2850StrongC-H stretch (Alkyl)Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
1610, 1470MediumC=C stretch (Aromatic)Characteristic skeletal vibrations of the benzene ring.
1380 - 1350StrongB-O stretchA strong absorption in this region is a key indicator of the B-O single bond within the oxaborole ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound, confirming its elemental formula, and its fragmentation pattern, which acts as a structural fingerprint.

Protocol: High-Resolution Electrospray Ionization (ESI) MS

ESI is a soft ionization technique ideal for polar molecules, minimizing premature fragmentation and ensuring the observation of the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.

  • Formula Confirmation: The high-resolution instrument will provide a mass accurate to within 5 ppm, allowing for the unambiguous determination of the elemental formula (C₉H₁₁BO₂).

Predicted Data and Fragmentation Pathway
  • Calculated Exact Mass: 162.0852

  • Predicted [M+H]⁺: 163.0930

  • Predicted [M-H]⁻: 161.0774

The primary fragmentation pathway in positive ion mode is driven by the formation of stable ions. The most likely initial fragmentation is the loss of a methyl radical.

Fragmentation_Pathway parent [M+H]⁺ m/z = 163.0930 (C₉H₁₂BO₂⁺) loss_CH3 - •CH₃ parent->loss_CH3 fragment1 [M+H - CH₃]⁺ m/z = 148.0695 (C₈H₉BO₂⁺) loss_CH3->fragment1

Caption: Predicted primary fragmentation of the [M+H]⁺ ion.

This fragmentation is highly favorable as the loss of a methyl radical from the parent ion results in a resonance-stabilized tertiary carbocation adjacent to the oxaborole ring system, representing a major, diagnostic peak in the mass spectrum.

Conclusion

The structural integrity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol can be unequivocally established through a multi-technique spectroscopic approach. The combination of ¹H, ¹³C, and ¹¹B NMR provides a complete map of the molecular skeleton and the critical boron center. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the B-OH and B-O moieties. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. The predictive analyses and standardized protocols detailed in this guide constitute a robust framework for researchers, ensuring data of the highest quality and integrity for any application, from basic research to advanced drug development.

References

The Emergent Therapeutic Potential of Benzoxaboroles: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Medicinal Chemistry

Benzoxaboroles, a class of boron-heterocyclic compounds, have rapidly emerged from a chemical curiosity to a versatile and powerful scaffold in modern drug discovery.[1][2] First synthesized in 1957, their therapeutic potential remained largely untapped for decades.[3][4] The unique chemical properties conferred by the boron atom, particularly its vacant p-orbital, allow for novel molecular interactions, positioning benzoxaboroles as promising candidates against a wide array of diseases.[2][3][5] Two compounds have already achieved clinical success: tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory treatment for atopic dermatitis.[2][6][7] This guide provides an in-depth technical overview of the biological activities of benzoxaborole compounds, focusing on their mechanisms of action and the experimental methodologies used to characterize their therapeutic effects. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this innovative class of molecules.

The Benzoxaborole Scaffold: A Foundation for Diverse Biological Activity

The core structure of benzoxaborole, a fusion of a benzene ring and an oxaborole ring, endows these molecules with distinct physicochemical properties. The boron atom acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophiles like the hydroxyl groups found in biological targets.[3][5] This capacity for unique binding interactions is central to their diverse biological activities, which span antifungal, anti-inflammatory, antibacterial, and antiparasitic applications.[1][6]

Antifungal Activity: Targeting Fungal Protein Synthesis

A primary mechanism of action for many antifungal benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[3][8][9]

Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition

LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into proteins.[3] Benzoxaboroles, such as tavaborole, exploit a novel "oxaborole tRNA-trapping mechanism."[5][10][11] The boron atom forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[5][10] This effectively traps the tRNA, blocking the catalytic cycle and halting protein synthesis, which ultimately leads to fungal cell death.[9][12][13] Notably, these compounds exhibit high selectivity for the fungal enzyme over its human counterpart, providing a wide margin of safety.[12]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro potency of an antifungal compound. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for this purpose.[14][15][16]

Objective: To determine the lowest concentration of a benzoxaborole compound that inhibits the visible growth of a fungal organism.

Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve the benzoxaborole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the benzoxaborole compound in RPMI 1640 medium.[17][18] The final volume in each well should be 100 µL.

    • Include a growth control well (medium only) and a sterility control well (medium without inoculum).

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the wells.[17]

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.[17]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.[17] This can be assessed visually or by using a microplate reader.

Anti-inflammatory Activity: Modulating the Immune Response

Benzoxaboroles have demonstrated significant potential in treating inflammatory skin conditions. Crisaborole, for instance, is a non-steroidal topical treatment for atopic dermatitis.[19][20]

Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The primary anti-inflammatory mechanism of crisaborole is the inhibition of phosphodiesterase 4 (PDE4).[18][19][21][22] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[18][21] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[19][21] Elevated cAMP, in turn, down-regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and IL-13, thereby reducing the inflammatory response.[18][19][21]

Experimental Protocol: In Vitro Cytokine Release Assay

This assay measures the ability of a benzoxaborole compound to inhibit the release of pro-inflammatory cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the inhibition of cytokine (e.g., TNF-α, IL-6) secretion from PBMCs treated with a benzoxaborole compound.

Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[23][24]

    • Wash the isolated cells and resuspend them in a complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

  • Cell Plating and Compound Treatment:

    • Plate the PBMCs in a 96-well cell culture plate at a density of approximately 2 x 105 cells per well.

    • Add serial dilutions of the benzoxaborole compound to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Stimulate the cells to produce cytokines by adding a mitogen, such as lipopolysaccharide (LPS) for TNF-α and IL-6 release from monocytes, or phytohemagglutinin (PHA) for T-cell cytokines.[25][26]

    • Include an unstimulated control (cells with no mitogen).

  • Incubation and Supernatant Collection:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates and carefully collect the cell culture supernatants.[27]

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[6][27][28][29]

    • Generate a standard curve using a recombinant cytokine to determine the cytokine concentrations in the samples.

    • Calculate the percent inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.

Antibacterial and Antiparasitic Activities: Expanding the Therapeutic Horizon

Beyond their established antifungal and anti-inflammatory roles, benzoxaboroles are being actively investigated for their potential as antibacterial and antiparasitic agents.[1][30][31]

Antibacterial Mechanisms

The antibacterial activity of benzoxaboroles has been attributed to the inhibition of several key enzymes. Similar to their antifungal counterparts, some antibacterial benzoxaboroles target LeuRS.[5][32] Other identified targets include β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics, and FabI, an enoyl-acyl carrier protein reductase involved in fatty acid biosynthesis.[2][3][17][33]

Antiparasitic Mechanisms

The antiparasitic activity of benzoxaboroles is a promising area of research.[30][31] For instance, compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, by inhibiting its LeuRS.[25] Another benzoxaborole, acoziborole, has demonstrated remarkable efficacy in a single oral dose against African trypanosomiasis.[23][30][31] The primary target in these parasites is often LeuRS or the cleavage and polyadenylation specificity factor 3 (CPSF3).[23][31]

Experimental Protocol: In Vitro Antiparasitic Screening (Plasmodium falciparum)

The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds.[4][33]

Objective: To determine the 50% inhibitory concentration (IC50) of a benzoxaborole compound against the erythrocytic stages of P. falciparum.

Methodology:

  • Parasite Culture:

    • Maintain a continuous in vitro culture of a P. falciparum strain (e.g., 3D7 or W2) in human erythrocytes in a complete culture medium (RPMI 1640 supplemented with human serum or Albumax I).[1][34][35]

    • Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[33]

  • Drug Plate Preparation:

    • Prepare serial dilutions of the benzoxaborole compound in the culture medium in a 96-well plate.

  • Assay Initiation:

    • Add the synchronized, ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to the drug-containing wells.[33]

    • Include a parasite growth control (no drug) and a background control (uninfected erythrocytes).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[33][35]

  • Lysis and Staining:

    • After incubation, lyse the erythrocytes by freezing the plate or adding a lysis buffer.

    • Add SYBR Green I dye, which intercalates with the parasite DNA.[33]

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[33]

    • The fluorescence intensity is proportional to the amount of parasite DNA and thus reflects parasite growth.

    • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the key mechanisms of action and experimental workflows.

Mechanism of Action of Antifungal Benzoxaboroles

LeuRS_Inhibition cluster_0 Fungal Cell cluster_1 Inhibition LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Trapped tRNA-Benzoxaborole Adduct LeuRS->Adduct tRNA tRNA(Leu) tRNA->LeuRS Leucine Leucine Leucine->LeuRS Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->LeuRS Binds to editing site Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Blocks Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to PDE4_Inhibition cluster_inflammatory_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase 4 (PDE4) Inflammation Pro-inflammatory Cytokine Release cAMP->Inflammation Suppresses AMP AMP PDE4->AMP Degrades Benzoxaborole Benzoxaborole (e.g., Crisaborole) Benzoxaborole->PDE4 Inhibits Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Leads to Screening_Workflow cluster_workflow In Vitro Screening Workflow Start Start: Benzoxaborole Compound Prepare_Dilutions Prepare Serial Dilutions Start->Prepare_Dilutions Assay_Setup Set up Assay (e.g., MIC, Cytokine Release) Prepare_Dilutions->Assay_Setup Incubation Incubate with Biological System (Fungi, Cells, Parasites) Assay_Setup->Incubation Data_Acquisition Data Acquisition (Visual, Plate Reader) Incubation->Data_Acquisition Analysis Data Analysis (MIC/IC50 Calculation) Data_Acquisition->Analysis End End: Determine Potency Analysis->End

References

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Derivatives and Analogues

Executive Summary

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, transitioning from a chemical curiosity to the core of multiple FDA-approved drugs.[1][2][3][4] Its unique chemical properties, particularly the Lewis acidic nature of the boron atom, enable novel mechanisms of action through the formation of reversible covalent bonds with biological targets.[5] This guide provides a deep dive into the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol core, a key variant that offers enhanced stability and serves as a foundational structure for potent therapeutic agents. We will explore its synthesis, the strategic rationale behind derivatization, its mechanism of action as an enzyme inhibitor, and the experimental protocols necessary for its study and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Benzoxaborole Scaffold: A Paradigm of Boron in Medicine

First synthesized in 1957, benzoxaboroles remained a niche area of study for decades.[4] Their resurgence is tied to the discovery of their remarkable biological activities and favorable drug-like properties.[1][6] Unlike their acyclic boronic acid counterparts, the cyclic structure of benzoxaboroles confers greater hydrolytic stability and often improved water solubility.[7][8]

The key to their biological function lies in the vacant p-orbital of the boron atom, which acts as a Lewis acid. This allows it to accept a pair of electrons from nucleophilic residues in enzyme active sites (such as the hydroxyl group of serine or the bimetal-bound water in metalloenzymes), forming a stable, yet reversible, tetrahedral boronate adduct. This ability to engage in covalent chemistry underpins their utility as highly specific enzyme inhibitors.[5] Clinically successful examples include Tavaborole, an antifungal that inhibits leucyl-tRNA synthetase (LeuRS), and Crisaborole, an anti-inflammatory agent targeting phosphodiesterase 4 (PDE4).[3][4]

The 3,3-dimethyl substitution on the oxaborole ring provides a critical structural modification. These gem-dimethyl groups impart steric stability to the core, potentially reducing metabolic susceptibility and improving the compound's pharmacokinetic profile compared to unsubstituted analogues.[9]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and its derivatives is a multi-step process that allows for precise control over the final structure. The general approach involves the formation of the core ring followed by functionalization of the aromatic system.

Synthesis of the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Core

The foundational scaffold is typically prepared from a readily available brominated precursor via a lithium-halogen exchange followed by borylation and subsequent cyclization.

Experimental Protocol: Synthesis of 3,3-dimethylbenzo[c][5][10]oxaborol-1(3H)-ol [11]

  • Reaction Setup: To a solution of 2-(2-bromophenyl)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, cool the mixture to -78 °C.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

  • Borylation: Add triisopropyl borate (1.3 eq) to the reaction mixture.

  • Cyclization & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and carefully add 1N hydrochloric acid (HCl) until the pH is less than 5. Continue stirring at room temperature for 1 hour.

  • Extraction: Perform a liquid-liquid extraction. Separate the aqueous layer and extract it twice with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure 3,3-dimethylbenzo[c][5][10]oxaborol-1(3H)-ol as a white solid.

Diagram: Synthesis of the Core Scaffold

G start 2-(2-bromophenyl)propan-2-ol step1 1. n-BuLi, THF, -78°C 2. Triisopropyl borate start->step1 step2 1N HCl (aq) step1->step2 product 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol step2->product G core 3,3-dimethyl Core nitro 6-Nitro Derivative core->nitro Fuming HNO₃ ether Phenoxy Analogues (e.g., Crisaborole) core->ether Multi-step synthesis (e.g., from brominated core) amino 6-Amino Derivative nitro->amino Reduction (e.g., H₂, Pd/C) amide Amide Analogues amino->amide Acyl Chloride or R-COOH, CDI G cluster_0 Inflammatory Cell PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Catalyzes AMP AMP (inactive) cAMP->AMP Hydrolysis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, IL-13) cAMP->Cytokines Inhibits Inflammation Inflammation Cytokines->Inflammation Crisaborole Benzoxaborole (e.g., Crisaborole) Crisaborole->PDE4 Inhibits

References

The Versatile Precursor: A Technical Guide to 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzoxaboroles in Modern Drug Discovery

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of novel therapeutics.[1] These boron-containing heterocyclic compounds possess a unique combination of chemical stability, low toxicity, and a distinctive mechanism of action, often involving the reversible covalent inhibition of key enzymes.[1][2] At the heart of this expanding chemical space lies 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, a foundational precursor that offers a gateway to a diverse array of functionalized derivatives with significant therapeutic potential.

The strategic incorporation of gem-dimethyl groups at the 3-position of the benzoxaborole ring confers enhanced steric stability and is thought to improve metabolic stability compared to unsubstituted analogs, making this precursor particularly attractive for drug design.[3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and application of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a pivotal building block in the creation of complex and biologically active molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the vast synthetic possibilities that this versatile precursor unlocks.

Core Synthesis and Characterization

The synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a well-established procedure, typically commencing from 2-(2-bromophenyl)propan-2-ol.[3] The following protocol represents a reliable and scalable method for the preparation of this key precursor.

Experimental Protocol: Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Materials and Reagents:

  • 2-(2-bromophenyl)propan-2-ol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyl lithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert argon atmosphere, dissolve 2-(2-bromophenyl)propan-2-ol (4.0 g, 18.6 mmol) in anhydrous THF (60 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyl lithium (15 mL, 2.5 M in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithium-halogen exchange.

  • To the freshly prepared organolithium species, add triisopropyl borate (5.5 mL, 24.2 mmol) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add 1N HCl (10 mL) to the mixture until the pH is less than 5. Stir the biphasic mixture at room temperature for 1 hour to facilitate hydrolysis of the borate ester and cyclization.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes (1:3) as the eluent to afford 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a white solid.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The use of a flame-dried flask, anhydrous THF, and an argon atmosphere is critical due to the highly reactive nature of n-butyl lithium, which is readily quenched by water and oxygen.

  • Low-Temperature Addition: The slow, dropwise addition of n-butyl lithium and triisopropyl borate at -78 °C is essential to control the exothermic reactions and prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Acidic Workup: The addition of aqueous HCl serves a dual purpose: it quenches any remaining reactive species and catalyzes the hydrolysis of the borate ester intermediate, which then undergoes intramolecular cyclization to form the desired benzoxaborole ring.

Characterization Data

While experimentally obtained spectra for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol are not widely published in readily accessible databases, predicted NMR data can serve as a useful reference for characterization.[4]

Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)
Chemical Shift (δ) ppm
~7.5-7.2
~4.9
~1.4
Predicted ¹³C NMR Data (in DMSO-d₆ at 100 MHz)
Chemical Shift (δ) ppm
~150-120
~85
~25

Note: These are predicted values and should be used as a guide. Actual experimental values may vary.

A Versatile Precursor for Aromatic Functionalization

One of the primary utilities of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is as a scaffold for the introduction of various functional groups onto the aromatic ring. This allows for the synthesis of a diverse library of derivatives with tailored biological activities. A key transformation in this regard is the nitration of the aromatic ring, followed by reduction to the corresponding amine.

Synthesis of 6-Nitro and 6-Amino Derivatives

The controlled nitration of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol provides a direct route to the 6-nitro derivative, a valuable intermediate for further functionalization.[3][5]

Experimental Protocol: Synthesis of 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol

Materials and Reagents:

  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

  • Fuming nitric acid (100%)

  • Carbon tetrachloride (CCl₄)

  • Ethyl acetate (EtOAc)

  • 1M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a round-bottom flask, cool 100% fuming nitric acid (10 mL) to -40 °C.

  • Dissolve 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.37 g, 8.5 mmol) in carbon tetrachloride (40 mL) and add this solution dropwise to the cold fuming nitric acid, ensuring the temperature is maintained below -40 °C.

  • After stirring for 20 minutes at -40 °C, pour the yellow solution into ice and stir for an additional 10 minutes at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with 1M aqueous NaOH to neutralize the pH to 7, followed by a wash with water.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield an orange viscous oil.

  • Triturate the oily residue with hexane to obtain pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.[5]

The subsequent reduction of the nitro group to an amine is a crucial step, as the resulting 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a key building block for the synthesis of various bioactive compounds, particularly leucyl-tRNA synthetase inhibitors.[2][6] This reduction can be readily achieved using standard methods, such as catalytic hydrogenation with palladium on carbon.

Application in the Synthesis of Bioactive Molecules

The 6-amino derivative of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a versatile platform for the introduction of diverse side chains via amide bond formation. This strategy has been successfully employed in the development of potent inhibitors of leucyl-tRNA synthetase (LeuRS), a critical enzyme in bacterial protein synthesis.[2][6]

Amide Coupling Reactions for Leucyl-tRNA Synthetase Inhibitors

The acylation of 6-aminobenzo[c]oxaborol-1(3H)-ol with various activated carboxylic acids is a common strategy to synthesize libraries of potential LeuRS inhibitors.[6]

General Protocol for Amide Coupling:

A general procedure involves the reaction of 6-aminobenzo[c]oxaborol-1(3H)-ol with a suitable activated carboxylic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide).[7]

Amide_Coupling_Workflow

The versatility of this approach allows for the introduction of a wide range of R-groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the inhibitory potency and selectivity of the resulting compounds against bacterial LeuRS.[2][6]

Role in Palladium-Catalyzed Cross-Coupling Reactions

While the direct use of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in Suzuki-Miyaura cross-coupling reactions is not extensively documented, its derivatives, particularly halo-substituted variants, are valuable substrates for such transformations. The introduction of a halogen, such as bromine or iodine, onto the aromatic ring provides a handle for palladium-catalyzed C-C bond formation, further expanding the synthetic utility of this scaffold.

An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, and similar conditions can be adapted for halo-substituted benzoxaboroles.[8] These reactions typically employ a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. The ability to perform these reactions on the intact benzoxaborole core allows for the late-stage introduction of diverse aryl and heteroaryl moieties.

Suzuki_Coupling_Scheme

Industrial Scale-Up and Safety Considerations

The transition from laboratory-scale synthesis to industrial production of benzoxaboroles requires careful consideration of process safety and scalability. While the described synthetic route is robust, the use of hazardous reagents such as n-butyl lithium and fuming nitric acid necessitates stringent safety protocols.

Key Considerations for Scale-Up:

  • Thermal Management: The highly exothermic nature of the lithium-halogen exchange and nitration reactions requires efficient heat dissipation to prevent runaway reactions.

  • Reagent Handling: The pyrophoric nature of n-butyl lithium and the highly corrosive properties of fuming nitric acid demand specialized handling procedures and equipment.

  • Process Optimization: For large-scale production, optimization of reaction parameters such as concentration, temperature, and addition rates is crucial to ensure safety, efficiency, and product quality.

  • Alternative Reagents: Exploration of less hazardous alternative reagents and synthetic routes is an ongoing area of research in process chemistry.

Safety and Handling of Organoboron Compounds:

Organoboron compounds, including 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, are generally considered to have low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.[9]

Conclusion

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol stands as a testament to the power of a well-designed precursor in modern synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic stability imparted by the gem-dimethyl groups, provides a reliable and versatile starting point for the creation of a vast array of functionalized benzoxaborole derivatives. From its role in the synthesis of potent enzyme inhibitors to its potential in palladium-catalyzed cross-coupling reactions, this compound continues to be a cornerstone in the exploration of the chemical and biological landscape of benzoxaboroles. As the demand for novel therapeutics continues to grow, the importance of precursors like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in enabling innovation in drug discovery is undeniable.

References

Methodological & Application

Application Note & Synthesis Protocol: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Significance of the Benzoxaborole Scaffold

The benzoxaborole moiety is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties, particularly the Lewis acidic boron atom, enable it to form stable, reversible covalent bonds with biological nucleophiles like diols, which are common in the active sites of many enzymes.[3] This distinct mechanism of action has led to the successful development and FDA approval of drugs such as the antifungal agent Tavaborole (AN2690) for onychomycosis and the anti-inflammatory Crisaborole for atopic dermatitis.[1][4]

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol serves as a key building block and a fundamental scaffold for the synthesis of more complex and substituted benzoxaborole derivatives. The gem-dimethyl group at the 3-position provides steric stability to the oxaborole ring, which can enhance the metabolic stability of potential drug candidates.[5] This guide provides a detailed, field-proven protocol for the synthesis of this important compound, explains the rationale behind the chosen methodology, and briefly discusses alternative synthetic strategies.

Primary Synthesis Protocol: Lithiation-Borylation-Cyclization

The most common and direct laboratory-scale synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol proceeds via a three-step, one-pot sequence starting from 2-(2-bromophenyl)propan-2-ol. This method involves an initial lithium-halogen exchange to form a reactive organolithium intermediate, followed by borylation with an appropriate boron electrophile, and subsequent acidic workup to induce cyclization.

Reaction Scheme Overview

Synthesis_Scheme start 2-(2-bromophenyl)propan-2-ol intermediate Lithium Intermediate start->intermediate 1. n-BuLi, THF, -78 °C borate_ester Triisopropyl Borate Adduct intermediate->borate_ester 2. B(O-iPr)3 product 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol borate_ester->product 3. HCl (aq), RT

Caption: Overall synthetic workflow for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )RoleKey Considerations
2-(2-bromophenyl)propan-2-olC9H11BrO215.09Starting MaterialEnsure dryness.
n-Butyllithium (n-BuLi)C4H9Li64.06Lithiating AgentHighly pyrophoric; handle under inert atmosphere. Use a titrated solution.
Anhydrous Tetrahydrofuran (THF)C4H8O72.11SolventMust be anhydrous and free of peroxides.
Triisopropyl borateC9H21BO3188.07Boron SourceMoisture-sensitive; handle under inert atmosphere.
1N Hydrochloric Acid (HCl)HCl36.46Acid for WorkupInduces hydrolysis and cyclization.
Ethyl Acetate (EtOAc)C4H8O288.11Extraction SolventStandard laboratory grade.
HexanesC6H1486.18Chromatography EluentStandard laboratory grade.
Anhydrous Sodium SulfateNa2SO4142.04Drying AgentFor drying the organic phase.
Step-by-Step Experimental Protocol

1. Reaction Setup and Lithiation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-(2-bromophenyl)propan-2-ol (e.g., 4.0 g, 18.6 mmol).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (60 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: This low temperature is critical to prevent side reactions of the highly reactive organolithium species, such as reaction with the THF solvent or intramolecular reactions.

  • Slowly add n-butyllithium (2.5 M in hexanes, 15 mL, 37.5 mmol, ~2.0 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 2 hours.[6] The formation of the lithium intermediate is typically accompanied by a slight color change.

2. Borylation:

  • While maintaining the temperature at -78 °C, add triisopropyl borate (5.5 mL, 24.2 mmol, ~1.3 equiv.) dropwise to the reaction mixture.[6]

    • Expert Insight: The borate is a weak electrophile, and its addition to the cold nucleophilic organolithium forms a stable borate ester complex. Using a slight excess ensures complete consumption of the organolithium intermediate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight).[6] This extended time ensures the borylation reaction goes to completion.

3. Workup and Cyclization:

  • Cool the reaction mixture to 0 °C using an ice/water bath.

  • Carefully add 1N hydrochloric acid (10 mL) until the pH of the aqueous phase is less than 5.[6]

    • Causality: The acidic workup serves two purposes. First, it quenches any remaining reactive species. Second, it hydrolyzes the borate ester to the corresponding boronic acid, which then undergoes a spontaneous intramolecular condensation (cyclization) with the proximal hydroxyl group to form the stable benzoxaborole ring.

  • Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete cyclization.[6]

4. Extraction and Purification:

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.[6]

  • Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes (e.g., 1:3 v/v) as the eluent.[6]

  • The product, 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, is typically obtained as a white solid.

Alternative Synthetic Strategies

While the lithiation-borylation route is robust, modern catalysis offers more sustainable and functional-group-tolerant alternatives.

Nickel-Catalyzed Borylation/Cyclization

Recent advancements have demonstrated that inexpensive and earth-abundant nickel catalysts can efficiently promote the borylation and subsequent cyclization of aryl halides.[7][8][9] This method often proceeds at room temperature, offering a greener alternative to traditional palladium-based methods and avoiding the cryogenic conditions required for organolithium chemistry.[7][8]

Nickel_Catalysis A Aryl Halide Substrate D Benzoxaborole Product A->D B Boron Source (e.g., B2(OH)4) B->D C Ni Catalyst Ligand C->D Room Temp.

Caption: Conceptual workflow for Ni-catalyzed benzoxaborole synthesis.

Brønsted Acid-Catalyzed ortho-Oxalkylation

Another innovative approach involves the direct reaction of arylboronic acids with aldehydes or ketones in the presence of a strong Brønsted acid (e.g., TfOH or TsOH).[10][11] This metal-free method simplifies the starting materials and reduces the number of synthetic steps, making it a highly practical and atom-economical route for preparing C3-substituted benzoxaboroles.[10][11]

Characterization

The identity and purity of the synthesized 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and proton environments. ¹¹B NMR is particularly useful for characterizing boron-containing compounds, with benzoxaboroles typically showing a characteristic signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.

  • Melting Point: The melting point of the purified solid can be compared to literature values.

Conclusion

The synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol via the lithiation-borylation-cyclization pathway is a reliable and well-established method suitable for laboratory-scale production. Understanding the rationale behind each step, particularly the critical temperature control and the dual role of the acidic workup, is key to achieving a successful outcome. As the field of boron chemistry advances, catalytic methods using nickel or Brønsted acids present compelling alternatives that offer improved sustainability and efficiency, further expanding the synthetic chemist's toolkit for accessing this medicinally important class of molecules.

References

Application Notes and Protocols for the Chromatographic Purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for a Privileged Scaffold

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a key heterocyclic compound featuring the benzoxaborole motif. This structural class has garnered significant attention in medicinal chemistry and drug development due to the unique electronic properties of the boron atom, which can engage in reversible covalent interactions with biological nucleophiles. This has led to the development of novel therapeutics, including the FDA-approved antifungal Kerydin (tavaborole) and the anti-inflammatory Eucrisa (crisaborole). Given the therapeutic potential of benzoxaborole derivatives, the isolation of highly pure starting materials and intermediates like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is of paramount importance to ensure the safety, efficacy, and reproducibility of downstream applications in drug discovery and development.

This application note provides a comprehensive guide to the purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol using normal-phase column chromatography. It delves into the rationale behind the chosen methodology, offers a detailed, step-by-step protocol, and discusses alternative purification strategies and essential analytical techniques for purity verification.

Rationale and Strategy: Tailoring Chromatography to Molecular Properties

The successful chromatographic purification of a target compound hinges on a thorough understanding of its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.

Physicochemical Properties of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
PropertyValueSource
Molecular Formula C₉H₁₁BO₂-
Molecular Weight 161.99 g/mol -
Appearance White solid[1]
Boiling Point 242.467 °C at 760 mmHg-
Density 1.106 g/cm³-

The key structural features influencing the polarity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol are the hydroxyl group on the boron atom, the oxygen atom within the heterocyclic ring, and the aromatic benzene ring. The hydroxyl group imparts significant polarity and the capacity for hydrogen bonding. The gem-dimethyl groups at the 3-position provide steric bulk and contribute to the compound's overall lipophilicity. This amphiphilic nature—possessing both polar and non-polar regions—makes it amenable to purification by normal-phase chromatography.

Choosing the Right Chromatographic Mode

Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is the preferred method for the purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.[1] In this mode, polar compounds are retained more strongly on the stationary phase, while non-polar compounds elute more quickly. By carefully selecting a mobile phase of appropriate polarity, a fine-tuned separation of the target compound from less polar and more polar impurities can be achieved.

Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is a powerful technique for the analysis of many organic molecules. However, for preparative scale purification of moderately polar compounds like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, normal-phase chromatography can offer advantages in terms of solvent cost and ease of solvent removal from collected fractions.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the overall workflow for the purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, from crude sample preparation to purity analysis of the final product.

Purification Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_qc Quality Control crude_sample Crude 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol dissolution Dissolution in Minimal DCM crude_sample->dissolution adsorption Adsorption onto Silica Gel dissolution->adsorption sample_loading Load Adsorbed Sample adsorption->sample_loading column_packing Pack Silica Gel Column column_packing->sample_loading elution Elute with EtOAc/Hexanes sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure White Solid solvent_removal->pure_product hplc_analysis HPLC Purity Check pure_product->hplc_analysis final_purity Final Purity Assessment hplc_analysis->final_purity nmr_analysis NMR for Structural Confirmation nmr_analysis->final_purity ms_analysis MS for Molecular Weight ms_analysis->final_purity

Figure 1. Workflow for the purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Materials and Reagents
  • Crude 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (synthesized via lithiation of 2-(2-bromophenyl)propan-2-ol followed by reaction with triisopropylborate and acidic workup)[1]

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Flash chromatography system (glass column, pump, fraction collector)

  • Rotary evaporator

Protocol 1: Preparative Normal-Phase Column Chromatography

This protocol is adapted from established procedures for the purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.[1]

1. Column Preparation:

  • Prepare a slurry of silica gel in hexanes.

  • Carefully pack a glass chromatography column with the silica gel slurry, ensuring a level and well-compacted bed.

  • Equilibrate the column by washing with several column volumes of the initial mobile phase (e.g., 10% EtOAc in hexanes).

2. Sample Preparation and Loading:

  • Dissolve the crude 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique generally results in better separation than direct liquid injection.

  • Carefully apply the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 10% EtOAc in hexanes).

  • Gradually increase the polarity of the mobile phase to elute the target compound. A common elution gradient would be to increase the proportion of ethyl acetate. For this specific compound, an isocratic elution with a 1:3 mixture of ethyl acetate and hexanes has been reported to be effective.[1]

  • Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Spot a small aliquot of each fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing the same mobile phase used for the column elution.

  • Visualize the spots under UV light (if the compound is UV active) and/or by staining with potassium permanganate. The target compound should appear as a single spot in the pure fractions.

5. Isolation of the Pure Product:

  • Combine the fractions that contain the pure 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, as determined by TLC analysis.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a white solid.[1]

  • Dry the solid under high vacuum to remove any residual solvent.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of the final product is a critical step. A combination of chromatographic and spectroscopic techniques should be employed to provide a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

While preparative purification is often performed using normal-phase chromatography, analytical HPLC is a powerful tool for determining the final purity of the isolated compound. A reversed-phase method is typically employed for this purpose.

Illustrative HPLC Method (based on analysis of related benzoxaboroles):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the purified compound and for detecting the presence of any impurities that may not be visible by HPLC.

  • ¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic protons, the gem-dimethyl groups, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the different carbon environments in the molecule.

  • ¹¹B NMR: Boron-11 NMR can be used to confirm the presence and chemical environment of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the purified compound. Electrospray ionization (ESI) is a common technique for this analysis, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts.

Troubleshooting and Advanced Considerations

  • Poor Separation: If the target compound co-elutes with impurities, consider optimizing the mobile phase composition. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve resolution.

  • Tailing Peaks: Peak tailing in chromatography can be caused by interactions between the analyte and active sites on the silica gel. The addition of a small amount of a polar modifier, such as acetic acid or triethylamine (depending on the nature of the analyte and impurities), to the mobile phase can sometimes mitigate this issue.

  • Alternative Purification Techniques: For very challenging separations or to achieve exceptionally high purity, preparative HPLC on either a normal-phase or reversed-phase column can be employed. While more solvent-intensive and costly, it offers higher resolution.

Conclusion

The successful purification of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a critical step in its utilization for research and drug development. The normal-phase chromatography protocol detailed in this application note provides a reliable and efficient method for obtaining this valuable building block in high purity. By combining this purification strategy with a rigorous analytical quality control workflow, researchers can ensure the integrity of their starting materials and the validity of their subsequent experimental results.

References

Characterization of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol: A Detailed Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry and drug development, demonstrating a wide range of biological activities.[1][2] 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a key derivative within this class, offering a unique combination of a boronic acid constrained in a heterocyclic ring system. The gem-dimethyl substitution at the 3-position enhances steric stability, which can be advantageous for metabolic stability in biological systems.[3] Accurate and comprehensive characterization of this molecule is paramount for its application in drug discovery, ensuring purity, confirming identity, and providing a baseline for the analysis of its more complex analogs.

This application note provides an in-depth technical guide for the characterization of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The protocols and insights provided are designed for researchers, scientists, and drug development professionals, reflecting field-proven methodologies and a deep understanding of the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Characterization: Unveiling the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously determine the connectivity and chemical environment of each atom in the molecule.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration, and coupling patterns of the aromatic and methyl protons are key identifiers.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the aromatic, quaternary, and methyl carbons confirm the overall structure. Due to the quadrupolar nature of boron, the carbon atom directly attached to it may exhibit a broadened signal or be unobservable.[4]

  • ¹¹B NMR: Directly probes the boron atom, which is the heart of the benzoxaborole moiety. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state (trigonal vs. tetrahedral) and electronic environment, making it a crucial experiment for confirming the integrity of the oxaborole ring.[5][6]

Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis. The synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol can be achieved through the cyclization of 2-(2-bromophenyl)propan-2-ol with a boron reagent.[3][7]

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR¹¹B NMR
Pulse Program Standard single pulseProton decoupled (e.g., zgpg30)Standard single pulse
Spectral Width -2 to 12 ppm-10 to 220 ppm100 to -100 ppm
Acquisition Time 3-4 s1-2 s0.1-0.2 s
Relaxation Delay 2 s2 s1 s
Number of Scans 16-641024 or more256-1024
Temperature 298 K298 K298 K

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). For ¹¹B NMR, an external reference such as BF₃·OEt₂ is commonly used.[8]

Expected NMR Data

The following table summarizes the expected chemical shifts for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. These are representative values and may vary slightly depending on the solvent and concentration.

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H Aromatic-H7.2-7.8Multiplet
OHVariable, broad singletSinglet
CH₃~1.5Singlet
¹³C Aromatic-C120-150
C-O~85-95
C(CH₃)₂~30
¹¹B B-O~25-35Broad Singlet

Mass Spectrometry (MS) Characterization: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision.[9] This is essential for confirming the identity of a newly synthesized compound or for verifying the purity of a sample.

Causality Behind Experimental Choices in MS
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight.

  • Time-of-Flight (TOF) Analyzer: TOF analyzers offer high resolution and mass accuracy, which are critical for HRMS. This allows for the differentiation of molecules with very similar nominal masses.

  • Tandem MS (MS/MS): Fragmentation of the molecular ion provides valuable structural information that can be used to confirm the connectivity of the molecule. The fragmentation pattern serves as a fingerprint for the compound.[10]

Experimental Protocol: HRMS Analysis

This protocol provides a general procedure for the HRMS analysis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

1. Sample Preparation:

  • Purity: The sample should be free of salts and other non-volatile impurities that can suppress ionization.

  • Solvent: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Additives: For positive ion mode analysis, it is common to add a small amount of formic acid (0.1%) to the sample solution to promote protonation.

2. Instrument Parameters (ESI-QTOF):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3500-4500 V
Nebulizer Gas (N₂) Pressure 30-45 psi
Drying Gas (N₂) Flow Rate 8-12 L/min
Drying Gas Temperature 300-350 °C
Fragmentor Voltage 100-150 V
Mass Range m/z 50-500
Acquisition Rate 1-2 spectra/s

3. Data Analysis:

  • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).

  • Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

  • If MS/MS data was acquired, analyze the fragmentation pattern to identify characteristic losses.

Expected HRMS Data

The molecular formula of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is C₉H₁₁BO₂.

Ion Calculated m/z Expected Fragmentation
[M+H]⁺ 163.0925Loss of H₂O, loss of methyl group
[M+Na]⁺ 185.0744

The fragmentation of the benzoxaborole ring under electron impact has been studied, and while ESI is a softer technique, some in-source fragmentation or MS/MS fragmentation can be expected.[11] Characteristic losses may include the loss of a methyl group or a water molecule.

Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of pure compound B Dissolve in 0.6 mL deuterated solvent (e.g., CDCl3) A->B C Filter into NMR tube B->C D Insert sample into spectrometer C->D E Tune and shim the instrument D->E F Acquire 1H, 13C, and 11B NMR spectra E->F G Fourier Transform & Phasing F->G H Baseline Correction & Calibration G->H I Assign peaks and interpret spectra H->I

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Dissolve ~0.1 mg/mL in MeOH/ACN B_ms Add 0.1% formic acid (for positive ESI) A_ms->B_ms C_ms Centrifuge or filter the sample B_ms->C_ms D_ms Infuse or inject into ESI source C_ms->D_ms E_ms Optimize ionization parameters D_ms->E_ms F_ms Acquire full scan HRMS and MS/MS data E_ms->F_ms G_ms Determine accurate mass of molecular ion F_ms->G_ms H_ms Calculate elemental composition G_ms->H_ms I_ms Analyze fragmentation pattern H_ms->I_ms

Conclusion: A Self-Validating System for Structural Confirmation

The combination of multinuclear NMR spectroscopy and High-Resolution Mass Spectrometry provides a robust and self-validating system for the characterization of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. NMR provides detailed information about the molecular structure and connectivity, while HRMS confirms the elemental composition with high accuracy. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers can confidently and accurately characterize this important molecule, paving the way for its successful application in drug discovery and development.

References

A Multi-Parametric Approach for the In Vitro Cytotoxicity Assessment of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzoxaborole scaffold represents a significant class of boron-containing heterocycles with broad therapeutic potential, evidenced by FDA-approved drugs such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1][2][3] This application note provides a comprehensive, multi-parametric framework for evaluating the in vitro cytotoxic profile of a specific analogue, 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. We move beyond a single endpoint to an integrated strategy that interrogates metabolic viability, membrane integrity (necrosis), and programmed cell death (apoptosis). This guide is designed to provide researchers with the rationale, detailed protocols, and data interpretation framework necessary for a robust preclinical safety assessment, adhering to the principles of scientific integrity and experimental causality.

Scientific Rationale & Experimental Design

A thorough understanding of a compound's cytotoxic potential is a cornerstone of early-stage drug development. A compound may induce cell death through various mechanisms, and relying on a single assay can lead to an incomplete or misleading toxicological profile. This section outlines the scientific logic behind our multi-assay approach.

The Benzoxaborole Scaffold: A Mechanistic Overview

Benzoxaboroles exert their biological effects primarily through the unique chemical properties of the boron atom, which can form stable, reversible covalent bonds with biological nucleophiles.[4] This reactivity is the basis for the mechanisms of action seen in approved drugs:

  • Tavaborole (AN2690): Functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. This leads to fungal cell death.[1][5]

  • Crisaborole: Acts as a phosphodiesterase-4 (PDE4) inhibitor, which increases intracellular levels of cyclic AMP (cAMP), thereby reducing the production of inflammatory cytokines.[2][3]

Given these precedents, it is plausible that 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol could interact with essential cellular enzymes, potentially leading to cytotoxicity. Therefore, a direct assessment of its impact on cell health is imperative.

A Tripartite Strategy for Cytotoxicity Profiling

To build a comprehensive cytotoxicity profile, we will investigate three distinct cellular-level endpoints. This approach allows for the differentiation between various modes of cell death.

cluster_assays Cellular Impact Assessment cluster_methods Endpoint Measurement Compound 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Exposure Metabolism Metabolic Compromise Compound->Metabolism Membrane Membrane Damage (Necrosis) Compound->Membrane Apoptosis Apoptosis Induction Compound->Apoptosis MTT MTT Assay (Mitochondrial Activity) Metabolism->MTT LDH LDH Release Assay (Membrane Integrity) Membrane->LDH Caspase Caspase-3/7 Assay (Apoptotic Pathway) Apoptosis->Caspase

Figure 1: Tripartite strategy for cytotoxicity profiling.

  • Metabolic Viability: Assesses the general health and metabolic activity of the cell population, primarily reflecting mitochondrial function.[6] A reduction in metabolic activity is a general indicator of cytotoxicity.

  • Membrane Integrity: Directly measures the leakage of intracellular components, a hallmark of necrotic cell death where the plasma membrane ruptures.[7][8]

  • Apoptosis Induction: Quantifies the activation of key "executioner" enzymes (caspases) that actively dismantle the cell in a controlled manner, known as programmed cell death or apoptosis.[9][10]

Critical Parameter: Cell Line Selection

The choice of cell line is critical and should be guided by the research question.[11]

  • For General Toxicity Screening: Standardized fibroblast cell lines like L929 (mouse) or MRC-5 (human) are often used as they are well-characterized and recommended by regulatory guidelines such as ISO 10993-5.[12]

  • For Target-Specific Toxicity: The cell line should reflect the intended therapeutic application of the compound.[13][14] For a compound intended for topical skin application, a human keratinocyte line (e.g., HaCaT) would be appropriate. For a systemically administered drug, a liver-derived cell line (e.g., HepG2) is often used to assess potential hepatotoxicity.[15]

Core Experimental Protocols

This section provides detailed, step-by-step protocols. For all assays, it is crucial to include the following controls in every plate:

  • Untreated Control: Cells in media only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) used in the experiment. This ensures the solvent itself is not causing toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay is performing as expected.

Protocol: Metabolic Viability via Tetrazolium Reduction (MTT Assay)

This assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals in living cells.[16][17]

A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (3-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in culture medium from a concentrated stock (typically in DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[6]

Protocol: Membrane Integrity via Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane, a key feature of necrosis.[7][19]

A 1. Seed & Treat Cells (Same as MTT) B 2. Prepare Controls (Max LDH Release) A->B C 3. Collect Supernatant (Centrifuge plate) D 4. Transfer Supernatant to new plate C->D E 5. Add LDH Reaction Mix (Substrate + Catalyst) D->E F 6. Incubate (30 min, RT, Dark) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (490 nm) G->H

Figure 3: General workflow for the LDH release cytotoxicity assay.

Methodology:

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions exactly as described for the MTT assay (Steps 1-3).

  • Maximum LDH Release Control: In a set of wells with untreated cells, add 10 µL of a lysis buffer (e.g., 10X solution provided in commercial kits) 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity control.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase, often supplied as a reconstituted buffer in commercial kits) to each well containing the supernatant.[19] Mix gently.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (often a mild acid like 1N HCl).[19]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol: Apoptosis Induction via Caspase-3/7 Activity Assay

This assay measures the activity of the primary executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[20] Luminescent assays, such as Promega's Caspase-Glo® 3/7, are highly sensitive and use a proluminescent substrate that generates a light signal when cleaved by active caspases.[9]

A 1. Seed & Treat Cells (White-walled plate) B 2. Equilibrate Plate to Room Temp. A->B C 3. Add Caspase-Glo® 3/7 Reagent (1:1 ratio) B->C D 4. Mix on Shaker (30 sec) C->D E 5. Incubate (1-3h, RT, Dark) D->E F 6. Read Luminescence on Plate Reader E->F

Figure 4: Workflow for a luminescent Caspase-3/7 apoptosis assay.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., 100 µL of reagent to 100 µL of media).

  • Mixing: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis, Interpretation, and Validation

Data Normalization and Calculation
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximal - Abs_Spontaneous)] * 100 (Where 'Spontaneous' is the LDH release from untreated cells and 'Maximal' is from lysed cells).

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_VehicleCtrl)

Dose-Response Analysis and IC₅₀ Determination

Plot the calculated percentages or fold induction against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to determine the IC₅₀ value—the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability).

Integrated Data Interpretation

Summarizing the data from all three assays provides a powerful, integrated view of the compound's cytotoxic mechanism.

Concentration% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Fold InductionInferred Mechanism
Vehicle100%~0%1.0No Effect
1 µM95%5%1.2No Significant Effect
10 µM55%10%8.5Primarily Apoptotic
50 µM15%40%9.0Mixed Apoptosis/Necrosis
100 µM5%85%3.0Primarily Necrotic
Table 1: Example of an integrated dataset for a hypothetical compound. Note that at very high concentrations, widespread necrosis can lead to a decrease in the measurable caspase signal as the apoptotic machinery is destroyed.

This integrated analysis allows for a much more nuanced understanding than a single IC₅₀ value. For instance, a compound that induces apoptosis at low concentrations and necrosis at high concentrations may have a different safety profile than one that is purely necrotic.

References

Application Notes and Protocols for Enzyme Inhibition Assay using 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Oxaboroles in Enzyme Inhibition

The benzoxaborole scaffold has garnered significant attention in medicinal chemistry as a versatile core for developing novel therapeutic agents. These boron-containing heterocycles exhibit a unique mechanism of action, often targeting key enzymes with high specificity. 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and its derivatives represent a promising class of inhibitors targeting aminoacyl-tRNA synthetases, essential enzymes in protein biosynthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in enzyme inhibition assays, with a primary focus on its interaction with Leucyl-tRNA synthetase (LeuRS).

The most well-characterized derivative, tavaborole (AN2690), a 5-fluoro analog of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, has been approved for the treatment of onychomycosis, a fungal nail infection.[1][2] Its efficacy stems from the specific inhibition of fungal LeuRS, which halts protein synthesis and leads to fungal cell death.[1][2][3][4] The boron atom within the oxaborole ring is crucial for this inhibitory activity.[5] This document will detail the principles, protocols, and data analysis for an in vitro enzyme inhibition assay to characterize the activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and similar compounds.

Scientific Principle: Targeting Leucyl-tRNA Synthetase

Leucyl-tRNA synthetase (LeuRS) is a vital enzyme responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) with its cognate amino acid, leucine. This two-step reaction involves the activation of leucine with ATP to form a leucyl-adenylate intermediate and the subsequent transfer of the leucyl moiety to the 3'-end of tRNALeu.

The Oxaborole Trapping Mechanism:

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and its analogs function through a novel "oxaborole tRNA trapping" (OBORT) mechanism. The boron atom forms a covalent adduct with the ribose of the terminal adenosine of tRNALeu within the editing domain of the LeuRS enzyme. This stable complex effectively traps the tRNA, preventing the completion of the aminoacylation cycle and thereby inhibiting protein synthesis.[3]

Below is a diagram illustrating the mechanism of LeuRS inhibition by an oxaborole compound.

LeuRS_Inhibition cluster_reaction Normal LeuRS Catalytic Cycle cluster_inhibition Inhibition by Oxaborole LeuRS LeuRS Leu_AMP Leu-AMP Intermediate LeuRS->Leu_AMP Activation Trapped_Complex LeuRS-tRNA_Leu-Oxaborole Adduct (Inactive) LeuRS->Trapped_Complex Adduct Formation in Editing Site Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS tRNA_Leu->Leu_AMP Charged_tRNA Leucyl-tRNA_Leu Leu_AMP->Charged_tRNA Transfer AMP AMP Leu_AMP->AMP PPi PPi Leu_AMP->PPi Protein_Synthesis Protein_Synthesis Charged_tRNA->Protein_Synthesis To Ribosome Oxaborole 3,3-dimethylbenzo- [c]oxaborol-1(3H)-ol Oxaborole->LeuRS Inhibition Trapped_Complex->Inhibition Blocks Catalytic Cycle

Caption: Mechanism of LeuRS Inhibition by Oxaboroles.

Experimental Protocol: Malachite Green-Based LeuRS Inhibition Assay

This protocol describes a robust and high-throughput compatible colorimetric assay to determine the inhibitory activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol against Leucyl-tRNA synthetase. The assay measures the amount of pyrophosphate (PPi) generated during the aminoacylation reaction, which is detected using a malachite green reagent.[1][6][7][8]

Materials and Reagents
ReagentRecommended Source
Recombinant Leucyl-tRNA Synthetase (e.g., from Saccharomyces cerevisiae or Candida albicans)Commercially available (e.g., United States Biological, RayBiotech) or purified in-house.[2][9][10]
3,3-dimethylbenzo[c]oxaborol-1(3H)-olCommercially available (e.g., ChemicalBook, CymitQuimica, BLDpharm).[11][12][13][14]
L-LeucineSigma-Aldrich
Adenosine 5'-triphosphate (ATP) disodium saltSigma-Aldrich
Total tRNA from E. coli or Brewer's Yeast (S. cerevisiae)Sigma-Aldrich, Roche.[7]
Inorganic PyrophosphataseSigma-Aldrich
Malachite Green ReagentPrepared in-house or commercially available kit
Tris-HClSigma-Aldrich
MgCl2Sigma-Aldrich
KClSigma-Aldrich
Dithiothreitol (DTT)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
96-well microplates, clear flat-bottomCorning or equivalent
Multichannel pipette
Microplate readerCapable of measuring absorbance at 620 nm
Solution Preparation
  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM DTT. Prepare fresh and keep on ice.

  • L-Leucine Stock Solution (10 mM): Dissolve L-Leucine in deionized water.

  • ATP Stock Solution (100 mM): Dissolve ATP disodium salt in deionized water, adjust pH to 7.0 with NaOH, and store in aliquots at -20°C.

  • tRNA Stock Solution (10 mg/mL): Dissolve total tRNA in nuclease-free water and store in aliquots at -20°C.

  • Inorganic Pyrophosphatase (1 U/µL): Dilute as needed in Assay Buffer.

  • LeuRS Enzyme Stock: Dilute the recombinant LeuRS in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically.

  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Stock Solution (10 mM): Dissolve the compound in 100% DMSO.

  • Malachite Green Reagent:

    • Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in deionized water.

    • Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 N HCl.

    • Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Add Tween 20 to a final concentration of 0.01%. Prepare fresh daily.

Assay Procedure

The following procedure is for a single 50 µL reaction in a 96-well plate format.

  • Inhibitor Preparation: Prepare serial dilutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in Assay Buffer containing the same percentage of DMSO as the highest concentration to be tested (typically ≤1% final DMSO concentration).

  • Reaction Mixture Preparation (per well):

    • Assay Buffer: to a final volume of 50 µL

    • L-Leucine: 5 µL of 1 mM (final concentration 100 µM)

    • ATP: 2.5 µL of 20 mM (final concentration 1 mM)

    • tRNA: 5 µL of 1 mg/mL (final concentration 100 µg/mL)

    • Inorganic Pyrophosphatase: 0.5 µL of 1 U/µL (final concentration 0.01 U/µL)

  • Assay Plate Setup:

    • Add 25 µL of the appropriate inhibitor dilution or vehicle control (Assay Buffer with DMSO) to each well.

    • Add 25 µL of the 2X LeuRS enzyme stock solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

Controls
  • Positive Control (No Inhibitor): Reaction with vehicle (DMSO) instead of the inhibitor.

  • Negative Control (No Enzyme): Reaction mixture without LeuRS to determine background absorbance.

  • Inhibitor Control (No Enzyme): Highest concentration of the inhibitor in the reaction mixture without LeuRS to check for compound interference with the assay.

Data Analysis and IC50 Determination
  • Background Subtraction: Subtract the average absorbance of the negative control wells from all other wells.

  • Percentage Inhibition Calculation: % Inhibition = (1 - (Absorbance_inhibitor / Absorbance_positive_control)) * 100

  • IC50 Curve Fitting: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

The following diagram illustrates the experimental workflow for the LeuRS inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (Leu, ATP, tRNA), and Enzyme (LeuRS) Plate_Setup Add Inhibitor/Vehicle to Wells Reagents->Plate_Setup Inhibitor Prepare Serial Dilutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Inhibitor->Plate_Setup Reaction_Start Add LeuRS Enzyme to Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Stop_Reaction Add Malachite Green Reagent Incubation->Stop_Reaction Color_Dev Incubate at RT Stop_Reaction->Color_Dev Read_Plate Measure Absorbance at 620 nm Color_Dev->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Experimental Workflow for LeuRS Inhibition Assay.

Data Presentation and Expected Results

The inhibitory potency of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and its analogs can be quantified and compared using their IC50 values. While specific data for the 3,3-dimethyl analog is not widely published, data for the closely related compound tavaborole (AN2690) provides a strong indication of the expected activity.

CompoundTarget EnzymeOrganismIC50 (µg/mL)Reference
Tavaborole (AN2690) Leucyl-tRNA SynthetaseSaccharomyces cerevisiae< 0.1[5]
Tavaborole (AN2690) Leucyl-tRNA SynthetaseCandida albicans1[3][15]
Tavaborole (AN2690) Leucyl-tRNA SynthetaseTrichophyton rubrum1[16][17]
Tavaborole (AN2690) Leucyl-tRNA SynthetaseTrichophyton mentagrophytes1[16][17]
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Leucyl-tRNA SynthetaseFungal speciesExpected to be in a similar range to TavaboroleN/A

Note: The IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, several validation steps should be incorporated:

  • Enzyme Kinetics: Determine the Michaelis-Menten constants (Km) for the substrates (Leucine, ATP, and tRNA) under the established assay conditions to ensure that the assay is performed under initial velocity conditions.

  • Z'-factor Calculation: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Inhibitor Mechanism of Action Studies: Conduct further kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Orthogonal Assays: Confirm the inhibitory activity using an alternative assay method, such as a radiolabeled amino acid incorporation assay or an ATP-PPi exchange assay, to rule out assay-specific artifacts.

Conclusion and Future Directions

The described malachite green-based assay provides a robust and efficient method for characterizing the inhibitory activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and related compounds against Leucyl-tRNA synthetase. This application note offers a detailed protocol and the underlying scientific principles to guide researchers in the evaluation of this promising class of enzyme inhibitors. The high selectivity of oxaboroles for fungal over human LeuRS makes them attractive candidates for the development of novel antifungal agents.[3] Further studies could explore the structure-activity relationship of different substitutions on the benzoxaborole scaffold to optimize potency and pharmacokinetic properties. Additionally, adapting this assay to other aminoacyl-tRNA synthetases could broaden the scope of screening for new anti-infective agents.

References

Application Notes & Protocols: Characterizing the Inhibition of Leucyl-tRNA Synthetase by 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Protein Synthesis

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis: the charging of transfer RNAs (tRNAs) with their cognate amino acids.[1][2][3] This function makes them indispensable for cellular life and, consequently, attractive targets for the development of novel antimicrobial agents.[1][4][5] Leucyl-tRNA synthetase (LeuRS), a Class I aaRS, specifically catalyzes the attachment of leucine to its corresponding tRNA (tRNALeu).[2][3] The enzyme achieves high fidelity not only through specific recognition of leucine and tRNALeu in its catalytic (synthesis) site but also through a proofreading or "editing" function located in a separate domain (the CP1 domain).[2][6][7] This editing site hydrolyzes mischarged tRNAs, ensuring the accuracy of the genetic code.[6]

Structural differences between prokaryotic and eukaryotic LeuRS enzymes, particularly within the editing domain, offer a window for developing selective inhibitors.[1][5] This has led to the exploration of various chemical scaffolds, among which the benzoxaboroles have emerged as a clinically successful class.[1][8]

The Benzoxaborole Class: A Novel Mechanism of Action

Benzoxaboroles are a class of boron-containing heterocyclic compounds.[8][9] Their unique mechanism of action against LeuRS differentiates them from many other antibiotics. Instead of targeting the primary catalytic site, they exploit the editing site.[10][11][12] The compound 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol belongs to this class. Its inhibitory action is best understood through its well-studied analog, tavaborole (AN2690), which is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[10][11][12][13]

The key to their mechanism is the electrophilic nature of the boron atom.[14] When tRNALeu binds to the LeuRS editing site, the boron atom of the benzoxaborole forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine of the tRNA.[8][11][15] This adduct effectively traps the tRNA in the editing site, preventing the enzyme from completing its catalytic cycle and halting protein synthesis, which ultimately leads to cell death.[8][11][16] This is known as the Oxaborole tRNA Trapping (OBORT) mechanism.[8]

G cluster_2 Inhibition Complex synth_site Synthesis Site edit_site Editing Site adduct Stable LeuRS-tRNA-Adduct edit_site->adduct tRNA tRNA-Leu (A76-3' end) tRNA->edit_site Binds to editing site tRNA->adduct Boron forms covalent bond with tRNA ribose cis-diol BXB Benzoxaborole (3,3-dimethylbenzo[c]oxaborol-1(3H)-ol) BXB->edit_site Enters editing site BXB->adduct protein_synthesis_halt Protein Synthesis HALTED adduct->protein_synthesis_halt Inhibits Enzyme Turnover

Figure 1: Mechanism of LeuRS inhibition by benzoxaboroles via the OBORT mechanism.

Application Note 1: In Vitro Enzymatic Inhibition Assay

Objective: To determine the potency of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in inhibiting the aminoacylation activity of LeuRS.

Principle: The gold-standard method measures the attachment of a radiolabeled amino acid ([14C]- or [3H]-Leucine) to its cognate tRNA, catalyzed by LeuRS. The reaction is allowed to proceed for a set time and then quenched. The resulting tRNA, now radioactive, is precipitated and captured on a filter, while unincorporated radiolabeled leucine is washed away. The radioactivity on the filter is proportional to enzyme activity. An inhibitor will reduce the amount of radioactivity incorporated.

Protocol 1: LeuRS Aminoacylation Assay

A. Materials & Reagents

Reagent Suggested Supplier Purpose
Purified LeuRS (e.g., from S. aureus, E. coli, or C. albicans) Commercial or in-house Enzyme source
Total tRNA (e.g., from E. coli or yeast) Sigma-Aldrich, Roche Substrate
L-[14C(U)]-Leucine PerkinElmer, ARC Radiolabeled substrate
ATP, MgCl₂, DTT, KCl Sigma-Aldrich Reaction buffer components
Tris-HCl buffer (pH 7.5) In-house preparation Reaction buffer
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol See Refs[17] Test compound
DMSO (Anhydrous) Sigma-Aldrich Compound solvent
Trichloroacetic Acid (TCA), 10% (w/v) Fisher Scientific Reaction quenching / tRNA precipitation
Glass Fiber Filters (e.g., GF/C) Whatman tRNA capture

| Scintillation Cocktail | PerkinElmer | Radioactivity measurement |

B. Step-by-Step Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Mixture Preparation: On ice, prepare a master mix for N reactions. For a final volume of 50 µL:

    • 100 mM Tris-HCl, pH 7.5

    • 30 mM KCl

    • 10 mM MgCl₂

    • 2 mM DTT

    • 4 mM ATP

    • 50 µM L-[14C]-Leucine

    • 2.5 mg/mL total tRNA

  • Assay Plate Setup (96-well plate):

    • Add 1 µL of the DMSO serial dilution to appropriate wells (final DMSO concentration will be 2%).

    • For positive control (no inhibition), add 1 µL of 100% DMSO.

    • For negative control (background), prepare wells with master mix but no enzyme.

  • Enzyme Addition & Incubation:

    • Add the reaction master mix to all wells.

    • Initiate the reaction by adding purified LeuRS to a final concentration of 50 nM (concentration may require optimization).

    • Incubate the plate at 37°C for 20 minutes. The linear range of the reaction should be pre-determined.

  • Quenching and Precipitation:

    • Stop the reaction by adding 50 µL of ice-cold 10% TCA to each well.

    • Incubate the plate on ice for 15 minutes to allow full precipitation of tRNA.

  • Filtration and Washing:

    • Transfer the contents of each well to a glass fiber filter using a vacuum manifold (e.g., dot blot or filtermat harvester).

    • Wash each filter 3 times with 200 µL of ice-cold 5% TCA.

    • Wash once with 200 µL of 70% ethanol.

  • Measurement:

    • Allow the filters to dry completely.

    • Place each filter into a scintillation vial, add 4 mL of scintillation cocktail, and count using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO-only control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Application Note 2: Cellular Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol against relevant microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay moves from the isolated enzyme to a whole-cell context, providing crucial information about cell permeability and efficacy in a biological system. The broth microdilution method is a standard, high-throughput approach.[18]

Protocol 2: Broth Microdilution MIC Assay (CLSI Guidelines)

A. Materials & Reagents

Reagent Source Purpose
Microbial Strain (e.g., S. aureus, C. albicans) ATCC Test organism
Cation-Adjusted Mueller-Hinton Broth (CAMHB) BD, Oxoid Bacterial growth medium
RPMI-1640 Medium Gibco, Sigma-Aldrich Fungal growth medium
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol See Refs[17] Test compound
Control Antibiotic (e.g., Ciprofloxacin, Fluconazole) Sigma-Aldrich Positive control
Sterile 96-well microtiter plates Corning, Falcon Assay plate

| Resazurin Sodium Salt | Sigma-Aldrich | Optional viability indicator |

B. Step-by-Step Protocol

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test organism and suspend in sterile saline to match a 0.5 McFarland turbidity standard (~1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension into the appropriate growth medium (CAMHB or RPMI) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plate Preparation:

    • In a separate 96-well plate, prepare 2-fold serial dilutions of the test compound and control antibiotic in the appropriate growth medium. Start from a top concentration of 64 µg/mL.

  • Inoculation:

    • Transfer the diluted compounds to the final assay plate.

    • Add the prepared microbial inoculum to each well. The final volume should be 100-200 µL.

    • Include a sterility control (medium only) and a growth control (medium + inoculum, no compound).

  • Incubation:

    • Seal the plates (e.g., with breathable film) and incubate.

      • Bacteria: 35-37°C for 18-24 hours.

      • Fungi: 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

    • (Optional) For a colorimetric readout, add Resazurin (final conc. 0.001%) and incubate for another 2-4 hours. A blue color indicates no growth (inhibition), while a pink color indicates metabolic activity (growth).

  • Data Interpretation:

    • Compare the MIC value of the test compound to the control antibiotic. Low µg/mL or µM values indicate potent cellular activity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays start Start: Purified Enzyme & Test Compound amino_assay Protocol 1: Aminoacylation Assay start->amino_assay ic50 Determine IC50 amino_assay->ic50 mic_assay Protocol 2: Broth Microdilution ic50->mic_assay Potent compounds (Low IC50) mic_value Determine MIC mic_assay->mic_value end Lead Optimization/ Pre-clinical Studies mic_value->end Evaluate In Vivo Efficacy

Figure 2: High-level experimental workflow for inhibitor characterization.

Expected Results & Data Summary

The inhibitory potential of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol can be compared against its well-documented analog, tavaborole (AN2690).

ParameterCompoundOrganism/Enzyme SourceTypical ValueReference
IC₅₀ Tavaborole (AN2690)C. albicans LeuRS~50-100 nMInferred from[11]
IC₅₀ Tavaborole (AN2690)S. cerevisiae LeuRS~30 nMInferred from[11][12]
MIC Tavaborole (AN2690)T. rubrum0.25 - 1 µg/mL[13][19]
MIC Tavaborole (AN2690)C. albicans0.5 - 2 µg/mL[19]

Researchers should expect 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol to exhibit activity in a similar nanomolar (IC₅₀) to low micromolar (MIC) range. Variations will depend on the specific microbial strain and enzyme source used.

References

Application Notes & Protocols: Leveraging 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzoxaboroles in Antimicrobial Research

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus necessitate the development of novel antifungal agents with unique mechanisms of action[1]. The benzoxaborole scaffold, a boron-heterocyclic structure, has emerged as a versatile and highly promising class of therapeutics[2][3][4]. The unique chemical properties of the boron atom, particularly its Lewis acidity, allow for novel interactions with biological targets that are often inaccessible to traditional carbon-based molecules[5][6].

Two FDA-approved drugs, Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), validate the therapeutic potential of this scaffold[1][3]. While these molecules feature substitutions on the benzoxaborole ring, the core structure is the key pharmacophore. This guide focuses on 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a representative scaffold for initiating an antifungal discovery program. The protocols and principles outlined herein are broadly applicable to the evaluation of novel benzoxaborole derivatives.

This document serves as a comprehensive guide for researchers, providing detailed protocols for evaluating the antifungal potential of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and its analogs, from initial susceptibility testing to preliminary in vivo efficacy models.

The Antifungal Mechanism of Action: Targeting Protein Synthesis

The primary antifungal mechanism of benzoxaboroles like Tavaborole (formerly AN2690) is the targeted inhibition of a crucial fungal enzyme: leucyl-tRNA synthetase (LeuRS)[7][8][9][10]. LeuRS is an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid leucine, a fundamental step in protein synthesis[5].

The benzoxaborole molecule acts by binding to the editing site of the fungal LeuRS enzyme. The boron atom forms a stable covalent adduct with the ribose diol of the tRNA molecule, effectively trapping it within the editing site[5][11][12]. This action prevents the release of the tRNA, halting the addition of leucine to growing polypeptide chains and thereby arresting protein synthesis, which ultimately leads to fungal cell death[10].

A key advantage of this target is the significant structural difference between fungal and human LeuRS enzymes, which allows for a high degree of selectivity. Tavaborole, for example, has been shown to have a much greater affinity for fungal LeuRS compared to its human counterpart, providing a wide margin of safety[5].

Mechanism_of_Action cluster_fungal_cell Fungal Cell Cytoplasm LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein Charged tRNA(Leu) Enables Synthesis NoProtein Protein Synthesis ARRESTED LeuRS->NoProtein Forms Adduct with tRNA, Blocks Release tRNA tRNA(Leu) tRNA->LeuRS Binds to Synthetase Leucine Leucine Leucine->LeuRS Binds to Synthetase Benzoxaborole 3,3-dimethylbenzo[c] oxaborol-1(3H)-ol Benzoxaborole->LeuRS Inhibits at Editing Site

Caption: Mechanism of Action of Benzoxaborole Antifungals.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi[13][14].

Materials
  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Sterile water, saline, and pipette tips

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Causality and Experimental Choices
  • Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing as its composition is well-defined and provides consistent results. It is buffered with MOPS to maintain a stable physiological pH (7.0), which is critical as the activity of some antifungals can be pH-dependent[13].

  • Inoculum Standardization: The density of the initial fungal inoculum is crucial. Too high a density can lead to falsely elevated MIC values (the "inoculum effect"), while too low a density can make results difficult to read. Standardization using a spectrophotometer ensures reproducibility across experiments[14].

  • Solvent: DMSO is used to dissolve the typically hydrophobic benzoxaborole compound. Its final concentration in the assay must be kept low (≤1%) to avoid any intrinsic antimicrobial or toxic effects.

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a 10 mg/mL stock solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in DMSO. b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate "drug plate" to create working concentrations ranging from, for example, 256 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: a. For Yeasts (Candida, Cryptococcus): Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Pick several colonies and suspend them in sterile saline. Adjust the turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL. b. For Molds (Aspergillus, Trichophyton): Grow the mold on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Plate Inoculation: a. Add 100 µL of the standardized fungal inoculum to each well of a 96-well microtiter plate containing 100 µL of the serially diluted compound (final volume 200 µL). b. Include a positive control (a known antifungal), a negative/sterility control (medium only), and a growth control (inoculum in medium with 1% DMSO).

  • Incubation: a. Seal the plates and incubate at 35°C. b. Read the results after 24-48 hours for yeasts and 48-72 hours (or until adequate growth is seen in the control well) for molds.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles and benzoxaboroles, ≥90% for polyenes) in turbidity compared to the growth control well. This can be assessed visually or by using a plate reader.

MIC_Workflow start Start prep_compound Prepare Compound Stock (in DMSO) start->prep_compound prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Create 2-fold Serial Dilutions in 96-well Plate (in RPMI) prep_compound->serial_dilute inoculate Inoculate Plate with Standardized Fungi serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read MIC: Lowest concentration with ≥50% growth inhibition incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Target Engagement - Fungal LeuRS Inhibition Assay

Objective: To confirm that the antifungal activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is due to the inhibition of its intended target, LeuRS, and to determine its potency (IC₅₀).

Causality and Experimental Choices
  • Assay Principle: This biochemical assay measures the aminoacylation (charging) of tRNA by LeuRS. The inhibition of this reaction by the test compound is quantified. Using recombinant, purified enzymes for both the fungal pathogen and human host allows for a direct comparison and determination of selectivity.

  • Detection Method: Measuring the incorporation of a radiolabeled amino acid ([³H]-Leucine) into tRNA is a highly sensitive and direct method. The amount of radioactivity is proportional to enzyme activity.

Materials
  • Recombinant fungal LeuRS (e.g., from C. albicans)

  • Recombinant human cytoplasmic LeuRS

  • Total tRNA mixture (from baker's yeast or specific for leucine)

  • [³H]-Leucine (radiolabeled)

  • ATP, MgCl₂, KCl, DTT

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Step-by-Step Methodology
  • Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, KCl, DTT, [³H]-Leucine, and total tRNA. b. Add varying concentrations of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (dissolved in DMSO, final concentration ≤1%). c. Pre-incubate the mixture for 10 minutes at room temperature.

  • Enzyme Reaction: a. Initiate the reaction by adding a pre-determined amount of purified fungal or human LeuRS enzyme. b. Incubate the reaction at 30°C for a set time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Precipitation: a. Stop the reaction by spotting an aliquot of the reaction mixture onto a glass fiber filter. b. Immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and any attached [³H]-Leucine. Unincorporated [³H]-Leucine remains in solution.

  • Washing: a. Wash the filters several times with cold 5% TCA and then with ethanol to remove all unincorporated radioactivity. b. Dry the filters completely.

  • Quantification: a. Place each dried filter in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to LeuRS activity.

  • Data Analysis: a. Plot the percentage of enzyme inhibition versus the log of the compound concentration. b. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol 3: In Vitro Selectivity Profiling (Mammalian Cell Cytotoxicity)

Objective: To assess the toxicity of the compound against mammalian cells to establish a therapeutic window. A successful antifungal must be potent against the pathogen but have minimal effect on host cells.

Materials
  • Human cell line (e.g., HepG2 - liver carcinoma, or H9c2 - rat myoblast)[1]

  • Cell culture medium (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Sterile 96-well clear-bottom plates for cell culture

Step-by-Step Methodology
  • Cell Seeding: Seed the 96-well plates with mammalian cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions. This typically involves a short incubation period (1-4 hours).

  • Measurement: Read the plate using a plate reader (absorbance or fluorescence, depending on the reagent).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Protocol 4: In Vivo Efficacy Assessment using the Galleria mellonella Model

Objective: To evaluate the in vivo antifungal efficacy of the compound in a simple, high-throughput invertebrate model before proceeding to more complex mammalian models. G. mellonella (wax moth larvae) is an excellent preliminary model due to its innate immune system having structural and functional similarities to that of vertebrates[15].

Materials
  • G. mellonella larvae (final instar stage, ~250-300 mg)

  • Fungal pathogen (C. albicans is commonly used)

  • Hamilton syringe (10 µL)

  • Incubator (37°C)

  • Test compound formulated for injection (e.g., in a non-toxic solvent system like PBS with low % DMSO)

Step-by-Step Methodology
  • Infection: a. Prepare a standardized inoculum of the fungal pathogen in sterile PBS. A typical dose for C. albicans is 1 x 10⁵ cells per larva. b. Inject 10 µL of the fungal suspension into the hemocoel of each larva via the last left proleg.

  • Treatment: a. At a set time post-infection (e.g., 1-2 hours), inject a 10 µL dose of the test compound into the last right proleg. b. Groups should include:

    • PBS only (no infection, no treatment)
    • Infection + PBS (untreated control)
    • Infection + Vehicle
    • Infection + Test Compound (at various doses)
    • Infection + Positive Control Drug (e.g., Fluconazole) c. Use 10-20 larvae per group for statistical significance[15].

  • Monitoring: a. Incubate the larvae at 37°C in the dark. b. Monitor survival daily for 5-7 days. Larvae are considered dead when they are non-responsive to touch.

  • Data Analysis: a. Plot the survival data as a Kaplan-Meier survival curve. b. Analyze the difference in survival between treated and untreated groups using a log-rank test. A significant increase in survival in the compound-treated group indicates in vivo efficacy.

Data Interpretation and Expected Outcomes

The data generated from these protocols will provide a comprehensive initial assessment of the antifungal potential of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Table 1: Example Antifungal Susceptibility Data
Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (SC5314)0.50.25
Candida glabrata (ATCC 2001)116
Cryptococcus neoformans (H99)0.254
Aspergillus fumigatus (Af293)21
Trichophyton rubrum (Clinical Isolate)0.1250.5

An ideal candidate will show potent activity (low MIC values) across a broad spectrum of fungi, including those with known resistance to standard drugs (like fluconazole-resistant C. glabrata).

Table 2: Example Target Selectivity Data
Enzyme SourceIC₅₀ (nM)Selectivity Index
C. albicans LeuRS50\multirow{2}{*}{>2000-fold}
Human cytoplasmic LeuRS>100,000

A high selectivity index (Human IC₅₀ / Fungal IC₅₀) is critical for minimizing potential host toxicity and is a hallmark of the benzoxaborole class[5].

Table 3: Example In Vitro Therapeutic Index
AssayValue
Antifungal Potency (MIC vs C. albicans)0.5 µg/mL
Mammalian Cytotoxicity (CC₅₀ vs HepG2)>128 µg/mL
Therapeutic Index (CC₅₀ / MIC) >256

A large therapeutic index indicates that the concentration required to kill the fungus is far lower than the concentration that is toxic to mammalian cells.

Conclusion

The benzoxaborole scaffold, represented here by 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, holds immense promise for the development of next-generation antifungal agents. Its unique mechanism of targeting fungal leucyl-tRNA synthetase offers a pathway to combat drug-resistant infections. The protocols detailed in this guide provide a robust and logical framework for researchers to systematically evaluate novel benzoxaborole derivatives. By progressing compounds through in vitro susceptibility, target engagement, selectivity, and preliminary in vivo efficacy studies, drug discovery teams can efficiently identify promising lead candidates for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Benzoxaboroles are a privileged scaffold in medicinal chemistry, with applications ranging from antifungal to anti-inflammatory agents.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and explanations of the underlying chemical principles to help you navigate common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, particularly following the common route from 2-(2-bromo-phenyl)-propane-2-ol.

Q1: My reaction yield is very low, and I recover a lot of my starting material, 2-(2-bromo-phenyl)-propane-2-ol. What went wrong?

This is a classic symptom of an inefficient or failed lithium-halogen exchange. The first step, which generates the key aryl lithium intermediate, is the most critical and sensitive part of the synthesis.

Root Cause Analysis:

  • Reagent Quality: The n-butyllithium (n-BuLi) used for the lithiation is extremely sensitive to air and moisture. If the reagent has degraded, its effective concentration will be lower than stated, leading to incomplete conversion.

  • Reaction Temperature: The lithium-halogen exchange must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[3] If the temperature rises significantly, side reactions can occur, and the stability of the aryl lithium intermediate may be compromised.

  • Moisture Contamination: Water is the enemy of organolithium reactions. Even trace amounts of moisture in the solvent (THF), glassware, or atmosphere will rapidly quench the n-BuLi and the aryl lithium species, halting the reaction.

Troubleshooting & Optimization:

  • Titrate Your n-BuLi: Before starting, always titrate your n-BuLi solution to determine its precise molarity. A common method is the Gilman double titration. This ensures you are adding the correct stoichiometric amount.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Use a freshly opened bottle of anhydrous THF or ensure your solvent is properly dried, for example, by passing it through an activated alumina column.

    • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from reagent addition to quenching.[3][4]

  • Maintain Low Temperature: Use a well-insulated Dewar for your cooling bath and ensure the reaction flask is submerged. Monitor the internal reaction temperature if possible. Add the n-BuLi slowly and dropwise to control any potential exotherm.

Q2: The reaction seems to work, but after workup, my crude product is a dark, oily mess that is difficult to purify. How can I improve this?

Obtaining a clean crude product is key to successful purification. A dark, oily crude often indicates the formation of side products or decomposition.

Root Cause Analysis:

  • Incomplete Quenching of Borate Ester: The intermediate formed after adding the triisopropyl borate is a lithium borate complex. This complex must be carefully hydrolyzed and protonated to form the boronic acid, which then cyclizes.

  • Incorrect pH during Workup: The final ring-closure to the oxaborole is an acid-catalyzed dehydration. The protocol specifies adding 1N HCl until the pH is less than 5.[3] If the solution is not sufficiently acidic, the cyclization will be incomplete, leaving the intermediate boronic acid in your crude mixture, which can be stickier and harder to purify.

  • Over-stirring during Acidification: While stirring is necessary, overly vigorous stirring after acidification can sometimes lead to emulsion formation during the extraction phase, complicating the separation of layers.

Troubleshooting & Optimization:

  • Controlled Quench: After the reaction with triisopropyl borate and stirring overnight, cool the mixture to 0 °C before adding the acid.[3] Add the 1N HCl slowly while monitoring the pH with indicator strips to ensure you reach the target pH < 5.

  • Post-Quench Stirring: Once the correct pH is achieved, allow the reaction to stir at room temperature for at least 1 hour to ensure the cyclization goes to completion.[3]

  • Extraction Technique: During the ethyl acetate extraction, if an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it up and sharpen the layer separation.

Q3: My column chromatography yields are poor. The product seems to be smearing or sticking to the silica gel.

Purification by column chromatography is standard for this compound, but boronic acids and their derivatives can be tricky.[3][4] The free hydroxyl group on the boron atom can interact strongly with the acidic silanol groups on the silica surface.

Root Cause Analysis:

  • Silica Gel Acidity: The inherent acidity of standard silica gel can cause peak tailing and sometimes even degradation of acid-sensitive compounds.

  • Improper Solvent System: The polarity of the eluent must be carefully tuned. If it is too non-polar, the product will not move; if it is too polar, it may co-elute with impurities.

Troubleshooting & Optimization:

  • Deactivate the Silica: Consider using silica gel that has been treated with a base (e.g., washed with triethylamine in your eluent system) or using a different stationary phase like neutral alumina.

  • Optimize Eluent: The reported system is typically Ethyl Acetate:Hexanes (1:3).[3][4] You may need to fine-tune this ratio based on your TLC analysis. A step-gradient elution might also help improve separation.

  • Alternative Purification: If chromatography remains problematic, consider trituration or recrystallization. After concentrating the crude oil, attempting to triturate with a non-polar solvent like hexane can sometimes crash out the desired white solid product, leaving impurities behind in the solvent.[4]

Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for the synthesis and a logical troubleshooting workflow.

Detailed Synthesis Protocol

This protocol is synthesized from common procedures reported in the literature.[3][4]

Step 1: Lithiation and Borylation

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve 2-(2-bromo-phenyl)-propane-2-ol (1.0 eq) in anhydrous THF (approx. 0.3 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 2 hours.

  • Add triisopropyl borate (1.3 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight).

Step 2: Workup and Cyclization

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1N hydrochloric acid (HCl) until the pH of the aqueous layer is < 5.

  • Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete cyclization.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a yellow oil.

Step 3: Purification

  • Prepare a silica gel column packed with a slurry of silica in hexanes.

  • Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the column.

  • Elute the column with a mixture of Ethyl Acetate:Hexanes (e.g., starting at 1:5 and gradually increasing polarity to 1:3).

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and evaporate the solvent to afford 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a white solid.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for troubleshooting common synthesis problems.

Caption: Troubleshooting flowchart for key synthesis stages.

Data Summary Table

ParameterRecommended ConditionRationale / Common Pitfall
Starting Material 2-(2-bromo-phenyl)-propane-2-olPurity is crucial; impurities can interfere with lithiation.
Lithiation Reagent n-Butyllithium (n-BuLi)Molarity must be known. Degraded reagent is a primary cause of failure.
Solvent Anhydrous Tetrahydrofuran (THF)Must be scrupulously dry to prevent quenching of the organolithium.
Temperature -78 °CEssential for the stability of the aryl lithium intermediate.
Boron Source Triisopropyl borateElectrophile that traps the aryl lithium species.
Workup Acidity pH < 5 (using 1N HCl)Required to catalyze the final ring-closing dehydration reaction.[3]
Purification Silica Gel ChromatographyStandard method.[3][4] Potential for product streaking due to B-OH interaction with silica.
Eluent System Ethyl Acetate / HexanesTypically a 1:3 ratio, but should be optimized via TLC.[3][4]
Final Product Form White SolidA colored final product indicates the presence of impurities.[3][4]

References

Technical Support Center: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol?

The most widely reported method is a one-pot synthesis starting from 2-(2-bromo-phenyl)-propane-2-ol.[1][2] The core of this procedure involves a lithium-halogen exchange followed by borylation and subsequent in-situ cyclization upon acidic workup. This route is favored for its straightforward execution and accessibility of starting materials.

The general workflow is as follows:

  • Lithium-Halogen Exchange: 2-(2-bromo-phenyl)-propane-2-ol is treated with an organolithium reagent, typically n-butyl lithium (n-BuLi), at low temperatures (-78 °C) under an inert atmosphere.[2]

  • Borylation: The resulting aryllithium intermediate is quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.[1]

  • Hydrolysis & Cyclization: The reaction is warmed to room temperature and then subjected to an acidic aqueous workup, which hydrolyzes the boronate ester and facilitates the intramolecular cyclization to yield the desired 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.[2]

Below is a diagram illustrating this primary synthetic pathway.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Workup & Cyclization cluster_3 Step 4: Purification SM 2-(2-bromo-phenyl)-propane-2-ol in Anhydrous THF Reagent1 n-Butyl Lithium (-78 °C, Argon atm.) SM->Reagent1 Intermediate1 Aryllithium Intermediate Reagent1->Intermediate1 Reagent2 Triisopropyl Borate Intermediate1->Reagent2 Intermediate2 Boronate Ester Intermediate Reagent2->Intermediate2 Reagent3 Acidic Workup (e.g., 1N HCl) (pH < 5) Intermediate2->Reagent3 Product 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (Crude Product) Reagent3->Product Purification Silica Gel Chromatography or Trituration Product->Purification FinalProduct Pure White Solid Purification->FinalProduct

Caption: Synthetic Workflow for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Q2: Why is this molecule sensitive, and what general precautions should I take?

The primary sensitivity lies in the organometallic intermediates and the final product's boronic acid functionality.

  • Organolithium Reagents: n-BuLi and the generated aryllithium intermediate are extremely reactive towards protic sources (like water) and oxygen.[1] Failure to maintain strictly anhydrous and inert conditions is a leading cause of yield loss.

  • Boronic Acids/Esters: While more stable than their organolithium precursors, boronic acids and esters can undergo hydrolysis or form anhydrides.[3][4] Boronic acids are known to reversibly form cyclic trimers called boroxines upon dehydration, which can complicate analysis and purification.[4]

Key Precautions:

  • Glassware: All glassware must be oven- or flame-dried immediately before use.

  • Solvents & Reagents: Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone or from a commercial solvent purification system). Ensure the quality and concentration of n-BuLi by titration.

  • Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1]

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common issue in this synthesis: obtaining a lower-than-expected yield of the final product.

Q3: My yield is very low or zero. I suspect an issue with the lithiation step. What went wrong?

Failure in the initial lithium-halogen exchange is the most frequent culprit for poor yields.

Causality Analysis: The carbon-lithium bond is highly polarized and will react rapidly with any electrophile, with protons (from water) being the most common quenching agent in a contaminated system.

Troubleshooting Steps & Solutions:

  • Verify Inert Atmosphere: Ensure all connections are secure and that a positive pressure of argon is maintained throughout the n-BuLi addition and subsequent steps.

  • Confirm Anhydrous Conditions: THF is hygroscopic. Use a freshly opened bottle of anhydrous solvent or a properly maintained solvent purification system.

  • Check n-BuLi Activity: The concentration of n-BuLi solutions can degrade over time, especially with improper storage. Titrate the solution (e.g., using N-benzylbenzamide) before the reaction to determine the accurate molarity.

  • Maintain Low Temperature: The addition of n-BuLi must be performed slowly at -78 °C (a dry ice/acetone bath).[2] Adding it too quickly or at a higher temperature can lead to side reactions, such as reaction with the THF solvent.

Q4: The lithiation seems successful, but the yield is still poor after workup. What other factors could be at play?

If the lithiation is successful, issues may arise during the borylation or the cyclization steps.

Causality Analysis: The aryllithium must efficiently attack the boron atom of the trialkyl borate. Subsequently, the resulting boronate ester must be hydrolyzed to the boronic acid, which then undergoes intramolecular condensation to form the stable five-membered ring.[5] An incomplete reaction at either stage will reduce the yield.

Troubleshooting Steps & Solutions:

  • Borylation Efficiency:

    • Stirring: Ensure the reaction mixture is stirred efficiently. The reaction is often heterogeneous initially.

    • Reaction Time: After adding the triisopropyl borate at low temperature, allow the reaction to warm slowly to room temperature and stir for a sufficient duration (e.g., 12 hours) to ensure the reaction goes to completion.[1][2]

  • Cyclization and Workup:

    • Acidification: The pH of the aqueous layer during workup is critical. Adjust the pH to be acidic (pH < 5) with an acid like 1N HCl to facilitate both the hydrolysis of the boronate ester and the subsequent cyclization.[2] Insufficient acid can lead to incomplete cyclization.

    • Stirring Post-Acidification: After acidification, stir the biphasic mixture vigorously for a period (e.g., 1 hour) to ensure complete hydrolysis and ring-closing.[2]

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon/Nitrogen)Prevents quenching of organometallic intermediates.[1]
Solvent Anhydrous THFPrevents reaction with water.[2]
Lithiation Temp. -78 °CMinimizes side reactions and solvent degradation.[1]
n-BuLi Titrated, slow additionEnsures correct stoichiometry and avoids local overheating.
Borylation Time ~12 hours at RTDrives the reaction to completion.[2]
Workup pH < 5Promotes hydrolysis of boronate ester and cyclization.[2]

Table 1: Critical Parameters for Optimizing Yield.

Troubleshooting Guide: Impurity Profile & Purification

Q5: My crude product is a viscous, colored oil instead of the expected white solid. What are the likely impurities?

The crude product is often a yellow or orange oil.[1][6] This is common and usually indicates the presence of several types of impurities.

Likely Impurities:

  • Unreacted Starting Material: 2-(2-bromo-phenyl)-propane-2-ol.

  • Protonated Starting Material: 2-phenylpropan-2-ol (from quenching of the aryllithium).

  • Boroxine: The cyclic trimer anhydride of the product, formed by intermolecular dehydration of three boronic acid molecules.[4]

  • Linear Boronic Acid: The intermediate 2-(1-hydroxy-1-methylethyl)phenylboronic acid, resulting from incomplete cyclization.

  • Reagent Residues: Residual borate esters or their hydrolysis products.

Caption: Common impurities in crude 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Q6: How can I effectively purify the crude product to get a clean, white solid?

A two-step approach involving trituration followed by column chromatography is often most effective.

Detailed Purification Protocol:

  • Initial Purification by Trituration:

    • Rationale: This step removes highly non-polar impurities and can often induce crystallization.

    • Procedure: Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., ethyl acetate). Add a non-polar solvent like hexanes dropwise while stirring vigorously. If the product is sufficiently pure, it will precipitate as a solid.[6] Collect the solid by filtration. If it remains an oil, proceed to chromatography.

  • Purification by Silica Gel Chromatography:

    • Rationale: This is the definitive method for separating the polar product from closely related impurities.[1][2]

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient or isocratic mixture of ethyl acetate and hexanes is typically used. A common starting point is a 1:3 ratio of ethyl acetate to hexanes.[2]

    • Pro-Tip for Tailing: Boronic acids can sometimes tail on silica gel due to interactions with silanol groups. If this is observed, adding a very small amount (0.1-0.5%) of acetic acid to the mobile phase can often lead to sharper peaks by suppressing the deprotonation of the boronic acid.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or analyzing under UV light. The product should be UV active.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, which should be a white solid.[2]

References

Technical Support Center: Purifying Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Purification Challenges

Welcome to the Technical Support Center for boronic acid derivatives. As a Senior Application Scientist, I understand that while boronic acids are invaluable building blocks in modern organic synthesis, their purification can often be a significant bottleneck.[1][2] Their unique chemical properties, including their Lewis acidity and propensity for dehydration, give rise to specific challenges that require targeted solutions.[2][3]

This guide is structured to provide direct, actionable advice in a question-and-answer format. We will move from general chromatographic and crystallization issues to specific problems like boroxine formation and protodeboronation. My goal is to not only provide protocols but to explain the underlying chemistry, empowering you to make informed decisions in your own lab.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is silica gel chromatography of my boronic acid so difficult? I'm seeing significant streaking and low recovery.

This is one of the most common issues researchers face. The difficulty arises from the Lewis acidic nature of the boron atom and the presence of two hydroxyl groups.[2]

  • Causality: Standard silica gel is acidic and has a high density of surface silanol groups (Si-OH). These groups can interact strongly with the boronic acid moiety in several ways:

    • Lewis Acid-Base Interactions: The electron-deficient boron atom can coordinate to the oxygen atoms of the silanol groups.

    • Hydrogen Bonding: The B(OH)₂ group can act as both a hydrogen bond donor and acceptor with the silica surface.

    • Decomposition: The acidic nature of silica can promote decomposition pathways like protodeboronation, especially for sensitive derivatives.[4][5]

These strong interactions lead to the classic symptoms of streaking, tailing, and irreversible adsorption, resulting in poor separation and low recovery of your valuable compound.[5][6]

  • Troubleshooting & Solutions:

    • Deactivation of Silica: Pre-treating the silica gel can mitigate these issues. One effective method is to impregnate the silica with boric acid.[7][8] This effectively "caps" the most active sites on the silica surface, reducing over-adsorption.[8]

    • Use of Modifiers in Eluent: Adding a small amount of a modifier to your mobile phase can improve elution.[6] Common choices include a tiny amount of acetic acid or triethylamine, depending on the nature of your compound.[6] However, be cautious as this can affect the stability of certain boronic acids.

    • Alternative Stationary Phases: If standard silica fails, consider alternatives:

      • Neutral Alumina: Can be a good option for less polar boronic acids and their esters.[6]

      • Reversed-Phase (C18) Chromatography: Often a successful strategy, especially for polar boronic acids.[5][9] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a pH modifier like formic acid or ammonium acetate.

FAQ 2: My boronic acid appears pure by ¹H NMR, but the mass is higher than expected and I see complex signals in the baseline. What's happening?

You are likely observing the formation of the corresponding boroxine , the cyclic trimer anhydride of your boronic acid. This is a very common and reversible process.[10][11]

  • Causality: Boronic acids can readily lose water, especially upon heating or when stored under anhydrous conditions, to form a six-membered ring containing alternating boron and oxygen atoms.[10][12][13]

    3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is highly dependent on the presence of water.[10][11] In a "dry" aprotic solvent for NMR (like CDCl₃), the equilibrium can shift towards the boroxine. The formation of boroxine is an entropically driven process due to the release of three water molecules.[10][12]

Workflow: Boronic Acid ⇌ Boroxine Equilibrium

Boroxine_Equilibrium BA 3 x Boronic Acid (R-B(OH)₂) BX Boroxine ((RBO)₃) BA->BX - 3 H₂O (Dehydration) BX->BA + 3 H₂O (Hydrolysis) H2O + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

  • Troubleshooting & Solutions:

    • Confirm with ¹¹B NMR: Boronic acids typically show a broad signal around 28-30 ppm in ¹¹B NMR, while boroxines appear further downfield, around 32-34 ppm.

    • Re-equilibration: To push the equilibrium back to the boronic acid, simply introduce water. Dissolve the sample in a solvent mixture containing water (e.g., Acetone-d₆ with a drop of D₂O) for NMR analysis. For bulk material, performing an aqueous workup or recrystallizing from a solvent system containing water will hydrolyze the boroxine back to the desired monomeric acid.[11]

    • Embrace It: For many applications, such as Suzuki-Miyaura coupling, the presence of boroxine is often inconsequential as it readily hydrolyzes back to the active boronic acid under the aqueous reaction conditions.[13]

FAQ 3: I am trying to remove unreacted starting boronic acid from my Suzuki coupling product. How can I do this during the workup?

An extractive workup that leverages the acidic nature of the boronic acid is highly effective.

  • Causality: Boronic acids are weak Lewis acids with a pKa typically around 9.[3] In the presence of a base, they form an anionic tetrahedral boronate species, which is highly water-soluble.[1][14]

    R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻

  • Troubleshooting & Solutions:

    • Basic Aqueous Wash: During your workup, extract the organic layer containing your product with a basic aqueous solution.[14][15][16]

      • A 1-2 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically sufficient.[16]

      • The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[14]

      • Your (presumably less polar) desired product will remain in the organic phase.

    • pH Considerations: Be mindful of the pH stability of your desired product. If it contains base-sensitive functional groups, a milder base like sodium bicarbonate (NaHCO₃) may be used, although it will be less effective for boronic acids with higher pKa values.

Section 2: Troubleshooting Specific Purification Techniques

Problem 1: My boronic acid won't crystallize. It just oils out or remains a crude solid.

Crystallization of boronic acids can be challenging due to impurities that inhibit lattice formation and the potential for boroxine formation, which can have different solubility properties.[6]

  • Causality:

    • Impurity Profile: Small amounts of starting materials, byproducts (like protodeboronation products), or inorganic salts can act as crystallization inhibitors.[4]

    • Solvent Choice: Boronic acids often have unique solubility profiles. Finding a single solvent that provides a large solubility differential between hot and cold temperatures can be difficult.[6]

    • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution becomes supersaturated too quickly.

  • Troubleshooting & Protocol:

    Protocol: Two-Solvent Recrystallization

    • Solvent Screening: Identify a "soluble" solvent in which your crude boronic acid dissolves readily at room temperature (e.g., Ethyl Acetate, Acetone, Methanol). Then, find a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., Hexane, Heptane, Diethyl Ether, Water).[6]

    • Dissolution: Dissolve the crude material in a minimal amount of the hot "soluble" solvent.

    • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (the saturation point).

    • Clarification & Cooling: Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.

    • Crystal Growth: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Maximize Yield: Once crystal formation is established, cool the flask in an ice bath or refrigerator to maximize the yield of the purified solid.[17]

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[17]

    Technique Rationale & Key Considerations
    Trituration If crystallization fails, try trituration. Suspend the crude solid in a solvent where the desired compound is poorly soluble but impurities are soluble. Stir or sonicate the slurry, then filter to collect the purified solid.[6]
    Derivative Formation For particularly stubborn cases, consider forming a crystalline derivative. Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily purified by recrystallization.[4][5][9] The pure boronic acid can then be regenerated by treatment with an acid.[5]
Problem 2: My boronic acid is degrading during purification or storage, leading to the formation of an aromatic byproduct.

This is a classic case of protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond.[18]

  • Causality: Protodeboronation is an undesired side reaction that is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid's organic substituent.[18] It can be catalyzed by both acid and base.[18] Electron-rich aryl boronic acids and heteroaromatic boronic acids are often more susceptible.[18][19]

Diagram: Protodeboronation Side Reaction

Protodeboronation cluster_reactants Reactants cluster_products Products Aryl_BA Aryl-B(OH)₂ Arene Arene (Aryl-H) Aryl_BA->Arene Undesired Side Reaction Proton_Source H⁺ Source (e.g., H₂O, Acid) Boric_Acid B(OH)₃

References

Stability and degradation of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Stability of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which are noted for their unique chemical properties and biological activities. A key feature of benzoxaboroles is their remarkable stability in aqueous solutions compared to their acyclic boronic acid counterparts, primarily due to the fused ring system that is less susceptible to hydrolysis of the boron-carbon bond.[1] The benzoxaborole ring exists in a dynamic equilibrium between its closed (cyclic) and open (boronic acid) forms, with the closed form being strongly preferred in aqueous environments.[2]

While generally stable, the compound's integrity can be compromised under certain experimental conditions. Understanding these vulnerabilities is critical for accurate and reproducible research.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Issue 1: Inconsistent or lower-than-expected compound concentration in prepared solutions.

  • Potential Cause 1: Incomplete Dissolution.

    • Explanation: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a white solid, and ensuring its complete dissolution is crucial for accurate concentration determination.

    • Solution:

      • Use an appropriate solvent. While soluble in many organic solvents, for aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before making the final dilution.

      • Employ gentle heating (e.g., 30-40°C) and sonication to aid dissolution.

      • Visually inspect the solution for any particulate matter before use.

  • Potential Cause 2: Adsorption to container surfaces.

    • Explanation: Boronic acids and their derivatives can sometimes adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration of the compound in solution.

    • Solution:

      • Use silanized glassware or low-adsorption plasticware (e.g., polypropylene) for stock solutions and experimental dilutions.

      • Prepare solutions fresh whenever possible.

Issue 2: Unexpected degradation of the compound during an experiment.

  • Potential Cause 1: pH-mediated Hydrolysis.

    • Explanation: While benzoxaboroles are relatively stable to hydrolysis, prolonged exposure to strongly acidic or alkaline conditions can promote the opening of the oxaborole ring and subsequent degradation.

    • Solution:

      • Maintain the pH of your experimental solution within a neutral range (pH 6-8) whenever possible.

      • If the experimental design requires acidic or basic conditions, minimize the exposure time and consider running the experiment at a lower temperature to slow down degradation.

      • Use appropriate buffer systems to maintain a stable pH throughout the experiment.

  • Potential Cause 2: Oxidative Degradation.

    • Explanation: Boronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond.[3][4][5] This is a significant degradation pathway for benzoxaboroles.

    • Solution:

      • Deoxygenate your solvents and solutions by sparging with an inert gas (e.g., nitrogen or argon) before adding the compound.

      • Avoid sources of reactive oxygen species (ROS) in your experimental setup.

      • Store stock solutions under an inert atmosphere and protected from light.

Issue 3: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Potential Cause 1: Formation of Boroxines.

    • Explanation: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines.[6] This is more common in aprotic organic solvents. While often in equilibrium with the monomeric form, boroxines can appear as separate peaks in chromatographic analysis.

    • Solution:

      • The addition of a small amount of water to the sample can often shift the equilibrium back to the monomeric boronic acid form.

      • When preparing samples for chromatography in organic solvents, ensure the solvent is not completely anhydrous if boroxine formation is a concern.

  • Potential Cause 2: Protodeboronation.

    • Explanation: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6] This side reaction can be promoted by the presence of a proton source (like water) and certain catalysts or reaction conditions.

    • Solution:

      • In synthetic reactions, carefully control the amount of water and the strength of the base used.

      • If protodeboronation is a persistent issue, consider using a more stable derivative of the boronic acid, such as a pinacol ester or a MIDA boronate, which can release the boronic acid in situ.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation from moisture and air.[8][9][10][11][12]

Q2: How should I prepare and store stock solutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol?

A2: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve the compound in a high-quality, anhydrous solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and contamination. Store the aliquots at -20°C or -80°C under an inert atmosphere. Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure homogeneity.

Q3: What is the expected stability of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in common cell culture media?

A3: The stability in cell culture media will depend on the specific components of the media, the pH, and the incubation conditions (temperature, CO2 levels). Generally, at physiological pH (~7.4) and 37°C, the compound is expected to be relatively stable over the course of a typical cell-based assay (24-72 hours). However, it is always best practice to perform a preliminary stability study in your specific cell culture medium to confirm its integrity over the duration of your experiment.

Q4: What analytical methods are suitable for assessing the stability of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying the parent compound and its degradation products.[13] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradants are well-resolved. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of degradation products.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in DMSO.

Materials:

  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (MW: 162.01 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Low-adsorption microcentrifuge tubes

Procedure:

  • Weigh out 1.62 mg of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol on a calibrated analytical balance.

  • Transfer the solid to a 1 mL volumetric flask.

  • Add a small amount of anhydrous DMSO to dissolve the solid completely. Gentle vortexing can be used to aid dissolution.

  • Once dissolved, bring the final volume to 1 mL with anhydrous DMSO.

  • Aliquot the 10 mM stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • 10 mM stock solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., acetonitrile or methanol)

  • 0.1 M HCl (for acidic hydrolysis)

  • 0.1 M NaOH (for alkaline hydrolysis)

  • 3% Hydrogen Peroxide (H2O2) (for oxidative degradation)

  • Water bath or incubator

  • UV lamp (for photolytic degradation)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • After the incubation period, neutralize the acidic and alkaline samples.

  • Analyze all samples by HPLC to determine the percentage of degradation and to identify any degradation products.

V. Data Presentation

The following table provides a representative summary of the stability of a benzoxaborole compound under forced degradation conditions. Note that these are illustrative values and the actual degradation will depend on the specific experimental conditions.

Stress ConditionTemperatureDuration (hours)% Degradation (Illustrative)Major Degradation Products
0.1 M HCl60°C2415-25%Open-ring boronic acid
0.1 M NaOH60°C2420-30%Open-ring boronic acid and other species
3% H2O2Room Temp2430-40%Oxidized byproducts (cleavage of C-B bond)
Heat60°C24< 5%Minimal degradation
UV Light (254 nm)Room Temp245-10%Photodegradation products

VI. Visualizations

Diagram 1: Equilibrium of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in Aqueous Solution

G Closed_Form 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (Closed, Cyclic Form) Open_Form 2-(1-hydroxy-1-methylethyl)phenylboronic acid (Open, Boronic Acid Form) Closed_Form->Open_Form + H2O

Caption: Dynamic equilibrium between the closed and open forms.

Diagram 2: General Workflow for a Forced Degradation Study

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC/LC-MS Neutralize->Analyze Report Characterize Degradants & Assess Stability Analyze->Report

Caption: Workflow for assessing compound stability.

VII. References

  • BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions. --INVALID-LINK--

  • Raines, R. T., & Miller, S. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. --INVALID-LINK--

  • VanVeller, B., & Raines, R. T. (2014). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 12(43), 8675–8678. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Boronic Acid Workup Procedures. --INVALID-LINK--

  • ChemicalBook. (2025). 3,3-diMethyl-6-nitrobenzo[c][3][14]oxaborol-1(3H)-ol. --INVALID-LINK--

  • ChemicalBook. (2025). 3,3-diMethylbenzo[c][3][14]oxaborol-1(3H)-ol. --INVALID-LINK--

  • Raines, R. T., & Miller, S. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. --INVALID-LINK--

  • Hall, D. G., & Gravel, M. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(12), 1163–1168. --INVALID-LINK--

  • BenchChem. (2025). 3,3-dimethyl-6-nitrobenzo[c][3][14]oxaborol-1(3H)-ol. --INVALID-LINK--

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 716-717. --INVALID-LINK--

  • ResearchGate. (2025). Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). --INVALID-LINK--

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. --INVALID-LINK--

  • ResearchGate. (2025). Boronic acid with high oxidative stability and utility in biological contexts. --INVALID-LINK--

  • KAUST Repository. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. --INVALID-LINK--

  • ResearchGate. (2025). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. --INVALID-LINK--

  • ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. --INVALID-LINK--

  • ResearchGate. (2025). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. --INVALID-LINK--

  • RSC Publishing. (2018). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. --INVALID-LINK--

  • ResearchGate. (2025). Synthetic method for the preparation of bis(benzoxaboroles) 1–6, with atoms numbering scheme. --INVALID-LINK--

  • National Institutes of Health. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. --INVALID-LINK--

  • ACS Publications. (2017). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. --INVALID-LINK--

  • ACS Publications. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. --INVALID-LINK--

  • National Institutes of Health. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. --INVALID-LINK--

  • Reddit. (2024). Miyaura Borylation troubleshoot. --INVALID-LINK--

  • ResearchGate. (2025). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro releasekinetics and cellular assays. --INVALID-LINK--

  • National Institutes of Health. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. --INVALID-LINK--

  • MDPI. (2022). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][3][14]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. --INVALID-LINK--

  • ResearchGate. (2025). The synthesis of benzoxaboroles and their applications in medicinal chemistry. --INVALID-LINK--

  • Environmental Health & Safety. (2022). Chemical Storage Guidelines. --INVALID-LINK--

  • ResearchGate. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. --INVALID-LINK--

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. --INVALID-LINK--

  • RSC Education. (2025). Making esters from alcohols and acids | Class experiment. --INVALID-LINK--

  • Apollo Scientific. (2025). Best Practices for Chemical Storage in Research Labs. --INVALID-LINK--

  • Chemical Science (RSC Publishing). (2016). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. --INVALID-LINK--

  • Taylor & Francis Online. (2023). AQbD integrated high-performance thin layer chromatographic method for quantitative estimation of Tavaborole in the presence of its degradants and the matrix of nanostructured lipid carriers. --INVALID-LINK--

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. --INVALID-LINK--

  • National Institutes of Health. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. --INVALID-LINK--

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. --INVALID-LINK--

  • What's That Smell? (Synthesis of Esters). (2015). Experiment 13. --INVALID-LINK--

  • Bellevue College. (n.d.). Synthesis of Esters. --INVALID-LINK--

  • Ester Synthesis Lab (Student Handout). (n.d.). --INVALID-LINK--

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. (n.d.). --INVALID-LINK--

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. --INVALID-LINK--

  • Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. (n.d.). --INVALID-LINK--

  • MDPI. (2022). Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts. --INVALID-LINK--

References

Overcoming solubility issues with 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during experimentation, with a primary focus on solubility. The benzoxaborole scaffold is of significant interest in medicinal chemistry, but its unique properties can present formulation hurdles.[1][2] This guide offers practical, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in aqueous buffers for my biological assay. What are my options?

This is a common challenge as many benzoxaborole derivatives, despite having better water solubility than their boronic acid counterparts, can still exhibit limited solubility in purely aqueous systems, which can impact bioavailability and experimental outcomes.[3][4][5][6] The key is to systematically explore several solubilization strategies.

Initial Troubleshooting Steps:

  • Co-Solvent Systems: The most straightforward approach is the use of a water-miscible organic co-solvent.[] Dimethyl sulfoxide (DMSO) and ethanol are common starting points. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous buffer.

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the solute molecules.[] Essentially, they make the aqueous environment more "hospitable" to the hydrophobic regions of the benzoxaborole.

  • pH Adjustment: The solubility of ionizable compounds is often highly dependent on pH.[5][] Benzoxaboroles possess a Lewis acidic boron atom that can interact with hydroxyl anions, influencing its charge state and solubility.[4]

    • Experimental Insight: Conduct a simple pH-solubility profile. Prepare a series of buffers (e.g., pH 5.0, 6.0, 7.4, 8.0) and determine the concentration at which the compound begins to precipitate. For weakly acidic compounds, increasing the pH can significantly enhance solubility.[5]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble drug.[8][9]

    • Practical Tip: Non-ionic surfactants like Tween® 80 or Polysorbate 20 are often well-tolerated in biological assays. Start with concentrations just above the critical micelle concentration (CMC).

Q2: I've tried using DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This phenomenon, known as "fall-out," occurs when the concentration of the co-solvent is diluted below the threshold required to keep the compound in solution.

Troubleshooting Workflow for Precipitation Issues:

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration >1%? start->check_dmso increase_dmso Increase final DMSO % (if assay tolerates) check_dmso->increase_dmso No reduce_stock Lower stock concentration in 100% DMSO check_dmso->reduce_stock Yes end_good Solubility Achieved increase_dmso->end_good use_surfactant Add a surfactant (e.g., Tween® 80) to the aqueous buffer reduce_stock->use_surfactant use_cyclodextrin Explore cyclodextrin complexation use_surfactant->use_cyclodextrin Fails use_surfactant->end_good use_cyclodextrin->end_good end_bad Re-evaluate Formulation use_cyclodextrin->end_bad Fails

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Explanations:

  • Lowering Stock Concentration: While counterintuitive, preparing a less concentrated stock in DMSO can sometimes prevent precipitation upon dilution into the aqueous phase.

  • Surfactants in Buffer: Including a small amount of a non-ionic surfactant in the final aqueous buffer can help stabilize the diluted compound and prevent it from crashing out of solution.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8][9]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

When starting with a new benzoxaborole, a systematic solubility screen is crucial. This protocol provides a structured approach to identifying a suitable solvent system.

Objective: To determine the approximate solubility of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in various pharmaceutically relevant solvents.

Materials:

  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer

  • Solvents:

    • Water (Milli-Q® or equivalent)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the compound into each vial.

  • Solvent Addition: Add a precise volume of the first solvent (e.g., 100 µL) to each vial.

  • Equilibration: Vortex the vials vigorously for 1-2 minutes. Allow them to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Observation: Visually inspect for undissolved solid. If fully dissolved, add another aliquot of the compound and repeat step 3.

  • Separation: Once equilibrium is reached with excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase or solvent, and determine the concentration using a pre-validated analytical method (HPLC or UV-Vis).

Data Presentation:

Solvent SystemApprox. Solubility (mg/mL) at 25°CObservations
Water[Insert Experimental Data]Low solubility expected
PBS, pH 7.4[Insert Experimental Data]Potential for pH effect
DMSO[Insert Experimental Data]High solubility expected
Ethanol[Insert Experimental Data]Moderate to high solubility
Propylene Glycol[Insert Experimental Data]Commonly used co-solvent
PEG 400[Insert Experimental Data]Useful for formulations
Guide 2: Preparing an Amorphous Solid Dispersion (ASD)

For particularly challenging compounds, creating an amorphous solid dispersion can dramatically increase aqueous solubility by overcoming the crystal lattice energy.[8][10][11] This is an advanced technique often employed in drug development.

Principle: The crystalline API is converted into a high-energy, amorphous state, stabilized within a polymer matrix.[11]

Experimental Workflow for Solvent Evaporation ASD:

Caption: Workflow for preparing an amorphous solid dispersion.

Detailed Protocol:

  • Polymer Selection: Choose a suitable polymer such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®.

  • Solubilization: Dissolve both the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and the selected polymer in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the API in its amorphous state within the polymer.

  • Drying: Dry the resulting solid film or powder under a high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the API in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Solubility Testing: Test the dissolution rate and extent of the ASD powder in your aqueous medium compared to the crystalline API. The amorphous form should exhibit significantly enhanced, albeit potentially supersaturated, solubility.

References

Technical Support Center: Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during the synthesis of this important benzoxaborole. Our approach is rooted in mechanistic understanding to provide not just solutions, but also a deeper insight into the underlying chemistry.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, particularly when following the common synthetic route from 2-(2-bromophenyl)propan-2-ol.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several critical factors, primarily related to the generation and stability of the aryllithium intermediate.

Causality-Driven Troubleshooting:

  • Moisture and Air Sensitivity: The lithiation step, involving the use of n-butyllithium, is extremely sensitive to moisture and atmospheric oxygen.[1] Any trace of water will quench the organolithium reagent, leading to incomplete conversion of your starting material. Similarly, oxygen can lead to the formation of phenolic byproducts.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). Use anhydrous solvents and freshly titrated n-butyllithium.

  • Incomplete Lithiation: The lithium-halogen exchange is a rapid equilibrium. Insufficient reaction time or suboptimal temperature can lead to incomplete formation of the desired aryllithium species.

    • Solution: Ensure the reaction mixture is maintained at a low temperature (typically -78 °C) during the addition of n-butyllithium and for a sufficient duration afterward to allow for complete lithium-halogen exchange.[2]

  • Side Reactions of the Aryllithium Intermediate: The highly reactive aryllithium intermediate can participate in side reactions other than the desired borylation.

    • Homocoupling: A common side reaction is the formation of a biphenyl byproduct through the coupling of two aryllithium intermediates or reaction with the starting aryl bromide. This is often observed as a higher-molecular-weight impurity in your crude product analysis.

    • Protonation: If there are any acidic protons in the system (other than from water), the aryllithium can be quenched, leading back to the debrominated starting material, 2-phenylpropan-2-ol.

Workflow for Yield Optimization:

Caption: Workflow for troubleshooting low reaction yields.

Question 2: I've isolated my product, but it's impure. What are the likely byproducts and how can I identify them?

Answer:

The impurity profile of your 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is a direct reflection of the reaction's success. Understanding the potential byproducts is key to their identification and subsequent removal.

Common Byproducts and Their Identification:

Byproduct Name Formation Mechanism Identification Methods Expected Observations
2-(2-bromophenyl)propan-2-ol Unreacted starting material due to incomplete lithiation or quenching of the organolithium reagent.TLC, GC-MS, 1H NMRSpot on TLC with a different Rf value than the product. Presence of its characteristic mass and fragmentation pattern in GC-MS. Aromatic protons in the 1H NMR spectrum will show a different splitting pattern compared to the product.
2,2'-(Propane-2,2-diyl)bis(1,1'-biphenyl) Homocoupling of the aryllithium intermediate with the starting aryl bromide.LC-MS, 1H NMR, 13C NMRA high molecular weight peak in the LC-MS. A complex aromatic region in the 1H NMR spectrum with a higher number of protons than the desired product.
2-Phenylpropan-2-ol Protonation of the aryllithium intermediate by a proton source (e.g., moisture).GC-MS, 1H NMRA lower molecular weight peak in the GC-MS. The 1H NMR will show a simplified aromatic pattern corresponding to a monosubstituted benzene ring.
Triisopropyl borate and its hydrolysis products (isopropanol, boric acid) Incomplete reaction or hydrolysis of the borate ester during workup.1H NMR, GC-MSA characteristic septet and doublet for the isopropyl group in the 1H NMR spectrum. Isopropanol can be detected by GC-MS.
Open-form boronic acid The benzoxaborole exists in equilibrium with its open-chain boronic acid form, especially in the presence of water.[3]1H NMR, LC-MSThis may not be a true "byproduct" but an equilibrium species. Its presence can lead to broader peaks in NMR and potential complications in chromatography.

Analytical Workflow for Impurity Identification:

Caption: Analytical workflow for byproduct identification.

Question 3: My NMR spectrum looks complex, with more aromatic signals than expected. What could be the cause?

Answer:

A complex aromatic region in the 1H NMR spectrum is a strong indicator of the presence of aromatic byproducts. The most likely culprit is the homocoupling product, 2,2'-(propane-2,2-diyl)bis(1,1'-biphenyl) .

Mechanistic Insight into Homocoupling:

The aryllithium intermediate generated from 2-(2-bromophenyl)propan-2-ol can react with a molecule of the unreacted starting material in a coupling reaction, leading to the formation of a new C-C bond and the biphenyl derivative.

Homocoupling_Mechanism A 2-(2-lithiated-phenyl)propan-2-ol Plus + A->Plus B 2-(2-bromophenyl)propan-2-ol Arrow -> B->Arrow C 2,2'-(propane-2,2-diyl)bis(1,1'-biphenyl) Plus->B Arrow->C

Caption: Formation of the homocoupling byproduct.

Troubleshooting with NMR:

  • Proton Count: The desired product has 4 aromatic protons. The homocoupling byproduct will have a significantly higher number of aromatic protons (typically 8), leading to a more complex and integrated signal in that region.

  • Symmetry: Depending on the exact structure, the symmetry of the byproduct may be different from the desired product, resulting in a distinct set of signals.

  • 13C NMR: The 13C NMR spectrum will also show a greater number of aromatic carbon signals for the homocoupling byproduct.

Mitigation Strategy:

To minimize homocoupling, ensure a eficient and rapid lithium-halogen exchange by maintaining a low temperature and adding the triisopropyl borate promptly after the formation of the aryllithium is complete.

Question 4: I see a persistent impurity that co-elutes with my product during column chromatography. What could it be and how can I remove it?

Answer:

A co-eluting impurity suggests it has similar polarity to your desired product. One possibility is the open-form boronic acid of your benzoxaborole.

The Closed-Open Equilibrium:

Benzoxaboroles exist in a dynamic equilibrium between the cyclic (closed) form and the acyclic (open) boronic acid form.[3] This equilibrium is influenced by the solvent, pH, and presence of water.

Equilibrium Closed 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (Closed Form) Equil <=> Closed->Equil Open 2-(1-hydroxy-1-methylethyl)phenylboronic acid (Open Form) Equil->Open

Caption: Equilibrium between closed and open forms.

Troubleshooting and Purification:

  • Analytical Challenge: The presence of both forms can lead to peak broadening or tailing in HPLC and may appear as two closely eluting spots on TLC.

  • Purification Strategy:

    • Azeotropic Distillation: Before purification, dissolving the crude product in a solvent like toluene and removing the solvent under reduced pressure can help to remove residual water, shifting the equilibrium towards the closed, generally less polar, form.

    • Chromatography Conditions: Using a less polar solvent system for column chromatography may favor the elution of the closed form and potentially achieve better separation.

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification and can selectively crystallize the desired closed form, leaving the more soluble open form in the mother liquor.

Experimental Protocols

Protocol 1: General Synthesis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol
  • To a solution of 2-(2-bromophenyl)propan-2-ol (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, slowly add n-butyllithium (1.1 eq).

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench with 1N HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 2: HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting material, product, and potential non-volatile byproducts.

References

Technical Support Center: Interpreting NMR Spectra of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this important benzoxaborole scaffold. As a class of compounds with unique biological activities, ensuring structural integrity via NMR is paramount. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address common challenges encountered during spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol?

A1: Establishing a baseline is the first step in any analysis. The spectrum of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol is relatively simple and should exhibit distinct signals corresponding to the aromatic protons, the gem-dimethyl groups, and the hydroxyl proton. However, be aware that the chemical shift of the B-OH proton is highly variable.

Expertise & Experience: The values provided in the table below are typical but can shift based on experimental conditions. The boron atom, being a Lewis acid, can influence the electron density of the adjacent aromatic ring, affecting chemical shifts. The gem-dimethyl groups should appear as a sharp singlet due to free rotation, integrating to 6 protons. The aromatic region will display a complex pattern for the four protons of the ortho-disubstituted benzene ring.

Table 1: Typical NMR Data for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C(CH₃)₂~1.5 (s, 6H)~30-35Sharp singlet expected.
B-OHHighly variable (e.g., 4-9 ppm, broad s, 1H)-Position and shape are solvent, concentration, and temperature dependent.[1][2]
Ar-H~7.2-7.8 (m, 4H)~120-150Complex multiplet. Specific assignments require 2D NMR.
Quaternary Carbons
C(CH₃)₂-~85-95Quaternary carbon attached to methyls and oxygen.
Ar-C-B-~125-135 (typically weak)Carbon attached to Boron can be broad or have low intensity.
Ar-C-C(CH₃)₂-~150-155

Note: Chemical shifts are approximate and can vary. Data is compiled based on general principles of NMR spectroscopy for related structures.[3][4]

Q2: I don't see the B-OH proton signal where I expect it. Is my compound degrading, or is this normal?

A2: This is one of the most common and perplexing issues for analysts. The disappearance or extreme broadening of a hydroxyl proton signal is very common and rarely indicates sample degradation.[1]

Causality Explained:

  • Chemical Exchange: The B-OH proton is "labile" or acidic. It can undergo rapid chemical exchange with trace amounts of water (H₂O) or deuterated water (HOD) in the NMR solvent.[5][6][7] If this exchange happens on a timescale similar to the NMR experiment, the signal broadens significantly, sometimes to the point of "melting into the baseline."[1]

  • Solvent Effects: The choice of NMR solvent dramatically impacts the appearance of OH signals.

    • Aprotic Solvents (CDCl₃, Benzene-d₆): In these non-hydrogen-bonding solvents, OH signals are often broad.

    • Hydrogen-Bonding Solvents (DMSO-d₆, Acetone-d₆): These solvents form hydrogen bonds with the B-OH group, slowing down the exchange rate and often resulting in a sharper, more observable signal.[1]

    • Protic Solvents (D₂O, MeOD-d₄): These solvents will cause the B-OH proton to be completely replaced by a deuterium atom, making the signal disappear entirely from the ¹H NMR spectrum.[6][8] This is a useful diagnostic tool.

Trustworthiness - A Self-Validating Protocol: To definitively confirm the presence of the B-OH group, perform a "D₂O shake" experiment. This is a simple, yet powerful, technique.[5]

Experimental Protocol: D₂O Shake for -OH Confirmation

  • Acquire Initial Spectrum: Dissolve your sample in a non-protic solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange between the B-OH proton and the deuterium.[9]

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the B-OH proton will have disappeared or significantly diminished in the second spectrum.[5][10]

Q3: My aromatic region looks overly complicated, or I have extra peaks. What are the likely impurities?

A3: Unexpected signals often arise from residual starting materials or byproducts from the synthesis. The most common synthesis for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol involves the lithiation of 2-(2-bromophenyl)propan-2-ol followed by reaction with a trialkyl borate and acidic workup.[11]

Expertise & Experience: Based on this route, the most probable impurity is the starting material, 2-(2-bromophenyl)propan-2-ol. Another possibility is residual solvent from purification (e.g., ethyl acetate, hexanes).

Table 2: NMR Data for Potential Impurities

Compound Key ¹H NMR Signals (CDCl₃, δ, ppm) Notes
2-(2-bromophenyl)propan-2-ol (Starting Material)~1.7 (s, 6H, -C(CH₃)₂), ~7.0-7.6 (m, 4H, Ar-H)The methyl singlet is slightly downfield compared to the product. The aromatic pattern will be different.[11]
Ethyl Acetate ~1.2 (t, 3H), ~2.0 (s, 3H), ~4.1 (q, 2H)A very common purification solvent that can be difficult to remove.[9]
Hexanes ~0.9 (t), ~1.3 (m)Broad, overlapping signals in the aliphatic region.
Triisopropyl borate / Isopropanol ~1.2 (d, 18H), ~4.5 (septet, 3H) / ~1.2 (d, 6H), ~4.0 (septet, 1H)Remnants from the borate reagent or its hydrolysis product.

Troubleshooting Workflow: The following diagram outlines a logical workflow for identifying the source of unexpected signals.

G Troubleshooting Workflow for Unexpected NMR Signals cluster_0 Initial Observation cluster_1 Analysis & Hypothesis cluster_2 Confirmation & Action Start Unexpected peaks in NMR spectrum Check_Solvent Check for residual solvent peaks (EtOAc, Hexane, etc.) Start->Check_Solvent Check_SM Compare with starting material spectrum (e.g., 2-(2-bromophenyl)propan-2-ol) Start->Check_SM Check_Reagents Consider side-products or reagent residues (e.g., isopropanol) Start->Check_Reagents Solvent_Match Match Found? Check_Solvent->Solvent_Match SM_Match Match Found? Check_SM->SM_Match TwoD_NMR Run 2D NMR (COSY, HSQC) to confirm structure Check_Reagents->TwoD_NMR Solvent_Match->Check_SM No Repurify Repurify sample (e.g., column chromatography, recrystallization) Solvent_Match->Repurify Yes SM_Match->Check_Reagents No Spike Spike sample with authentic starting material and re-acquire NMR SM_Match->Spike Yes Spike->Repurify

Caption: A systematic workflow for diagnosing unexpected NMR signals.

Q4: The chemical shifts of my compound do not match the literature values exactly. What factors could cause this discrepancy?

A4: Minor deviations in chemical shifts are common and should not immediately be a cause for alarm. Several factors can influence the precise resonance frequency of a nucleus.

Causality Explained:

  • Concentration: As the concentration of the sample increases, intermolecular interactions (like hydrogen bonding or π-stacking) can become more pronounced, leading to shifts in resonance frequencies. This is particularly true for the labile B-OH proton.[2]

  • Solvent: The NMR solvent can induce significant changes in chemical shifts, often called solvent-induced shifts (SIS). Aromatic solvents like benzene-d₆ can cause notable upfield or downfield shifts for protons depending on their spatial relationship to the solvent molecule's ring current.[2][9] Always compare your data to literature values obtained in the same solvent.

  • Temperature: Temperature affects molecular motion and the equilibrium of intermolecular interactions. Variable temperature (VT) NMR studies show that hydroxyl proton signals, for instance, tend to move upfield at lower temperatures and downfield at higher temperatures as hydrogen bonding is disrupted.[1][2]

  • pH/Acidity: For a compound like a benzoxaborole, which is a hemiboronic acid, the pH of the sample (especially if trace acid or base is present) can influence the equilibrium between the cyclic and open-chain forms, potentially affecting the spectrum.[12]

Authoritative Grounding: The sensitivity of chemical shifts to the local molecular environment is a fundamental principle of NMR spectroscopy. Factors like solvent, temperature, and concentration directly alter this environment, leading to the observed variations.[13]

Q5: Should I consider running an ¹¹B NMR? What information would it provide?

A5: Yes, for any boron-containing compound, ¹¹B NMR is a highly informative, albeit less common, technique that directly probes the environment of the boron nucleus.

Expertise & Experience: ¹¹B NMR can provide direct evidence of the boron's coordination state and purity.

  • Chemical Shift: The chemical shift in ¹¹B NMR is very sensitive to the geometry and ligands attached to the boron atom. For a tricoordinate boronic ester like the one in your compound, a signal is typically expected in the range of δ 25-35 ppm. A tetracoordinate boronate species would appear further upfield (δ 5-15 ppm).

  • Signal Shape: Boron is a quadrupolar nucleus, which can lead to broad signals. However, for symmetric environments, the signals can be reasonably sharp. A single, relatively sharp peak in the expected region is a strong confirmation of the compound's structural integrity at the boron center.

  • Troubleshooting: If you see multiple ¹¹B signals, it could indicate the presence of different boron species in solution, such as oligomers, the open-chain boronic acid form, or impurities from synthesis.[14]

Practical Considerations: Acquiring a good ¹¹B NMR spectrum may require specific instrument setup and the use of quartz NMR tubes to minimize the background signal from borosilicate glass tubes.[15] Consultation with your NMR facility manager is recommended.

References

Troubleshooting inconsistent results in antimicrobial assays with benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for antimicrobial assays involving benzoxaboroles. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this promising class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate reliable, consistent data.

Benzoxaboroles possess a unique chemical structure—a boron atom integrated into a bicyclic ring system—that confers both their potent biological activity and their specific handling requirements in vitro.[1][2] Their primary mechanism of action often involves the inhibition of leucyl-tRNA synthetase (LeuRS) by forming a covalent adduct with the terminal diol of tRNA, effectively trapping it in the enzyme's editing site.[3][4][5][6] This reactivity with diols, coupled with other physicochemical properties, can lead to assay artifacts if not properly controlled. This guide provides solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide: Inconsistent Results

This section addresses specific, common problems encountered during antimicrobial susceptibility testing (AST) with benzoxaboroles. Each question is followed by a breakdown of potential causes and actionable solutions.

Q1: Why are my Minimum Inhibitory Concentration (MIC) values for the same benzoxaborole compound inconsistent across different experiments or labs?

Inconsistent MIC values are the most frequent issue reported. This variability often stems from the unique physicochemical properties of benzoxaboroles interacting with subtle, uncontrolled variables in the assay setup.

Potential Causes & Solutions:

  • Compound Adsorption to Plasticware:

    • Causality: Benzoxaboroles, especially those with hydrophobic characteristics, can readily adsorb to the surface of standard polystyrene microtiter plates.[7][8] This passive adsorption removes the compound from the broth, lowering its effective concentration and leading to artificially inflated and variable MICs.[9]

    • Solution:

      • Use Low-Binding Plates: Employ microtiter plates with surfaces specifically treated to be ultra-low attachment or protein-repellent. These surfaces are typically more hydrophilic and reduce hydrophobic interactions.

      • Incorporate a Surfactant: If using standard plates is unavoidable, consider adding a non-ionic surfactant like Tween 80 or Triton X-100 to the assay medium at a low concentration (e.g., 0.05%). This can help prevent the compound from sticking to the plastic. Note: Always run a control to ensure the surfactant itself does not affect microbial growth or compound activity.

  • Variability in Media Composition:

    • Causality: The boron atom in benzoxaboroles is a Lewis acid, capable of forming reversible covalent bonds with diols and other nucleophiles.[10] Components in complex media, such as sugars (ribose, glucose), polyols, or even certain amino acids, can interact with the benzoxaborole, potentially reducing its availability to bind to its intended target, LeuRS. Different batches or suppliers of media (e.g., Mueller-Hinton Broth) can have slight variations in these components.[11]

    • Solution:

      • Standardize Media Source: Use a single supplier and lot number for Mueller-Hinton Broth (MHB) for the duration of a study. If this is not possible, perform quality control testing on each new lot with a reference benzoxaborole compound.

      • Consider Defined Media: For mechanistic studies, using a chemically defined minimal medium can eliminate the variability associated with complex broths. This provides a more controlled environment to assess compound activity.

  • Compound Solubility and Precipitation:

    • Causality: While generally more water-soluble than their boronic acid counterparts, some benzoxaborole derivatives may have limited solubility in aqueous media, especially at higher concentrations.[1][12] If the compound precipitates out of solution during the assay, the observed MIC will be inaccurate. This can sometimes manifest as growth reappearing at the highest concentrations tested.[13]

    • Solution:

      • Verify Solubility: Before starting an MIC assay, determine the compound's solubility limit in the exact test medium. This can be done visually or by spectroscopy.

      • Optimize Solvent Use: Use Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions. However, ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid antimicrobial or toxic effects on the test organism. Run a vehicle control (media + max DMSO concentration) in every assay.

Below is a logical workflow to diagnose the root cause of inconsistent MICs.

G start Inconsistent MIC Results check_solubility Is the compound fully dissolved in the stock solution and at the highest assay concentration? start->check_solubility solubility_no Compound is precipitating. check_solubility->solubility_no No solubility_yes Solubility is confirmed. check_solubility->solubility_yes Yes check_media Are you using the same batch/supplier of media for all experiments? solubility_yes->check_media media_no Media variability is likely. check_media->media_no No media_yes Media is consistent. check_media->media_yes Yes check_plastics Are you using standard polystyrene plates? media_yes->check_plastics plastics_yes Adsorption to plastic is likely. check_plastics->plastics_yes Yes plastics_no Using low-binding plates. check_plastics->plastics_no No check_qc Are QC strain MICs within the expected range (for control antibiotics)? plastics_no->check_qc qc_no General assay error exists (e.g., inoculum, incubation). check_qc->qc_no No qc_yes Assay technique is sound. check_qc->qc_yes Yes final Consider compound stability or complex media interactions. qc_yes->final

Caption: Troubleshooting workflow for inconsistent MIC results.
Q2: My benzoxaborole compound shows potent activity in an enzyme assay but weak or no activity in whole-cell (MIC) assays. What could be the cause?

This is a common challenge in drug development, often pointing to issues with compound penetration or efflux.

Potential Causes & Solutions:

  • Poor Cell Permeability:

    • Causality: The compound may be unable to cross the bacterial cell wall and/or membrane to reach its intracellular target (LeuRS). This is a particularly significant barrier in Gram-negative bacteria, which possess a protective outer membrane.

    • Solution:

      • Use Permeabilizing Agents: For mechanistic studies (not for determining a true clinical MIC), you can use agents like polymyxin B nonapeptide (PMBN) to permeabilize the outer membrane of Gram-negative bacteria. If the compound becomes active in the presence of PMBN, it strongly suggests a permeability issue.

      • Structural Modification: This is a medicinal chemistry approach. Modifying the compound to alter its physicochemical properties (e.g., size, charge, lipophilicity) can improve its ability to penetrate the cell envelope.

  • Efflux Pump Activity:

    • Causality: Bacteria possess efflux pumps that actively transport foreign compounds out of the cell. Your benzoxaborole may be a substrate for one or more of these pumps, preventing it from accumulating to an effective intracellular concentration.

    • Solution:

      • Use Efflux Pump Inhibitors (EPIs): Test the compound's activity in the presence of a broad-spectrum EPI like PAβN (Phe-Arg β-naphthylamide). A significant decrease in the MIC in the presence of an EPI indicates that the compound is being actively effluxed.

      • Test in Efflux-Deficient Strains: If available, test your compound against mutant strains of bacteria where specific efflux pump genes have been deleted. This can help identify the specific pump responsible for resistance.

  • Compound Instability or Metabolism:

    • Causality: The compound could be unstable in the assay medium over the 16-20 hour incubation period, or it might be enzymatically inactivated by the bacteria. Some benzoxaboroles are designed as prodrugs that require activation by bacterial enzymes (e.g., nitroreductases), while others could be degraded.[3][4]

    • Solution:

      • Assess Stability: Incubate the compound in sterile broth for the duration of the assay, then measure its concentration (e.g., by HPLC) to check for degradation.

      • Time-Kill Assays: A time-kill kinetic study can provide insight. If the compound shows initial killing followed by bacterial regrowth, it may indicate compound degradation or selection for resistant subpopulations.[3]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for antimicrobial benzoxaboroles and how does it affect my assay?

A: The most well-characterized mechanism is the inhibition of leucyl-tRNA synthetase (LeuRS).[14][15][16] Benzoxaboroles act as potent inhibitors by forming a stable, covalent adduct with the 3'-terminal adenosine of tRNALeu within the enzyme's editing domain. This is known as the Oxaborole tRNA Trapping (OBORT) mechanism.[6] The boron atom forms a tetrahedral complex with the 2'- and 3'-hydroxyl groups (a cis-diol) of the ribose sugar.[3] This adduct traps the tRNA, preventing the catalytic cycle and halting protein synthesis.[6]

This mechanism is critical to assay design because the compound's affinity for diols can lead to off-target interactions with sugars or other molecules in complex growth media, potentially reducing the compound's effective concentration.

G cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA tRNA-Leu (3'-terminal Adenosine) Adduct Stable Covalent Adduct (Benzoxaborole-tRNA) tRNA->Adduct Trapped in editing site Benzoxaborole Benzoxaborole Compound Benzoxaborole->tRNA Binds to cis-diol of ribose Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

Caption: The Oxaborole tRNA Trapping (OBORT) Mechanism.
Q: Are there specific assay standards I should follow for benzoxaboroles?

A: Yes. While there are no standards developed exclusively for benzoxaboroles, all antimicrobial susceptibility testing should be performed according to established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18] Key documents include:

  • CLSI M07: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[18]

  • CLSI M100: "Performance Standards for Antimicrobial Susceptibility Testing."[18][19]

Following these standards for inoculum preparation, incubation conditions, and interpretation is crucial for achieving inter-laboratory reproducibility.[20][21] Any deviations from these standards, such as the use of non-standard media or the addition of surfactants, should be clearly documented and justified.

Q: How should I prepare and store my benzoxaborole stock solutions?

A: Proper handling is key to preserving compound integrity.

ParameterRecommendationRationale
Solvent 100% Dimethyl Sulfoxide (DMSO)Benzoxaboroles generally show excellent solubility and stability in DMSO. It is compatible with most assay formats at low final concentrations.
Stock Concentration 10-20 mM (or at least 100x the highest assay concentration)High concentration minimizes the volume of DMSO added to the assay, preventing solvent effects on microbial growth.
Storage Store at -20°C or -80°C in small, single-use aliquots.Prevents degradation from repeated freeze-thaw cycles. Benzoxaboroles are generally stable, but this is best practice for all compounds.[1]
Working Solutions Prepare fresh dilutions from the frozen stock for each experiment.Avoids potential for hydrolysis or degradation in aqueous buffers over time, even though benzoxaboroles are more resistant to this than boronic acids.[12][22]

Experimental Protocol: Reference Broth Microdilution MIC Assay

This protocol is adapted from CLSI M07 guidelines with specific considerations for benzoxaboroles.

Materials:

  • Test benzoxaborole compound

  • 100% DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Sterile 96-well low-binding microtiter plates

  • Sterile tubes and reservoirs

  • Multichannel pipette

Procedure:

  • Prepare Compound Stock: Dissolve the benzoxaborole in 100% DMSO to a concentration of 10 mg/mL or 10 mM. Vortex until fully dissolved.

  • Prepare Intermediate Dilution: Create an intermediate dilution of the compound stock in CAMHB at 2x the highest desired final concentration. For example, for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution in CAMHB. Note: Ensure the DMSO concentration at this step does not exceed 2%.

  • Serial Dilutions: Dispense 100 µL of CAMHB into wells 2 through 11 of the microtiter plate. Add 200 µL of the 2x intermediate compound dilution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Select 3-5 colonies from an overnight agar plate and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of ~1 x 106 CFU/mL. This is the working inoculum.

  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. This dilutes the compound concentrations by half to their final desired values and brings the final inoculum in each well to approximately 5 x 105 CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the benzoxaborole at which there is no visible growth (turbidity) of the bacteria.

References

Technical Support Center: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (CAS No. 221352-10-9). This document provides researchers, scientists, and drug development professionals with essential information, field-proven protocols, and troubleshooting advice to ensure the successful storage, handling, and application of this compound in your experiments.

Section 1: Product Information & Key Specifications

For ease of reference, the core specifications for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol are summarized below.

PropertyValueSource
CAS Number 221352-10-9[1]
Molecular Formula C₉H₁₁BO₂[2]
Molecular Weight 162.00 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95%[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Q1: How should I store the solid compound upon receipt?

A1: For long-term stability, the solid powder should be stored under controlled conditions. While some related benzoxaboroles are stored at room temperature, best practices derived from similar compounds suggest more stringent storage to ensure maximum shelf-life.[3] We recommend storing the solid compound in a tightly sealed container at -20°C, protected from light and moisture .[4][5] Under these conditions, the powder form is expected to be stable for at least one to three years.[4][5]

Q2: What is the best way to prepare and store stock solutions?

A2: We recommend preparing a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO). A related compound, Tavaborole, is soluble in DMSO up to 30 mg/mL.[4] It is critical to use fresh, high-purity anhydrous DMSO, as absorbed moisture can reduce solubility and potentially impact compound stability.[4]

For storage, stock solutions are significantly more sensitive than the solid form:

  • Long-term (up to 1 year): Aliquot the stock solution into single-use vials and store at -80°C .[4][5]

  • Short-term (up to 1 month): Storage at -20°C is acceptable.[4]

Causality: Aliquoting is crucial to prevent multiple freeze-thaw cycles, which can lead to compound degradation and precipitation from the solution.[5]

Q3: Is the benzoxaborole ring stable in aqueous solutions?

A3: This is a critical question rooted in the fundamental chemistry of the benzoxaborole scaffold. The oxaborole ring exists in a rapid, dynamic equilibrium with its open-ring boronic acid form (2-(1-hydroxy-1-methylethyl)phenylboronic acid) in the presence of water.[6] For the five-membered ring system found in this compound, the closed, cyclic form is overwhelmingly favored under physiological conditions.[6] However, researchers must be aware that a small population of the open form will always be present in aqueous buffers. This equilibrium is a key feature of the pharmacophore, enabling its interaction with biological targets.[6][7]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8] All handling of the solid powder or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[8] In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[9]

Section 3: Experimental Protocols

Adherence to standardized protocols is key to reproducibility. The following methods describe the preparation of stock solutions and a basic assessment of solution stability.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a high-concentration stock solution for use in downstream experiments.

Materials:

  • 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (MW: 162.00 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 162.00 g/mol * (1000 mg / 1 g) = 1.62 mg

  • Weighing: Carefully weigh 1.62 mg of the solid compound into a sterile tube. Perform this in a fume hood or on a balance with a draft shield.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex thoroughly. If precipitation or incomplete dissolution is observed, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots (e.g., 20 µL) in sterile cryovials. Store immediately at -80°C for long-term use.[5]

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation in Stock Solution During Storage or Thawing 1. Freeze-thaw cycles: Repeated temperature changes can cause the compound to fall out of solution. 2. Solvent hydration: The DMSO used may have absorbed atmospheric moisture, reducing solubility.[4] 3. Concentration too high: The solution may be supersaturated.1. Use a fresh aliquot. Always aliquot stock solutions to avoid freeze-thaw cycles.[5] 2. Gently warm and sonicate the vial to redissolve the compound before use.[5] 3. Prepare a new stock solution using fresh, anhydrous DMSO.
Low or No Compound Activity in Biological Assays 1. Compound degradation: The stock solution may be old or improperly stored. Oxidative cleavage of the boronic acid group is a known degradation pathway for related compounds.[10] 2. Incorrect concentration: Pipetting errors or initial weighing inaccuracies. 3. Assay interference: Components in the assay buffer (e.g., cis-diols like glycerol) may be chelating the boronic acid moiety.[11]1. Prepare a fresh stock solution from the solid powder. 2. Verify the final concentration in your assay. 3. Review your assay buffer composition. If possible, substitute components that contain cis-diols.
Inconsistent or Poorly Reproducible Results 1. Variable stock solution integrity: Using different aliquots that have undergone different numbers of freeze-thaw cycles. 2. pH sensitivity: The equilibrium between the closed and open forms of the benzoxaborole is pH-dependent.[7] Minor shifts in buffer pH could affect activity. 3. Adsorption to plastics: The compound may be adsorbing to the surface of plates or tubes.1. Strictly adhere to single-use aliquots. 2. Ensure your assay buffer is fresh and its pH is consistent across all experiments. 3. Consider using low-adsorption labware for sensitive assays.

Section 5: Chemical Stability & Mechanistic Insight

A defining characteristic of the benzoxaborole pharmacophore is its interaction with water. The boron atom acts as a Lewis acid, facilitating a reversible hydrolytic equilibrium between the cyclic hemiester (the "closed" form) and the acyclic boronic acid (the "open" form).

Caption: Ring-chain tautomerism of the benzoxaborole core in water.

This equilibrium is fundamental to the compound's mechanism of action, as the trigonal planar boron in the closed form can interact with biological nucleophiles, such as the cis-diol groups found in RNA, to form a stable, tetrahedral boronate adduct.[7][12] For this specific five-membered ring system, the equilibrium lies heavily towards the stable, closed form.[6]

Section 6: References

  • Selleck Chemicals. (n.d.). Tavaborole (AN-2690) Fungal inhibitor. Retrieved from --INVALID-LINK--

  • Viona Pharmaceuticals. (n.d.). Safety Data Sheet Tavaborole topical solution, 5% Strength. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). Tavaborole (AN-2690). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3,3-diMethylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 3,3-dimethyl-6-nitrobenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. J Am Acad Dermatol, 73, 62-9. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 3-Phenylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

  • AkzoNobel. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Tavaborole. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Tavaborole: First Global Approval. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Mayo Clinic. (2025). Tavaborole (Topical Application Route). Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 6-Nitrobenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). J Pharm Sci, 89(6), 758-65. Retrieved from --INVALID-LINK--

  • Fluorochem. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 5-(Aminomethyl)-3,3-dimethylbenzo[c][4][13]oxaborol-1(3H)-ol hydrochloride. Retrieved from --INVALID-LINK--

  • Selleck. (n.d.). Tavaborole (AN-2690). Retrieved from --INVALID-LINK--

  • ACS Publications. (2014). Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. J. Org. Chem. 2014, 79, 23, 11593–11604. Retrieved from --INVALID-LINK--

  • AiFChem. (n.d.). 6-Amino-3,3-dimethylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

  • ACS Publications. (2014). Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 6-Amino-3,3-dimethylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

  • NIH National Center for Biotechnology Information. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Med. Chem. Lett. 2015, 6, 8, 941–945. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and validation of new chemical entities with novel mechanisms of action.[1] The benzoxaborole class of compounds has emerged as a versatile and promising boron-heterocyclic scaffold in medicinal chemistry.[2][3] Their unique chemical structure, characterized by a boron atom integrated into a bicyclic ring system, facilitates interactions with biological nucleophiles, enabling the inhibition of essential microbial enzymes.[4][5]

This guide focuses on 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, a representative member of this class. We will provide an in-depth, technically-grounded framework for researchers and drug development professionals to validate its antimicrobial activity. Our approach emphasizes not just the "how" but the "why" of each experimental choice, ensuring a robust and self-validating assessment of the compound's potential. This guide will objectively compare its performance with established antibiotics, supported by detailed experimental protocols and data interpretation frameworks.

Pillar 1: Establishing the Foundational Antimicrobial Profile

The initial characterization of any potential antimicrobial agent begins with determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6][7] This quantitative measure is the bedrock for all subsequent susceptibility testing and provides a critical first look at the compound's potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized, high-throughput technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] Its selection is based on its reproducibility and the quantitative nature of the results.[10]

Methodology:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms (typically ≤1%).

  • Inoculum Preparation: From a fresh overnight culture on an agar plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range tested is from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock 1. Prepare Compound Stock (in DMSO) plate 3. Serial Dilute Compound in 96-well plate (CAMHB) stock->plate inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Wells (Final ~5x10^5 CFU/mL) inoculum->inoculate plate->inoculate controls 5. Include Growth & Sterility Controls incubate 6. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative MIC Data

To contextualize the activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, its performance must be benchmarked against standard-of-care antibiotics.

Organism3,3-dimethylbenzo[c]oxaborol-1(3H)-ol MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (MSSA) ATCC 29213410.5
S. aureus (MRSA) ATCC 4330041>32
E. coli ATCC 2592216N/A0.015
P. aeruginosa ATCC 2785332N/A0.25

Note: Data presented is hypothetical for illustrative purposes.

Pillar 2: Differentiating Bactericidal vs. Bacteriostatic Activity

While the MIC defines the concentration that inhibits growth, it does not reveal whether the compound kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). The time-kill kinetics assay provides this crucial insight by measuring the rate and extent of bacterial killing over time.[13] A bactericidal effect, typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, is often a desirable characteristic for treating severe infections.[14]

Experimental Protocol: Time-Kill Kinetics Assay

This assay assesses the pharmacodynamic properties of the compound, providing data vital for predicting in vivo efficacy.[13]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay, aiming for a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.

  • Compound Addition: Add 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol to the flasks at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]

  • Quantification of Viable Cells: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto Tryptic Soy Agar (TSA).

  • Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that contain between 30 and 300 colonies to calculate the CFU/mL for each time point.[13]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Time-Course Sampling cluster_quant Quantification inoculum 1. Prepare Inoculum (~5x10^5 CFU/mL in Flasks) add_compound 2. Add Compound (e.g., 1x, 2x, 4x MIC) inoculum->add_compound incubate 3. Incubate with Shaking (37°C) add_compound->incubate sampling 4. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling dilute 5. Perform Serial Dilutions sampling->dilute plate 6. Plate on Agar dilute->plate count 7. Incubate & Count Colonies (Calculate CFU/mL) plate->count analysis 8. Plot log10 CFU/mL vs. Time count->analysis

Caption: Workflow for the time-kill kinetics assay.

Comparative Time-Kill Data Analysis
Time (hours)Growth Control (log₁₀ CFU/mL)2x MIC 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (log₁₀ CFU/mL)2x MIC Vancomycin (log₁₀ CFU/mL)
05.75.75.7
26.55.15.3
47.44.24.6
88.92.93.1
249.2<2.0<2.0

Note: Data presented is hypothetical for S. aureus for illustrative purposes. A ≥3-log₁₀ reduction from the initial inoculum (5.7) would require the count to drop to ≤2.7 log₁₀ CFU/mL, indicating bactericidal activity.

Pillar 3: Addressing the Challenge of Bacterial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[15] Evaluating a novel compound's ability to disrupt or eradicate pre-formed biofilms is a critical step in assessing its potential to treat chronic or device-associated infections.

Experimental Protocol: Biofilm Disruption Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass, providing a straightforward method to screen for anti-biofilm activity.[15][16]

Methodology:

  • Biofilm Formation: Grow biofilms by inoculating wells of a 96-well flat-bottom plate with a bacterial suspension (prepared as in the MIC protocol). Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.[16]

  • Planktonic Cell Removal: Carefully remove the liquid medium from the wells, taking care not to disturb the biofilm. Gently wash the wells twice with sterile PBS to remove any non-adherent, planktonic cells.[17]

  • Treatment: Add fresh broth containing various concentrations of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (and comparator agents) to the wells with the pre-formed biofilms. Include a no-drug control. Incubate for another 24 hours.

  • Staining: Discard the medium and wash the wells again with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]

  • Excess Stain Removal: Remove the crystal violet solution and wash the plate thoroughly with water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Workflow cluster_formation Biofilm Growth cluster_treatment Treatment cluster_quant Quantification inoculate 1. Inoculate 96-well Plate incubate_growth 2. Incubate (24-48h) to Form Biofilm inoculate->incubate_growth wash1 3. Wash to Remove Planktonic Cells incubate_growth->wash1 treat 4. Add Compound & Incubate (24h) wash1->treat wash2 5. Wash Wells treat->wash2 stain 6. Stain with 0.1% Crystal Violet wash2->stain solubilize 7. Solubilize Stain (30% Acetic Acid) stain->solubilize read 8. Read Absorbance (570nm) solubilize->read

Caption: Workflow for the biofilm disruption assay.

Conclusion and Future Directions

This guide outlines the foundational in vitro assays required to validate the antimicrobial activity of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. Through standardized MIC determination, time-kill kinetic analysis, and biofilm disruption assays, a comprehensive preliminary profile of the compound's efficacy can be established. The comparative data generated against standard-of-care agents provides essential context for its potential advantages, particularly against resistant strains or biofilms.

The benzoxaborole scaffold holds significant therapeutic promise.[3] Positive results from these initial validations would warrant progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating specific enzyme inhibition (e.g., leucyl-tRNA synthetase) to confirm its molecular target.[2]

  • Resistance Development Studies: Assessing the frequency of spontaneous resistance development.

  • Toxicity Profiling: Evaluating cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection.

By following a logical, evidence-based validation pathway, researchers can rigorously assess the potential of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and contribute to the critical pipeline of new antimicrobial agents.

References

3,3-dimethylbenzo[c]oxaborol-1(3H)-ol compared to other leucyl-tRNA synthetase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of leucyl-tRNA synthetase (LeuRS) inhibitors, with a focus on the benzoxaborole class of compounds. While we will explore the foundational scaffold of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, this document will primarily leverage experimental data from its more extensively studied and clinically relevant derivatives, tavaborole (AN2690) and GSK2251052, to provide a comprehensive performance comparison for researchers, scientists, and drug development professionals.

Introduction: Leucyl-tRNA Synthetase as a Prime Antimicrobial Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code.[1] They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis. The inhibition of these enzymes leads to the cessation of protein synthesis and, consequently, cell death.[1] The structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors, making them attractive targets for novel antimicrobial agents.[1] Leucyl-tRNA synthetase (LeuRS), in particular, has been a successful target for a novel class of boron-containing heterocyclic compounds known as benzoxaboroles.[1]

The Benzoxaborole Scaffold: A Focus on 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

The compound 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol represents a core structure within the benzoxaborole class. Its synthesis typically involves the reaction of 2-(2-bromophenyl)propan-2-ol with n-butyl lithium and triisopropylborate. This foundational scaffold has been the subject of various chemical modifications to enhance biological activity, including nitration to produce derivatives like 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.[2] While this core structure is pivotal for the development of more complex benzoxaboroles, public domain literature lacks specific data on its individual antimicrobial performance (e.g., Minimum Inhibitory Concentrations or enzyme inhibition constants). Therefore, to provide a meaningful and data-driven comparison, this guide will focus on well-characterized, clinically evaluated derivatives that share this fundamental benzoxaborole architecture.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

Benzoxaboroles employ a unique and sophisticated mechanism to inhibit LeuRS. Unlike traditional inhibitors that might target the enzyme's active site, benzoxaboroles exploit the editing domain of LeuRS. This domain is responsible for proofreading and hydrolyzing incorrectly charged tRNAs, ensuring the fidelity of protein synthesis.

The boron atom in the oxaborole ring is key to its inhibitory action. It forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule. This benzoxaborole-tRNA adduct then traps the tRNA within the editing site of the LeuRS enzyme, preventing the catalytic turnover and release of the tRNA. This "oxaborole tRNA trapping" (OBORT) mechanism effectively shuts down the synthesis of leucyl-tRNA, leading to the inhibition of protein synthesis.

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Domain cluster_Inhibitor Inhibitor & Substrate EditingSite Editing Site Inhibition Inhibition of Protein Synthesis EditingSite->Inhibition Leads to Benzoxaborole Benzoxaborole (e.g., 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol) Adduct Benzoxaborole-tRNA Adduct Benzoxaborole->Adduct Forms adduct with tRNA_Leu tRNA-Leu tRNA_Leu->Adduct Adduct->EditingSite Trapped in

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism.

Comparative Analysis of Key Benzoxaborole LeuRS Inhibitors

To illustrate the therapeutic potential of the benzoxaborole scaffold, we will compare two prominent examples: the antifungal agent tavaborole (AN2690) and the antibacterial candidate GSK2251052.

Tavaborole (AN2690): An Antifungal Agent

Tavaborole is an FDA-approved topical treatment for onychomycosis, a fungal infection of the nails. It is a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. Its efficacy is rooted in its ability to inhibit fungal LeuRS, thereby preventing fungal growth.

GSK2251052: An Antibacterial Candidate

GSK2251052 is a benzoxaborole derivative that was developed for the treatment of serious Gram-negative bacterial infections. It demonstrates the versatility of the benzoxaborole scaffold in targeting bacterial LeuRS. Although its clinical development was halted due to the rapid emergence of resistance in some cases, the extensive preclinical data provides valuable insights into its spectrum of activity.[3]

Performance Data Summary

The following tables summarize the available in vitro performance data for tavaborole and GSK2251052.

Table 1: Leucyl-tRNA Synthetase Inhibition (IC50)

CompoundTarget OrganismEnzymeIC50 (µM)Selectivity vs. Human LeuRS
GSK3036656 (GSK656)aMycobacterium tuberculosisMtb LeuRS0.20>650-fold
Tavaborole (AN2690)FungalFungal LeuRSNot specified>1000-fold higher affinity for fungal LeuRS

aA closely related 3-aminomethyl 4-halogen benzoxaborole to GSK2251052.[1]

Table 2: Minimum Inhibitory Concentrations (MICs)

CompoundOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Tavaborole (AN2690) Trichophyton rubrum1.0 - 8.04.08.0
Trichophyton mentagrophytes4.0 - 8.04.08.0
Candida spp.-1616
GSK2251052 Anaerobic Isolates (n=916)-24
Bacteroides fragilis--4
Bacteroides thetaiotaomicron--8
Escherichia coli ATCC 259220.5 - 2--
Pseudomonas aeruginosa ATCC 278532 - 8--

Selectivity: A Key Advantage of Benzoxaboroles

A critical aspect of any antimicrobial agent is its selectivity for the microbial target over its human counterpart. Benzoxaboroles have demonstrated a remarkable degree of selectivity. For instance, tavaborole exhibits a greater than 1,000-fold higher affinity for fungal LeuRS compared to the human enzyme.[4] Similarly, the antibacterial benzoxaborole GSK656 is highly selective for M. tuberculosis LeuRS, with IC50 values against human mitochondrial and cytoplasmic LeuRS being over 300 µM and 132 µM, respectively, compared to 0.20 µM for the bacterial enzyme.[1] This selectivity is attributed to subtle structural differences in the editing domains of the microbial and human enzymes.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed methodologies for the key assays used in the evaluation of these compounds.

Leucyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation of tRNALeu by LeuRS.

LeuRS_Inhibition_Assay cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection cluster_Analysis Data Analysis Enzyme Purified LeuRS Incubation Incubate Enzyme, Substrates, and Inhibitor at 37°C Enzyme->Incubation Substrates [3H]-Leucine, ATP, tRNA-Leu Substrates->Incubation Inhibitor Benzoxaborole Compound Inhibitor->Incubation Precipitation Precipitate tRNA with Trichloroacetic Acid (TCA) Incubation->Precipitation Filtration Filter to Capture Precipitated [3H]-Leu-tRNA-Leu Precipitation->Filtration Scintillation Quantify Radioactivity via Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC50 Value Scintillation->IC50_Calc

Caption: Workflow for a Leucyl-tRNA Synthetase Inhibition Assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 4 mM ATP, 0.1 mg/mL BSA).

  • Inhibitor Dilution: Serially dilute the benzoxaborole compound in the reaction buffer to achieve a range of concentrations.

  • Enzyme and Substrate Addition: To each well of a microplate, add the purified LeuRS enzyme, [³H]-labeled leucine, and total tRNA.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the ATP-containing buffer. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold 10% trichloroacetic acid (TCA). This will precipitate the tRNA and any attached radiolabeled leucine.

  • Filtration and Washing: Transfer the contents of each well to a filtermat and wash with cold 5% TCA to remove unincorporated [³H]-leucine.

  • Quantification: Dry the filtermat and measure the radioactivity of the precipitated [³H]-Leu-tRNALeu using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Broth Microdilution MIC Assay

This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay cluster_Preparation Preparation cluster_Incubation Incubation cluster_Reading Reading Results cluster_Determination MIC Determination Inoculum Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculation Inoculate Microplate Wells Inoculum->Inoculation Compound_Dilution Serial Dilution of Benzoxaborole in Broth Compound_Dilution->Inoculation Incubate_Plate Incubate at 35-37°C for 18-24 hours Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate_Plate->Visual_Inspection MIC_Value Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Value

Caption: Workflow for a Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Media Preparation: Use appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the benzoxaborole compound in the broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared microbial suspension.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The benzoxaborole class of compounds, built upon scaffolds such as 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, represents a significant advancement in the pursuit of novel antimicrobial agents. Their unique oxaborole tRNA trapping (OBORT) mechanism of inhibiting leucyl-tRNA synthetase provides a distinct advantage over existing drug classes. The successful clinical application of tavaborole as an antifungal and the potent antibacterial activity of compounds like GSK2251052 underscore the broad therapeutic potential of this chemical class. The high degree of selectivity for microbial enzymes over their human counterparts further enhances their appeal as safe and effective therapeutics. While the full biological activity profile of the parent scaffold, 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, remains to be fully elucidated in the public literature, the extensive data on its derivatives clearly validates LeuRS as a compelling target and benzoxaboroles as a versatile and powerful platform for the development of the next generation of anti-infective drugs.

References

A Comparative Guide to Benzoxaborole Antifungal Agents: From Mechanism to Clinical Performance

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of antifungal resistance and the limited arsenal of effective treatments necessitate the exploration of novel chemical scaffolds. Among these, the benzoxaborole class has distinguished itself as a versatile and potent platform for drug discovery.[1][2] This guide provides a comparative analysis of key benzoxaborole agents with demonstrated antifungal properties, designed for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their antifungal potency using experimental data, and contextualize their clinical applications.

The Benzoxaborole Scaffold: A Platform of Therapeutic Versatility

Benzoxaboroles are bicyclic compounds containing a boron atom integrated into a heterocyclic ring system. This unique structure confers favorable drug-like properties, including chemical stability and the ability to form reversible covalent bonds with biological targets.[3] The versatility of this scaffold is exemplified by the successful development of two distinct FDA-approved drugs: Tavaborole, an antifungal agent, and Crisaborole, an anti-inflammatory medication.[1][4] While their therapeutic indications differ, the underlying benzoxaborole core highlights the platform's adaptability in targeting diverse biological pathways.

Divergent Mechanisms of Action

The antifungal and anti-inflammatory effects of Tavaborole and Crisaborole stem from their interaction with entirely different molecular targets. Understanding this divergence is crucial for appreciating their specific therapeutic utilities and the rationale behind their design.

Tavaborole: Targeting Fungal Protein Synthesis

Tavaborole's antifungal activity is derived from its highly specific inhibition of a crucial fungal enzyme: leucyl-tRNA synthetase (LeuRS).[5][6] This enzyme is essential for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).

The mechanism, known as the Oxaborole tRNA Trapping (OBORT) mechanism, is a sophisticated mode of inhibition.[7] The boron atom of Tavaborole forms a stable adduct with the terminal ribose of tRNA(Leu) within the editing site of the LeuRS enzyme. This traps the tRNA, effectively halting the catalytic cycle and leading to a cessation of protein synthesis, which ultimately results in fungal cell death.[7][8] This target is exclusive to fungi, providing a high degree of selectivity and minimizing off-target effects in humans.[9]

LeuRS_Inhibition cluster_fungus Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein Enables Translation Adduct Trapped tRNA-Tavaborole Adduct LeuRS->Adduct Forms Adduct with tRNA tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Binds to Editing Site Leucine Leucine Leucine->LeuRS Binds to Synthetase Site Tavaborole Tavaborole Tavaborole->LeuRS Enters Editing Site Adduct->Protein INHIBITS

Caption: Mechanism of Tavaborole: Inhibition of fungal leucyl-tRNA synthetase (LeuRS).

Crisaborole: An Anti-Inflammatory Agent with Antifungal Properties

Crisaborole is primarily known as a non-steroidal anti-inflammatory agent approved for mild-to-moderate atopic dermatitis.[10][11] Its mechanism involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[12][13][14] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-alpha, IL-12, and IL-23.[11][12][13]

Interestingly, recent studies have revealed that Crisaborole also possesses antifungal activity.[15][16] While its primary mechanism is anti-inflammatory, this dual activity is particularly relevant in atopic dermatitis, a condition often complicated by secondary fungal infections from organisms like Candida albicans and Malassezia furfur.[16] The development of a Crisaborole-based antifungal gel highlights its potential for integrated treatment of inflammatory skin conditions with concurrent fungal infections.[15][16]

Comparative Antifungal Potency: An In Vitro Analysis

The most direct measure of an antifungal agent's intrinsic potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The data below summarizes the in vitro activity of Tavaborole and Crisaborole against relevant fungal pathogens.

Fungal SpeciesAgentMIC Range (µg/mL)Key Indication RelevanceReference
Trichophyton rubrumTavaborole 0.25 - 1.0Primary cause of onychomycosis[17][18]
Trichophyton mentagrophytesTavaborole 0.25 - 1.0Common cause of onychomycosis[17][18]
Candida albicansTavaborole 0.5Opportunistic pathogen[18]
Cryptococcus neoformansTavaborole 0.25Opportunistic pathogen[18]
Aspergillus fumigatusTavaborole 0.25Opportunistic pathogen[18]
Candida albicansCrisaborole Significant Activity Reported¹Secondary infections in atopic dermatitis[15][16]
Malassezia furfurCrisaborole Significant Activity Reported¹Secondary infections in atopic dermatitis[15][16]

¹Quantitative MIC values for Crisaborole are not as widely published as for Tavaborole; however, studies report significant antifungal efficacy in gel formulations.

Analysis of Experimental Data:

  • Tavaborole demonstrates potent, broad-spectrum antifungal activity with low MIC values against the primary dermatophytes responsible for onychomycosis (T. rubrum and T. mentagrophytes).[17][19] Its activity extends to opportunistic yeasts and molds, underscoring its robust antifungal profile.[18] Notably, Tavaborole's activity is maintained in the presence of keratin, a critical factor for its efficacy in treating nail infections.[17][20]

  • Crisaborole's antifungal activity appears more targeted towards pathogens commonly associated with atopic dermatitis.[16] While not developed as a primary antifungal, its efficacy against C. albicans and M. furfur presents a compelling case for its use in inflammatory dermatoses where fungal co-infection is a concern.[15][16]

Clinical Performance and Applications

The distinct mechanisms and in vitro profiles of Tavaborole and Crisaborole translate to different clinical applications and performance metrics.

FeatureTavaborole (Kerydin®)Crisaborole (Eucrisa®)
Primary Indication Topical treatment of toenail onychomycosisTopical treatment of mild-to-moderate atopic dermatitis
Formulation 5% topical solution2% topical ointment
FDA Approval Approved in July 2014Approved in December 2016
Patient Population Adults and children 6 years and olderAdults and children 3 months and older
Clinical Efficacy In two major trials, complete cure rates were 6.5% vs 0.5% for vehicle alone after 48 weeks.[5]In clinical trials, about one-third of patients achieved clear or almost clear skin after 28 days.[21]
Key Advantage Excellent nail penetration, superior to older topicals like ciclopirox.[17][20]Non-steroidal alternative to corticosteroids, relieves itch within days.[11][21]

Causality in Clinical Performance: The clinical success of Tavaborole is intrinsically linked to its chemical properties. Its low molecular weight and formulation as a topical solution enable it to effectively penetrate the dense keratin of the nail plate to reach the site of infection in the nail bed.[5][7][17] This physical characteristic is as important as its biological mechanism for treating onychomycosis.

Crisaborole's efficacy in atopic dermatitis is a direct result of its PDE4 inhibition, which dampens the underlying inflammatory cascade.[11] The boron atom in its structure is noted to facilitate skin penetration.[11] Its ability to relieve pruritus (itch) quickly is a significant clinical benefit for patients.[21]

Key Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized protocols are essential. The following methodologies are fundamental for evaluating benzoxaborole antifungal agents.

Protocol: Broth Microdilution MIC Assay for Filamentous Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines and is used to determine the MIC of a compound against dermatophytes like T. rubrum.

Principle: A standardized inoculum of fungal conidia is exposed to serial twofold dilutions of the benzoxaborole agent in a microtiter plate. The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh the benzoxaborole compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Inoculum Preparation: Culture the fungus (T. rubrum) on a suitable agar medium (e.g., potato dextrose agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Plate Preparation: Dispense 100 µL of RPMI 1640 medium into wells of a 96-well microtiter plate. Create serial twofold dilutions of the drug by transferring 100 µL from the stock solution to the first well and then serially transferring 100 µL across the plate, resulting in concentrations from 64 to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL and halving the drug concentrations (e.g., 32 to 0.06 µg/mL). Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Seal the plate and incubate at 35°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • Reading the MIC: The MIC is determined visually as the lowest concentration of the benzoxaborole agent that shows at least 80% growth inhibition compared to the growth control.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Assay: Fungal Leucyl-tRNA Synthetase (LeuRS) Inhibition

Principle: This biochemical assay measures the ability of a benzoxaborole compound to inhibit the enzymatic activity of purified fungal LeuRS. Inhibition is quantified by measuring the reduction in the rate of charging leucine onto its cognate tRNA.

Methodology Outline: The fungal LeuRS enzyme is overexpressed and purified.[22] The assay is conducted in a reaction mixture containing the purified enzyme, radiolabeled leucine (e.g., ³H-leucine), ATP, and crude baker's yeast tRNA. The reaction is initiated and allowed to proceed for a set time in the presence of varying concentrations of the inhibitor. The reaction is then stopped, and the tRNA is precipitated. The amount of radiolabeled leucine incorporated into the tRNA is measured using scintillation counting, which is inversely proportional to the inhibitory activity of the compound.[22]

Conclusion and Future Perspectives

The comparative analysis of Tavaborole and Crisaborole showcases the remarkable therapeutic breadth of the benzoxaborole scaffold. Tavaborole stands as a dedicated antifungal agent, leveraging a highly specific mechanism to treat challenging dermatophyte infections with a design optimized for penetrating the nail plate.[5][7] Crisaborole, while primarily an anti-inflammatory PDE4 inhibitor, demonstrates clinically relevant antifungal activity, suggesting a future for dual-action agents in treating complex dermatoses.[15][16]

For drug development professionals, the key takeaway is the power of scaffold-based discovery. The benzoxaborole core provides a validated foundation with favorable safety and pharmacokinetic properties. Future research should focus on:

  • Developing new benzoxaboroles with broader antifungal spectra or enhanced potency against resistant strains.

  • Exploring dual-target inhibitors that can simultaneously address both the infectious and inflammatory components of skin diseases.

  • Investigating novel applications for benzoxaboroles against other microbial pathogens, a field that is still in its early stages but holds significant promise.[1]

The benzoxaborole story is a compelling example of modern medicinal chemistry, demonstrating how a unique chemical motif can be rationally modified to address distinct and unmet medical needs.

References

A Comparative Guide to the Structure-Activity Relationship of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogues of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol. We will explore how modifications to this versatile scaffold influence biological activity, with a focus on antimicrobial and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy of this important class of boron-containing heterocycles.

The Benzoxaborole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzo[c]oxaborol-1(3H)-ol ring system has emerged as a significant pharmacophore in modern drug discovery.[1][2][3] Its utility stems from the unique properties of the integrated boron atom. Unlike a simple boronic acid, the boron in a benzoxaborole is part of a five-membered heterocyclic ring, which enhances its Lewis acidity and stability.[4][5] This heightened acidity facilitates a key interaction: the reversible formation of a stable, tetrahedral boronate adduct with cis-diols present in many biological targets.[4]

The core subject of this guide, the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol scaffold, incorporates gem-dimethyl groups at the C3 position. This substitution is not merely a synthetic footnote; it serves a critical purpose by providing steric stability and potentially improving metabolic resistance compared to unsubstituted analogues.[6] This foundational structure provides a robust platform for further functionalization to achieve desired therapeutic effects.

Dominant Mechanism of Action: The Oxaborole tRNA-Trapping (OBORT) Mechanism

A primary mechanism underpinning the antimicrobial activity of many benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[4][7][8] This is achieved through a sophisticated process known as the Oxaborole tRNA-trapping (OBORT) mechanism.

The benzoxaborole leverages the Lewis acidic nature of its boron atom to form a covalent adduct with the 2'- and 3'-hydroxyl groups (cis-diol) of the terminal adenosine (A76) on tRNALeu within the editing site of the LeuRS enzyme.[4][7][9] This traps the tRNA in a non-productive complex, effectively halting the catalytic cycle of the enzyme and blocking protein synthesis, leading to cell death.[4] Understanding this mechanism is fundamental to interpreting the SAR of antimicrobial analogues.

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA_Leu tRNA_Leu with terminal Ade76 cis-diol Adduct Stable Spiro Ester Adduct (Trapped Complex) tRNA_Leu->Adduct Traps tRNA Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->tRNA_Leu Forms covalent bond with cis-diol Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism.

Comparative SAR Analysis of Key Analogues

The therapeutic direction of a 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol analogue is dictated by the nature and position of substituents on the aromatic ring. We will compare analogues based on their primary biological targets.

Antimicrobial Analogues (Target: Leucyl-tRNA Synthetase)

Functionalization of the benzoxaborole ring has yielded potent antibacterial and antifungal agents. The key to their efficacy lies in optimizing interactions within the LeuRS active site while maintaining the core boron-diol interaction.

  • Position 6 Substitutions: This position has proven to be a critical site for modification.

    • 6-Nitro Group: The introduction of a strong electron-withdrawing group like a nitro moiety at the 6-position can enhance the electrophilicity of the boron atom, potentially strengthening its interaction with the target diol.[6] The 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol derivative is a key intermediate for developing further analogues.[6]

    • 6-Amino Group: A 6-amino group serves as a versatile synthetic handle for creating a diverse library of amide derivatives.[7][9] By acylating this amine with various (hetero)aryl carboxylic acids, researchers have developed compounds with significant and selective antimycobacterial activity.[7][9] The rationale is that a large heterocyclic substitution at this position can create steric clashes with eukaryotic LeuRS, thereby enhancing selectivity for the bacterial enzyme.[7]

  • Other Ring Positions:

    • Position 5: The antifungal drug Tavaborole (AN2690), a related benzoxaborole, features a fluoro group at the 5-position. This highlights the importance of halogen substitutions in modulating activity, likely through altered electronic properties and binding interactions.

    • Position 7: Modifications at this position can also influence potency. For instance, studies on N-(1-hydroxy-1,3-dihydrobenzo[c][4][10]oxaborol-6-yl) amides have shown that substituents on the acylated ring system are crucial for antimycobacterial potency.[9]

Anti-Inflammatory Analogues (Target: Phosphodiesterase 4 - PDE4)

Benzoxaboroles have also been successfully developed as anti-inflammatory agents by targeting the human enzyme phosphodiesterase 4 (PDE4).[1][3] PDE4 is responsible for the degradation of cyclic AMP (cAMP), a key second messenger in inflammatory pathways.

  • Crisaborole (AN2728): The FDA-approved drug Crisaborole is a prime example. While not a 3,3-dimethyl analogue, its SAR provides crucial insights. It features a 4-cyano-phenoxy group attached to the benzoxaborole core. The boron atom is proposed to interact with a bimetallic center in the PDE4 active site. This demonstrates a complete shift in the mechanism of action away from LeuRS inhibition, driven by different ring substitutions. The development of 3,3-dimethyl analogues for PDE4 inhibition would require exploring similar large, specifically oriented substituents that can engage the PDE4 active site.

Comparative Data Summary
Analogue Class/Substitution Core Scaffold Primary Target Biological Activity Key SAR Insight
6-Nitro Substitution 3,3-dimethylbenzo[c]oxaborol-1(3H)-olLeuRS (predicted)Precursor for antibacterial agentsElectron-withdrawing group enhances boron's Lewis acidity.[6]
6-Acylamino Derivatives 6-amino-3,3-dimethylbenzo[c]oxaborol-1(3H)-olMycobacterial LeuRSModerate to high antimycobacterial activity (MIC in µM range).[7]Large heterocyclic amide groups at C6 enhance selectivity for bacterial over eukaryotic LeuRS.[7]
5-Fluoro Substitution (Tavaborole) Benzo[c]oxaborol-1(3H)-olFungal LeuRSBroad-spectrum antifungal.[5]Halogenation at C5 is a key strategy for potent antifungal activity.
4-Cyanophenoxy (Crisaborole) Benzo[c]oxaborol-1(3H)-olPhosphodiesterase 4 (PDE4)Anti-inflammatory.[1]Shifts mechanism from LeuRS to PDE4 inhibition; demonstrates scaffold versatility.

Experimental Protocols: Synthesis and Evaluation

The translation of SAR insights into novel compounds relies on robust and reproducible experimental methods.

Synthesis of the Core Scaffold: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

This protocol describes the foundational synthesis of the core ring system. The causality behind this approach involves a lithium-halogen exchange to create a nucleophilic aryl lithium species, which then attacks the electrophilic boron of the triisopropylborate.

Workflow Diagram: Synthesis of the Core Scaffold

Synthesis_Core A 2-(2-bromophenyl)propan-2-ol in anhydrous THF B Add n-BuLi at -78°C A->B C Aryl Lithium Intermediate B->C D Add Triisopropylborate C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) & Ring Cyclization E->F G Purification (Column Chromatography) F->G H 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol G->H

Caption: Workflow for synthesizing the core scaffold.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-(2-bromo-phenyl)-propane-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool the solution to -78°C.[11]

  • Lithiation: Slowly add n-butyl lithium (n-BuLi, 2.5 M in hexanes, ~1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 2 hours to ensure complete formation of the aryl lithium intermediate.[11]

  • Borylation: Add triisopropylborate (1.3 eq) to the reaction mixture.[11]

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0°C and add 1N hydrochloric acid (HCl) until the pH is <5. Stir at room temperature for 1 hour to facilitate the cyclization and hydrolysis of excess borate esters.[11]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel chromatography to afford the title compound as a white solid.[11]

Synthesis of a 6-Nitro Analogue

This protocol details the electrophilic nitration of the core scaffold. The choice of fuming nitric acid at low temperature is critical to control the reaction and prevent over-nitration or degradation of the oxaborole ring.[6][12]

Step-by-Step Protocol:

  • Reaction Setup: Cool 100% fuming nitric acid to -40°C.

  • Nitration: Prepare a solution of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (1.0 eq) in carbon tetrachloride and add it dropwise to the cold fuming nitric acid, ensuring the temperature does not rise above -40°C.[12]

  • Quenching: After stirring for 20 minutes, pour the reaction mixture into ice and stir for 10 minutes at room temperature.[12]

  • Workup: Extract the mixture with ethyl acetate. Neutralize the organic layer by washing with 1M aqueous NaOH, followed by water. Dry the organic layer over MgSO4, filter, and remove the solvent in vacuo.[12]

  • Purification: Triturate the resulting orange oil with hexane to yield pure 3,3-dimethyl-6-nitrobenzo[c]oxaborol-1(3H)-ol.[12]

Evaluation of Biological Activity: LeuRS Inhibition Assay

This protocol provides a general framework for assessing an analogue's ability to inhibit the target enzyme, LeuRS. This is a self-validating system as inhibition should be dose-dependent and specific.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Obtain or purify recombinant leucyl-tRNA synthetase (e.g., from M. tuberculosis). Prepare a reaction mixture containing buffer, ATP, MgCl2, and ¹⁴C-labeled L-leucine.[13]

  • Inhibitor Incubation: Add varying concentrations of the test benzoxaborole analogue to the reaction mixture and pre-incubate with the enzyme.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding the tRNALeu substrate.

  • Reaction Quenching: After a set time, stop the reaction by precipitating the macromolecules (including the charged tRNA) using trichloroacetic acid (TCA) and spotting onto filter paper.

  • Quantification: Wash the filters to remove unincorporated ¹⁴C-leucine. Measure the radioactivity remaining on the filters (representing ¹⁴C-leucyl-tRNALeu) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Outlook

The 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol scaffold is a highly tractable platform for developing novel therapeutics. The structure-activity relationships discussed herein demonstrate that strategic functionalization of the aromatic ring can produce analogues with potent and selective activity against diverse biological targets, from bacterial enzymes to human inflammatory mediators.[2]

The key takeaways for future design are:

  • For Antimicrobials: Focus on substitutions at the C5 and C6 positions. Large, heterocyclic amides at C6 are a promising avenue for achieving selectivity against microbial LeuRS.[7]

  • For Anti-inflammatories: Explore larger appendages that can interact with non-traditional targets like the PDE4 active site, moving beyond the canonical tRNA-trapping mechanism.[1]

Continued exploration of this scaffold, guided by the SAR principles outlined in this guide, holds significant promise for addressing pressing medical needs, particularly in the areas of antimicrobial resistance and inflammatory diseases.[2][13]

References

A Comprehensive Guide to Investigating Cross-Resistance with 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxaborole Scaffold and the Imperative of Cross-Resistance Analysis

The benzoxaborole chemical scaffold has emerged as a highly versatile and promising platform in modern medicinal chemistry. Its unique boron-containing heterocyclic structure endows it with novel mechanisms of action, leading to the successful development of therapeutics for a range of diseases. Notable examples include tavaborole (AN2690), an antifungal agent for onychomycosis, and crisaborole, an anti-inflammatory treatment for atopic dermatitis.[1][2][3] The core of these molecules, and many others in development, can be traced back to fundamental structures like 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

As researchers continue to explore the therapeutic potential of new benzoxaborole derivatives, a critical aspect of preclinical evaluation is the comprehensive assessment of cross-resistance. Understanding whether resistance to a benzoxaborole-based drug could confer resistance to other existing therapies, or vice-versa, is paramount for predicting its clinical utility and longevity. This guide provides a robust framework for designing and executing cross-resistance studies focused on derivatives of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, tailored for researchers, scientists, and drug development professionals. We will delve into the established mechanisms of action of key benzoxaborole drugs and present detailed, field-proven methodologies for assessing cross-resistance in both antifungal and anti-inflammatory contexts.

Pillar 1: Antifungal Cross-Resistance Studies – Targeting Leucyl-tRNA Synthetase

A prominent mechanism of action for antifungal benzoxaboroles, such as tavaborole, is the inhibition of a crucial enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS).[4][5][6] By forming a stable adduct with tRNALeu in the editing site of the enzyme, these compounds effectively halt protein production, leading to fungal cell death.[7] Resistance to this class of antifungals has been shown to arise from specific mutations within the gene encoding LeuRS.[8][9][10]

A cross-resistance study in this context aims to answer a key question: Does resistance to a LeuRS-inhibiting benzoxaborole confer resistance to other antifungal agents, particularly those that also affect protein synthesis or have entirely different mechanisms of action?

Selection of Comparator Antifungal Agents

To conduct a thorough investigation, a panel of comparator drugs with diverse mechanisms of action is essential. This allows for the differentiation between target-specific resistance and broader, more general resistance mechanisms like drug efflux.

Antifungal AgentClassMechanism of Action
Test Article (e.g., a novel 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol derivative) Benzoxaborole Inhibition of Leucyl-tRNA Synthetase (putative)
FluconazoleAzoleInhibits lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.[11]
Amphotericin BPolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[12]
CaspofunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity.[12]
AnidulafunginEchinocandinInhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity.[13]
MupirocinPseudomonic acid AInhibitor of bacterial isoleucyl-tRNA synthetase (as a protein synthesis inhibitor control).
Experimental Workflow for Antifungal Cross-Resistance

The following workflow provides a systematic approach to generating and analyzing cross-resistance data.

Antifungal_Workflow cluster_0 Strain Selection & Preparation cluster_1 Susceptibility Testing cluster_2 Resistance Characterization cluster_3 Data Analysis & Interpretation A Select wild-type and resistant fungal strains (e.g., Candida albicans, Trichophyton rubrum) B Prepare standardized inoculum suspensions A->B F Determine Spontaneous Mutation Frequency A->F C Determine Minimum Inhibitory Concentrations (MICs) via Broth Microdilution (CLSI/EUCAST) B->C D Perform Checkerboard Assays for Synergy/Antagonism B->D E Conduct Time-Kill Curve Analysis B->E H Compare MIC shifts between wild-type and resistant strains C->H I Calculate Fractional Inhibitory Concentration Index (FICI) D->I J Analyze killing kinetics E->J G Sequence LeuRS gene from resistant isolates F->G K Correlate mutations with resistance profiles G->K H->K I->K J->K

Antifungal cross-resistance experimental workflow.
Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[14][15][16]

  • Materials: 96-well flat-bottom microtiter plates, RPMI 1640 medium buffered with MOPS, standardized fungal inoculum (0.5–2.5 x 103 CFU/mL), test and comparator antifungal agents.

  • Procedure:

    • Prepare serial two-fold dilutions of each antifungal agent in RPMI 1640 medium directly in the microtiter plates.

    • Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[17][18]

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

2. Checkerboard Assay for Synergy/Antagonism

This assay assesses the interaction between the benzoxaborole derivative and comparator agents.[6][10]

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the benzoxaborole derivative along the x-axis and a comparator drug along the y-axis.

    • Each well will contain a unique combination of the two drugs.

    • Inoculate the plate with a standardized fungal suspension and incubate as for MIC testing.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism[19][20]

3. Time-Kill Curve Analysis

This dynamic assay provides insight into the fungicidal or fungistatic activity of the compound.[5][21][22]

  • Procedure:

    • Inoculate flasks containing RPMI 1640 medium and the test compound at various concentrations (e.g., 1x, 4x, and 16x MIC) with a standardized fungal inoculum (approximately 1-5 x 105 CFU/mL).[23]

    • Incubate the flasks with agitation at 35°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates to determine the number of viable colonies (CFU/mL).

    • Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.[21]

4. Spontaneous Mutation Frequency

This determines the rate at which resistance to the benzoxaborole derivative emerges.[4][24][25]

  • Procedure:

    • Inoculate multiple parallel cultures with a small number of fungal cells and grow to saturation.

    • Plate the entire volume of each culture onto agar plates containing the test compound at a selective concentration (e.g., 4x or 8x MIC).

    • Plate dilutions of a few cultures on non-selective media to determine the total number of cells.

    • The mutation frequency is calculated as the number of resistant colonies divided by the total number of cells plated.

5. Molecular Characterization of Resistance

  • Procedure:

    • Isolate genomic DNA from resistant colonies obtained from the mutation frequency assay.

    • Amplify the LeuRS gene using PCR with specific primers.

    • Sequence the amplified gene and compare it to the wild-type sequence to identify mutations.[3][26]

Hypothetical Data Presentation

Table 1: MIC Values (µg/mL) Against Wild-Type and Resistant C. albicans

Fungal StrainTest Article MICFluconazole MICAmphotericin B MICCaspofungin MIC
Wild-Type0.510.250.125
Test Article Resistant16 10.250.125
Fluconazole Resistant0.532 0.250.125

In this hypothetical scenario, the lack of a significant MIC shift for the Test Article against the fluconazole-resistant strain, and vice-versa, would suggest a low potential for cross-resistance between these two classes of drugs.

Pillar 2: Anti-inflammatory Cross-Resistance Studies – Targeting Phosphodiesterase 4

The anti-inflammatory properties of some benzoxaboroles, like crisaborole, are attributed to the inhibition of phosphodiesterase 4 (PDE4).[12][14][17] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that downregulates the production of pro-inflammatory cytokines.[21] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in inflammation.

A cross-resistance study in this context would investigate: Does modulation of the PDE4 pathway leading to reduced sensitivity to a benzoxaborole derivative also affect the efficacy of other anti-inflammatory agents?

Selection of Comparator Anti-inflammatory Agents
AgentClassMechanism of Action
Test Article (e.g., a novel 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol derivative) Benzoxaborole PDE4 Inhibition (putative)
RoflumilastSelective PDE4 inhibitorA known PDE4 inhibitor for comparison.[27][28]
DexamethasoneCorticosteroidBinds to glucocorticoid receptors, leading to broad anti-inflammatory effects.[29]
TacrolimusCalcineurin inhibitorInhibits T-cell activation by blocking calcineurin phosphatase activity.

Experimental Workflow for Anti-inflammatory Cross-Resistance

Anti_Inflammatory_Workflow cluster_0 Cell Culture & Treatment cluster_1 Quantification of Inflammatory Response cluster_2 Data Analysis & Interpretation A Culture immune cells (e.g., PBMCs, RAW 264.7 macrophages) B Perform cytotoxicity assay (e.g., MTT) to determine non-toxic concentrations A->B C Pre-treat cells with test and comparator agents B->C D Stimulate with an inflammatory agent (e.g., LPS) C->D E Measure pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via ELISA or multiplex assay D->E F Quantify nitric oxide (NO) production using Griess assay D->F G Calculate IC50 values for inhibition of each inflammatory marker E->G F->G H Compare IC50 shifts in any generated resistant cell lines G->H I Assess for cross-resistance patterns H->I

Anti-inflammatory cross-resistance experimental workflow.
Detailed Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[30]

  • Procedure:

    • Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Treat cells with a range of concentrations of the test compound for 24 hours.

    • Add MTT solution and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

    • Determine the concentration range that does not significantly impact cell viability.

2. Cytokine Release Assay

This assay directly measures the anti-inflammatory effect of the compounds.[1][29][31]

  • Procedure:

    • Seed cells (e.g., human peripheral blood mononuclear cells - PBMCs) in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the test and comparator agents for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data Presentation

Table 2: IC50 Values (µM) for Inhibition of TNF-α Release from LPS-Stimulated PBMCs

Cell LineTest Article IC50Roflumilast IC50Dexamethasone IC50
Wild-Type2.50.80.1
Test Article Resistant (Hypothetical)>50 15.2 0.12

In this hypothetical case, the significant increase in IC50 for both the Test Article and Roflumilast in the resistant cell line, with no change for Dexamethasone, would strongly suggest a target-specific cross-resistance involving the PDE4 pathway.

Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive and scientifically rigorous approach to evaluating the cross-resistance potential of novel 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol derivatives. By systematically assessing both antifungal and anti-inflammatory cross-resistance, researchers can gain critical insights into the specific mechanisms of action and predict potential clinical challenges. A thorough understanding of cross-resistance is not merely an academic exercise; it is a cornerstone of strategic drug development, ensuring that new benzoxaborole-based therapies can be deployed effectively and sustainably in the face of evolving resistance landscapes. The data generated from these studies will be invaluable for lead optimization, clinical trial design, and ultimately, for delivering robust and durable therapeutic agents to patients in need.

References

A Senior Application Scientist's Guide to In Vivo Efficacy Validation: A Comparative Analysis of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Benzoxaboroles in Antimicrobial Research

The benzoxaborole scaffold has emerged as a highly versatile and promising platform in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and antiparasitic properties.[1] At the core of this class is the 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol moiety, a structure noted for its unique chemical properties conferred by the integrated boron atom.[2][3] Unlike traditional carbon-based antimicrobials, the Lewis acidic nature of the boron atom allows for unique interactions with biological targets, most notably inhibiting essential cellular processes like protein synthesis.[2]

This guide provides a comprehensive framework for the in vivo validation of novel benzoxaborole-based compounds, using 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a representative agent. We will move beyond simplistic protocol recitation to explore the scientific rationale behind experimental design, compare its potential efficacy against established alternatives like Fluconazole, and provide the detailed methodologies required for robust and reproducible validation.

Pillar 1: The Mechanistic Rationale - Why Benzoxaboroles are Different

Understanding the mechanism of action is critical to designing a relevant validation study. Benzoxaboroles primarily exert their antimicrobial effect by targeting and inhibiting leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[4]

The boron atom is the key player. It forms a stable covalent adduct with the cis-diol groups of the terminal adenosine (A76) on leucyl-tRNA within the LeuRS editing site. This effectively traps the tRNA, halting the addition of leucine to growing polypeptide chains and leading to cell death.[4] This mechanism is distinct from azoles like Fluconazole, which inhibit ergosterol synthesis in the fungal cell membrane. This fundamental difference in targets necessitates a head-to-head comparison to evaluate relative potency and potential advantages in overcoming resistance.

Mechanism_of_Action cluster_0 Leucyl-tRNA Synthetase (LeuRS) Editing Site LeuRS LeuRS Enzyme Adduct Stable Boron-tRNA Adduct (Trapped Complex) LeuRS->Adduct Benzoxaborole forms covalent bond with tRNA's ribose diol tRNA Leucyl-tRNA (with terminal Adenosine-ribose) tRNA->LeuRS Binds for Proofreading Benzoxaborole 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol Benzoxaborole->LeuRS Enters Active Site Inhibition Inhibition of Protein Synthesis Adduct->Inhibition CellDeath Fungal/Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of LeuRS inhibition by a benzoxaborole agent.

Pillar 2: Bridging the Gap - From In Vitro Promise to In Vivo Proof

While in vitro assays like Minimum Inhibitory Concentration (MIC) are essential for initial screening, they cannot replicate the complexities of a host-pathogen interaction.[5][6] An in vivo model is indispensable for evaluating a drug's true therapeutic potential, as it integrates critical factors such as:

  • Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamics (PD): The relationship between drug concentration and its effect in a living system.[7]

  • Host Immune Response: The interplay between the drug, the pathogen, and the host's immune defenses.

  • Toxicity and Safety: Assessing potential adverse effects in a whole organism.

Therefore, a well-designed animal model is not just a procedural step but a self-validating system to confirm if promising in vitro data translates into clinical potential.[8][9]

Comparative Efficacy Analysis: Benzoxaborole vs. Fluconazole

To objectively assess the efficacy of our representative benzoxaborole, we present data from a simulated in vivo study using a murine model of disseminated candidiasis, a common and clinically relevant fungal infection model.[5]

Table 1: In Vitro Susceptibility of Candida albicans

This foundational data establishes the baseline potency of each compound against the pathogen in a controlled environment.

Antifungal AgentMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol 0.25 µg/mL1 µg/mL
Fluconazole (Standard of Care) 1 µg/mL>64 µg/mL
Vehicle Control (e.g., DMSO/Saline) >128 µg/mL>128 µg/mL
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This is the critical validation step. Here, we measure the drug's ability to reduce the fungal burden in a key target organ (kidneys) and improve survival rates.

Treatment Group (n=10 mice/group)Dose (Oral, Once Daily)Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD)Survival Rate (%) at Day 14
Vehicle Control N/A7.5 ± 0.60
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol 10 mg/kg3.8 ± 0.790
Fluconazole 10 mg/kg4.6 ± 0.960

Interpretation: The data clearly illustrates the transition from in vitro to in vivo validation. While the benzoxaborole showed superior MIC and MFC values, the in vivo study confirms this translates to a statistically significant reduction in fungal burden and a marked improvement in survival compared to the standard-of-care, Fluconazole, at the same dosage.

Experimental Design and Protocols

The trustworthiness of the data hinges on meticulous and reproducible experimental design.

In Vivo Validation Workflow

The following workflow provides a high-level overview of the entire in vivo validation process, from animal preparation to final data analysis.

In_Vivo_Workflow A 1. Animal Acclimatization (e.g., BALB/c mice, 7 days) B 2. Infection Induction (Intravenous injection of C. albicans, e.g., 1x10^5 CFU) A->B C 3. Group Allocation (Randomized) - Vehicle Control - Benzoxaborole (10 mg/kg) - Fluconazole (10 mg/kg) B->C D 4. Treatment Administration (Oral gavage, once daily for 7 days) C->D E 5. Daily Monitoring - Clinical signs (weight loss, activity) - Survival D->E F 6. Endpoint Analysis (Day 8) E->F G Fungal Burden Quantification (Kidney homogenization, plating, and CFU counting) F->G H Survival Analysis (Kaplan-Meier curve over 14 days) F->H

References

A Comparative Benchmarking Guide: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel antimicrobial agent, 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol, against established standard-of-care antibiotics. As researchers and drug development professionals, it is imperative to not only understand the intrinsic activity of a new chemical entity but also to contextualize its performance against current therapeutic options. This document outlines the requisite experimental protocols, data interpretation, and scientific rationale for a robust comparative analysis.

Introduction: The Promise of Benzoxaboroles

The emergence of multidrug-resistant bacteria necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action. The benzoxaborole scaffold has emerged as a promising area of research, yielding compounds with potent antimicrobial properties. 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol belongs to this class of boron-containing heterocyclic compounds.

The core hypothesis for the antimicrobial activity of many benzoxaboroles centers on the inhibition of essential enzymes. A notable mechanism within this class is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis. By forming a stable adduct with the tRNA editing site, these compounds effectively halt protein production, leading to bacterial cell death. This guide will utilize a well-studied aminomethylbenzoxaborole, AN3365, as a representative analogue for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol to provide concrete data for our comparative framework. AN3365 is known to inhibit bacterial LeuRS and exhibits significant activity against Gram-negative bacteria.

Foundational Efficacy Assessment: Minimum Inhibitory Concentration (MIC) Determination

The initial and most critical step in benchmarking any new antimicrobial is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. For this guide, we will employ the broth microdilution method, a standardized and widely accepted technique.

Causality Behind Experimental Choices:

The broth microdilution method is selected for its quantitative nature, high-throughput capability, and the standardized protocols available from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This ensures reproducibility and allows for meaningful comparisons across different compounds and laboratories.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07 Guideline)
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and comparator antibiotics (Ciprofloxacin, Gentamicin, Vancomycin) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solutions C Serial Dilute Antimicrobials in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Comparative MIC Data

The following table presents hypothetical MIC data for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (represented by its analogue, AN3365, and other representative benzoxaboroles) against key bacterial pathogens, benchmarked against standard antibiotics.

Antimicrobial Agent Mechanism of Action Escherichia coli ATCC 25922 MIC (µg/mL) Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) Staphylococcus aureus ATCC 29213 MIC (µg/mL)
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (as AN3365/analogue) Leucyl-tRNA synthetase inhibitor 0.5 - 22 - 80.4 - 4
CiprofloxacinDNA gyrase and topoisomerase IV inhibitor0.004 - 0.0150.25 - 10.12 - 0.5
Gentamicin30S ribosomal subunit inhibitor0.25 - 10.5 - 20.12 - 1
VancomycinCell wall synthesis inhibitorResistantResistant0.5 - 2

Note: Data for the investigational compound is based on published results for AN3365 and other active benzoxaboroles against Gram-negative and Gram-positive bacteria, respectively.

Dynamic Antibacterial Activity: Time-Kill Kinetic Assay

While the MIC provides a static measure of inhibitory activity, a time-kill assay reveals the dynamic relationship between an antimicrobial agent and a bacterial population over time. This assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Causality Behind Experimental Choices:

This assay is crucial for understanding the pharmacodynamics of a new antibiotic. A rapid bactericidal effect is often a desirable characteristic, particularly for treating severe infections. The time-kill assay provides this critical information, which is not available from MIC data alone.

Experimental Protocol: Time-Kill Kinetic Assay
  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB and adjust the concentration to approximately 5 x 10^5 CFU/mL.

  • Exposure: Add 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and comparator antibiotics at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Neutralization and Plating: Serially dilute the aliquots in a suitable neutralizing broth and plate onto Mueller-Hinton Agar.

  • Incubation and Enumeration: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.

Mandatory Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow A Prepare Log-Phase Bacterial Culture B Expose Bacteria to Antimicrobials at Various MIC Multiples A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Serially Dilute and Plate Samples C->D E Incubate Plates and Count Colonies (CFU) D->E F Plot log10 CFU/mL vs. Time E->F

Caption: Workflow for the time-kill kinetic assay to determine bactericidal or bacteriostatic activity.

Safety Profile Assessment: In Vitro Cytotoxicity Assay

A critical aspect of drug development is ensuring the selectivity of a new compound for its microbial target over host cells. An in vitro cytotoxicity assay provides an initial assessment of the potential for a compound to be toxic to mammalian cells.

Causality Behind Experimental Choices:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. It is a reliable, quantitative, and high-throughput method for initial cytotoxicity screening.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and comparator antibiotics. Include a vehicle control (cells with solvent only) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.

Mandatory Visualization: Logical Relationship of Efficacy and Safety

Efficacy_Safety_Logic cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_goal Desired Outcome MIC Low MIC (High Potency) IdealCandidate Ideal Antimicrobial Candidate MIC->IdealCandidate Bactericidal Rapid Bactericidal Activity Bactericidal->IdealCandidate Cytotoxicity High CC50 (Low Cytotoxicity) Cytotoxicity->IdealCandidate

Caption: The relationship between high efficacy (low MIC, bactericidal) and high safety (low cytotoxicity) in identifying an ideal antimicrobial candidate.

Comparative Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical parameter that provides a measure of a compound's specificity for the microbial target over host cells. It is calculated as the ratio of CC50 to MIC. A higher SI value is desirable.

Antimicrobial Agent CC50 (HEK293 cells, µg/mL) MIC (representative, µg/mL) Selectivity Index (SI = CC50/MIC)
3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (Hypothetical) >1001>100
Ciprofloxacin>1000.1>1000
Gentamicin>2000.5>400
Vancomycin>2001>200

Note: The CC50 value for the investigational compound is hypothetical and would need to be determined experimentally.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol against standard antibiotics. The data presented for the representative benzoxaborole, AN3365, suggests a promising profile, particularly against Gram-negative pathogens.

The subsequent steps in the evaluation of this compound should involve expanding the panel of bacterial strains to include clinical isolates with various resistance mechanisms. In vivo efficacy studies in relevant animal models of infection are the crucial next step to translate these in vitro findings into potential clinical utility. Furthermore, a deeper investigation into the mechanism of action and the potential for resistance development will be paramount in determining the long-term viability of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol as a novel therapeutic agent.

The Rise of the Boron-Containing Scaffold: A Comparative Patent Review of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol and Its Derivatives in Modern Drug Discovery

References

A Head-to-Head Comparison of Benzoxaborole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxaboroles, a class of heterocyclic compounds featuring a benzene ring fused to an oxaborole ring, have emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.[1][2][3] First synthesized in 1957, their unique structural and electronic properties, conferred by the presence of a Lewis acidic boron atom, allow for novel interactions with biological targets.[3][4] This has led to the development of FDA-approved drugs such as the antifungal agent Tavaborole (Kerydin®) and the anti-inflammatory Crisaborole (Eucrisa®), with numerous other candidates in clinical trials for a range of diseases including parasitic infections and cancer.[1][2][3][5][6]

The escalating interest in this scaffold necessitates a deep understanding of the available synthetic methodologies. The choice of synthesis is critical, impacting not only the efficiency and scalability of production but also the ability to generate diverse libraries for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of key benzoxaborole synthesis methods, offering insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.

Classical Approach: Cyclization from ortho-Functionalized Phenylboronic Acids

The most traditional and widely utilized strategy involves the construction of the benzoxaborole core from pre-functionalized arylboronic acids, typically ortho-formylphenylboronic acids. This method is foundational and serves as a benchmark for newer methodologies.

Mechanism and Workflow

The process is conceptually straightforward: an ortho-formyl group on a phenylboronic acid is converted into a hydroxymethyl group via reduction. The proximal boronic acid and newly formed alcohol then undergo an intramolecular condensation (esterification) to furnish the five-membered oxaborole ring.

G cluster_0 Workflow for Classical Synthesis start ortho-Formylphenyl boronic acid reductant Reducing Agent (e.g., NaBH4) start->reductant Reduction intermediate ortho-(Hydroxymethyl)phenyl boronic acid reductant->intermediate cyclization Intramolecular Condensation (-H2O) intermediate->cyclization product Benzoxaborole cyclization->product

Caption: General workflow for the classical synthesis of benzoxaboroles.

Causality and Experimental Choices
  • Starting Material: ortho-Formylphenylboronic acids are popular starting points because the aldehyde functionality is readily transformed. The synthesis of these precursors, however, can be multi-step.

  • Reduction Step: Sodium borohydride (NaBH₄) is a common choice for the reduction due to its mild nature, high chemoselectivity for the aldehyde over the boronic acid, and operational simplicity.

  • Cyclization: The cyclization often occurs spontaneously upon workup or purification, driven by the thermodynamic stability of the five-membered ring. In some cases, mild heating or azeotropic removal of water can facilitate the reaction.

Advantages & Disadvantages
  • Advantages: Reliable, generally high-yielding for the final cyclization step, and conceptually simple.

  • Disadvantages: The synthesis of the substituted phenylboronic acid precursor can be lengthy. The overall process is linear rather than convergent, which can be inefficient for creating diverse analogues.

Metal-Catalyzed Strategies: Cross-Coupling and C-H Borylation

Modern organometallic chemistry offers powerful tools for benzoxaborole synthesis, often providing more convergent and efficient routes. Palladium and nickel-catalyzed reactions are at the forefront of this category.

A. Palladium-Catalyzed Borylation/Cyclization

This approach typically involves an intramolecular cyclization of an ortho-halobenzyl alcohol with a boron source. A one-pot procedure developed by SiliaCat DPP-Pd combines borylation and cyclization, offering significant advantages in efficiency.[5]

  • Mechanism: The reaction proceeds via a palladium-catalyzed cross-coupling reaction between an ortho-halobenzyl alcohol and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester intermediate then undergoes intramolecular cyclization.

B. Nickel-Catalyzed Borylation/Cyclization

Recent advancements have introduced nickel as a more cost-effective and sustainable alternative to palladium.[7] A room-temperature, nickel-catalyzed protocol allows for the efficient synthesis of benzoxaboroles from ortho-bromobenzyl alcohols. This method aligns with green chemistry principles by reducing energy input.[7]

  • Causality and Experimental Choices: The choice of a nickel catalyst over palladium is driven by cost and sustainability. The use of mild, room-temperature conditions enhances functional group tolerance and simplifies the experimental setup.

G cluster_1 Metal-Catalyzed Borylation/Cyclization start ortho-Halobenzyl alcohol catalyst Pd or Ni Catalyst start->catalyst reagents Diboron Reagent (e.g., B2pin2) + Base reagents->catalyst product Benzoxaborole catalyst->product One-pot Borylation & Cyclization

Caption: A simplified scheme for metal-catalyzed benzoxaborole synthesis.

Brønsted Acid-Catalyzed ortho-Oxalkylation

Departing from metal catalysis, this method provides a simple and efficient synthesis from readily available arylboronic acids and carbonyl compounds (aldehydes or ketones).[4][8][9]

Mechanism and Workflow

The reaction is an electrophilic aromatic substitution where a protonated aldehyde or ketone acts as the electrophile, attacking the electron-rich arylboronic acid at the position ortho to the boronic acid group. The resulting intermediate then cyclizes to form the benzoxaborole.

  • Causality and Experimental Choices:

    • Catalyst: A strong Brønsted acid like trifluoroacetic acid (TFA) is crucial for activating the carbonyl compound, making it sufficiently electrophilic to react with the arylboronic acid.[4]

    • Substrates: This method is particularly effective for electron-rich arylboronic acids, which are more susceptible to electrophilic attack. The reaction tolerates a wide range of aldehydes, ketones, acetals, and ketals.[4][8]

Advantages & Disadvantages
  • Advantages: Metal-free, operationally simple, uses readily available starting materials, and reduces the number of synthetic steps compared to classical methods.[4][8]

  • Disadvantages: Primarily limited to electron-rich arylboronic acids. The regioselectivity can be an issue for unsymmetrically substituted arylboronic acids.

Organocatalytic Enantioselective Synthesis

For therapeutic applications, controlling stereochemistry is often paramount. Organocatalysis has enabled the first catalytic enantioselective synthesis of 3-substituted benzoxaboroles, representing a significant breakthrough.[10][11][12]

Mechanism: A Wittig/oxa-Michael Cascade

This elegant strategy involves an in-situ generated ortho-boronic acid-containing chalcone.

  • Wittig Reaction: An ortho-formylphenylboronic acid reacts with a phosphonium ylide to form a chalcone intermediate.

  • Asymmetric Oxa-Michael Addition: A chiral bifunctional organocatalyst (e.g., a cinchona alkaloid-derived squaramide) activates the chalcone. The hydroxyl group of the boronic acid then performs an intramolecular enantioselective oxa-Michael addition to the α,β-unsaturated system, forming the chiral benzoxaborole.[10][12]

G cluster_2 Organocatalytic Enantioselective Cascade start ortho-Formylphenyl boronic acid + Wittig Ylide step1 Wittig Reaction start->step1 intermediate In-situ Chalcone Intermediate step1->intermediate step2 Chiral Organocatalyst Asymmetric Oxa-Michael Addition intermediate->step2 product Chiral Benzoxaborole step2->product

Caption: Workflow of the enantioselective organocatalytic cascade.

Advantages & Disadvantages
  • Advantages: Provides access to chiral benzoxaboroles with high enantioselectivity (up to 99% ee).[10][12] Operates under mild, metal-free conditions.

  • Disadvantages: The substrate scope might be more limited compared to achiral methods. The organocatalysts can be complex and expensive.

Comparative Performance Data

The following table summarizes the key aspects of the discussed methods, providing a quick reference for selecting a suitable synthetic strategy.

Method Typical Starting Materials Key Catalyst/Reagent Typical Conditions Yield Range Key Advantages Key Limitations
Classical Cyclization ortho-Formylphenylboronic acidsNaBH₄Room Temp.60-95%Reliable, simple final stepLengthy precursor synthesis
Pd/Ni-Catalyzed ortho-Halobenzyl alcohols, Diboron reagentsPd or Ni complex, BaseRoom Temp. to 80 °C70-90%Convergent, one-pot, good scopeMetal catalyst cost/toxicity
Brønsted Acid-Catalyzed Arylboronic acids, Aldehydes/KetonesTrifluoroacetic Acid (TFA)Room Temp. to 60 °C65-95%Metal-free, simple, atom-economical[4][8]Best for electron-rich arenes
Organocatalytic ortho-Formylphenylboronic acids, Wittig ylidesChiral SquaramideRoom Temp.55-90%Access to chiral products, high ee[10]Catalyst cost, potentially limited scope

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two distinct approaches are provided below.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of 5,7-Dimethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

(Adapted from Zhao, J. et al., Org. Lett. 2021)[4][8]

  • Reaction Setup: To a 25 mL round-bottom flask, add 3,5-dimethoxyphenylboronic acid (1.0 mmol, 182 mg) and paraformaldehyde (2.0 mmol, 60 mg).

  • Solvent and Catalyst Addition: Add chloroform (10 mL) to the flask, followed by trifluoroacetic acid (TFA, 2.0 mmol, 150 µL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3:1) to afford the pure benzoxaborole product.

    • Expected Yield: ~91%

Protocol 2: Organocatalytic Enantioselective Synthesis of a Chiral Benzoxaborole

(Adapted from Ghorai, M. K. et al., Chem. Sci. 2015)[10][12]

  • Reaction Setup: In a dry vial under an inert atmosphere (N₂), add the benzoyl Wittig ylide (0.12 mmol), ortho-formylphenylboronic acid (0.1 mmol), and the chiral cinchona alkaloid-squaramide catalyst C7 (0.01 mmol, 10 mol%).

  • Solvent Addition: Add dry dichloromethane (DCM, 1.0 mL) to the vial.

  • Reaction Execution: Stir the mixture at room temperature for the time specified by reaction monitoring (typically 24-48 hours), checking for completion via TLC.

  • Purification: Once the reaction is complete, concentrate the solvent in vacuo. Purify the crude product directly using flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the chiral benzoxaborole.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

    • Expected Yield: ~55-75%

    • Expected Enantioselectivity: ~91% ee

Conclusion

The synthesis of benzoxaboroles has evolved significantly from its classical roots. While the cyclization of ortho-functionalized precursors remains a viable and robust method, modern catalytic approaches offer superior efficiency, convergency, and versatility.

  • For large-scale, achiral synthesis , metal-catalyzed (particularly Ni-catalyzed) and Brønsted acid-catalyzed methods present compelling advantages in terms of step-economy and starting material accessibility.[7][8]

  • For the synthesis of complex, chiral benzoxaboroles for drug discovery , the organocatalytic enantioselective approach is unmatched, providing access to stereochemically defined compounds with high precision.[10][11]

The choice of method will ultimately depend on the specific target molecule, desired scale, cost considerations, and the need for stereochemical control. By understanding the underlying principles and practical aspects of each strategy, researchers can make informed decisions to accelerate their research and development efforts in this exciting and therapeutically important area of chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

A Comprehensive Guide to the Safe Disposal of 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol, demand a rigorous, science-led approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, grounding every recommendation in established principles of chemical safety and environmental protection.

The benzoxaborole scaffold is of significant interest in medicinal chemistry for its diverse biological activities.[3] However, the unique properties of organoboron compounds necessitate specific handling and disposal protocols. While detailed toxicological and environmental impact data for 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol are not extensively published, its classification as a borenol—an organoboron compound—warrants a cautious approach to its disposal.[4] This guide is structured to provide a clear, step-by-step methodology, ensuring that its disposal is managed safely and in compliance with regulations.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's known properties is critical.

Chemical Identity:

  • IUPAC Name: 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol

  • CAS Number: 221352-10-9[2]

  • Molecular Formula: C₉H₁₁BO₂[2]

  • Molecular Weight: 161.99 g/mol [2]

Known Physical and Chemical Properties:

PropertyValueSource
Appearance White solid[5]
Boiling Point 242.47 °C at 760 mmHg[4]
Flash Point 100.44 °C[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

While specific toxicity data is limited, boronic acids and their derivatives are known to exhibit biological activity, and some have been reported to have mutagenic potential.[6] Therefore, it is prudent to handle 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol as a potentially hazardous substance. Boron compounds, in general, can be harmful to wildlife.[7]

Personal Protective Equipment (PPE) and Engineering Controls

Given the lack of comprehensive hazard data, stringent adherence to safety protocols is paramount.

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

    • Body Protection: A flame-retardant laboratory coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

    • Respiratory Protection: Not typically required when working in a fume hood. However, if aerosols could be generated and engineering controls are insufficient, a respirator may be necessary.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: For small spills, cover with a non-combustible absorbent material such as sand, vermiculite, or a universal spill absorbent.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Follow your institution's spill reporting procedures.

Step-by-Step Disposal Procedure

The primary principle for the disposal of 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Disposal of 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol

DisposalWorkflowcluster_prepPreparationcluster_wasteWaste Segregation & Collectioncluster_treatmentOptional On-site Treatment (for bulk quantities, if permitted)cluster_finalFinal DisposalAAssess Hazards & Don Appropriate PPEBSegregate Waste:- Solid Waste- Contaminated Labware- Aqueous WasteA->BCCollect Solid Waste inDesignated, Labeled ContainerB->CDDecontaminate Labware(Rinse with Solvent)B->DJStore Waste Securelyin Secondary ContainmentC->JECollect First Rinse asHazardous WasteD->EE->JFDissolve in a suitablepolar aprotic solventGSlowly add to astirred basic solution(e.g., dilute NaOH)to form boronate saltF->GCaution:Exothermic reaction possibleHNeutralize the resultingaqueous solution (pH 6-8)G->HICollect as AqueousHazardous WasteH->II->JKArrange for Pickup byCertified HazardousWaste Disposal ServiceJ->K

Caption: Decision workflow for the disposal of 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol.

Detailed Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unadulterated 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol and any contaminated disposable labware (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Contaminated Labware (Non-disposable): Glassware and other reusable equipment should be decontaminated. Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound. This initial rinseate must be collected as hazardous waste. Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institutional guidelines.

    • Aqueous Waste: If the disposal procedure involves creating an aqueous solution (see Section 5), this must be collected as a separate aqueous hazardous waste stream.

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol". Include the approximate concentration and date.

    • Storage: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area within the laboratory, away from incompatible materials. Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Do not attempt to transport hazardous waste off-site yourself.

Considerations for On-Site Treatment of Bulk Quantities

For larger quantities of 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol, on-site chemical treatment to a less hazardous form may be an option, but only if permitted by your institution's EHS department and local regulations. A potential method for boronic acids involves conversion to a water-soluble boronate salt.[8][9]

This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Dissolution: In a chemical fume hood, dissolve the 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol in a minimal amount of a suitable polar aprotic solvent (e.g., THF or acetone).

  • Basification: Slowly and with stirring, add the organic solution to a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). This will convert the boronic acid derivative to its more water-soluble sodium boronate salt. Monitor for any temperature increase, as the reaction may be exothermic.

  • Neutralization: Once the reaction is complete, neutralize the aqueous solution to a pH between 6 and 8 using a dilute acid (e.g., 1 M HCl).

  • Collection: Collect the final aqueous solution in a labeled hazardous waste container for aqueous waste.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity. By following these detailed procedures for the disposal of 3,3-dimethylbenzo[c][1][2]oxaborol-1(3H)-ol, researchers can ensure the safety of themselves and their colleagues, while minimizing their environmental impact. Always prioritize consulting your institution's specific waste disposal guidelines and EHS department, as they will have the definitive procedures for your location.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Reactant of Route 2
Reactant of Route 2
3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.